N3-Ethyl pseudouridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O6 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-13-10(17)5(3-12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,18)/t6-,7-,8-,9+/m1/s1 |
InChI Key |
KZWVPRXCTYAQLW-BGZDPUMWSA-N |
Isomeric SMILES |
CCN1C(=O)C(=CNC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CCN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N3-Ethylpseudouridine: A Technical Guide on its Core Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Ethylpseudouridine (N3-ethyl-Ψ) is a chemically modified nucleoside derived from pseudouridine (B1679824), the most abundant RNA modification. While its natural occurrence has not been documented, the strategic placement of an ethyl group at the N3 position of the uracil (B121893) base has the potential to significantly alter its physicochemical and biological properties. This technical guide provides a comprehensive overview of the fundamental properties of N3-Ethylpseudouridine, including a proposed synthesis pathway, detailed experimental protocols for its characterization, and a discussion of its potential roles in RNA biology and therapeutic development. Due to the limited direct research on N3-Ethylpseudouridine, this document leverages data from analogous N3-alkylated nucleosides to provide a predictive framework for its characteristics and function.
Introduction
Pseudouridine (Ψ), the C-glycosidic isomer of uridine (B1682114), is a ubiquitous post-transcriptional modification in all domains of life.[] Its unique structure, featuring a C-C bond between the base and the ribose sugar, imparts enhanced stability to RNA structures and modulates interactions with proteins and other nucleic acids.[2][3] Chemical modifications of pseudouridine itself, such as methylation at the N1 or N3 positions, have been shown to further fine-tune these properties. For instance, N3-methylpseudouridine (m3Ψ) has been identified in ribosomal RNA and is known to enhance the thermodynamic stability of RNA.[]
The introduction of an ethyl group at the N3 position of pseudouridine is a logical extension of this chemical diversification. This modification is expected to introduce steric bulk and alter the hydrogen bonding capabilities of the nucleobase, potentially leading to novel biological activities. This guide aims to provide a foundational understanding of N3-Ethylpseudouridine for researchers interested in its synthesis, characterization, and exploration for various applications, including RNA therapeutics and chemical biology.
Proposed Synthesis of N3-Ethylpseudouridine
Experimental Protocol: Proposed Synthesis
Step 1: Protection of Pseudouridine Hydroxyl Groups
-
Dissolve pseudouridine in anhydrous pyridine.
-
Add an excess of a suitable protecting group reagent, such as tert-Butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), to protect the 2', 3', and 5'-hydroxyl groups of the ribose sugar.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the protected pseudouridine is extracted and purified by silica (B1680970) gel chromatography.
Step 2: N3-Ethylation
-
Dissolve the fully protected pseudouridine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the N3 position of the uracil ring.
-
Introduce an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (B86663) ((Et)2SO4), to the reaction mixture.
-
The reaction is stirred, likely at a slightly elevated temperature, until the starting material is consumed (monitored by TLC).
-
The product, protected N3-Ethylpseudouridine, is then isolated through extraction and purified using column chromatography.
Step 3: Deprotection
-
Dissolve the protected N3-Ethylpseudouridine in a solution containing a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), to remove the silyl (B83357) protecting groups.
-
The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).
-
The crude N3-Ethylpseudouridine is then purified, typically by reverse-phase High-Performance Liquid Chromatography (HPLC), to yield the final product.
Physicochemical Properties
Direct experimental data for the fundamental physicochemical properties of N3-Ethylpseudouridine are not available in the current literature. However, we can predict some of these properties based on its structure and by analogy to similar compounds like N3-methylpseudouridine.
Table 1: Predicted Physicochemical Properties of N3-Ethylpseudouridine
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₁H₁₆N₂O₆ | Based on the chemical structure of pseudouridine with an added ethyl group. |
| Molecular Weight | 272.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to other nucleosides. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol (B129727) and DMSO. | The presence of multiple hydroxyl groups suggests good polarity. The ethyl group might slightly decrease water solubility compared to pseudouridine. |
| Melting Point | Predicted to be slightly lower than pseudouridine (221-222 °C) due to the disruption of crystal packing by the ethyl group. | Alkylation can interfere with intermolecular hydrogen bonding that contributes to a high melting point. |
| pKa | The pKa of the N1 proton is expected to be similar to that of pseudouridine (~9.2), as the N3-ethyl group should have a minimal electronic effect on N1. | The primary site of deprotonation in the neutral pH range is the N1 imino proton. |
| UV Absorbance (λmax) | Expected to be around 262 nm in neutral pH buffer. | The uracil chromophore is the primary determinant of UV absorbance. N3-alkylation is not expected to significantly shift the λmax. |
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of synthesized N3-Ethylpseudouridine. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of modified nucleosides.
Experimental Protocol: NMR Analysis
-
Dissolve 5-10 mg of purified N3-Ethylpseudouridine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process and analyze the spectra to assign all proton and carbon signals.
A key experiment will be the 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the position of the ethyl group. A NOE correlation between the ethyl group protons and the H6 proton of the uracil ring would definitively confirm N1-ethylation, while its absence would support N3-ethylation.[7]
Table 2: Predicted ¹H NMR Chemical Shifts for N3-Ethylpseudouridine (in D₂O)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H6 | ~7.8 | s | Aromatic proton of the uracil ring. |
| H1' | ~5.8 | d | Anomeric proton of the ribose. |
| H2', H3', H4' | ~4.0 - 4.5 | m | Ribose protons. |
| H5', H5'' | ~3.7 - 3.9 | m | Ribose protons. |
| -CH₂- (ethyl) | ~3.5 - 4.0 | q | Methylene protons of the ethyl group, likely a quartet. |
| -CH₃ (ethyl) | ~1.2 - 1.5 | t | Methyl protons of the ethyl group, likely a triplet. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.[8]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of N3-Ethylpseudouridine and can be used to analyze its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Prepare a dilute solution of N3-Ethylpseudouridine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Acquire mass spectra in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can provide further structural confirmation. The C-glycosidic bond of pseudouridine is more stable than the N-glycosidic bond of uridine, leading to characteristic fragmentation patterns.[9][10][11]
References
- 2. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-guided isomerization of uridine to pseudouridine—pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the mass-silent post-transcriptionally modified nucleoside pseudouridine in RNA by matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification, localization, and relative quantitation of pseudouridine in RNA by tandem mass spectrometry of hydrolysis products - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Putative Discovery of N3-Ethyl Pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of N3-Ethyl pseudouridine (B1679824) (N3-Et-Ψ), a modified nucleoside with potential applications in RNA therapeutics and drug development. While the specific discovery of N3-Et-Ψ is not well-documented in publicly available literature, this guide extrapolates from the broader history of pseudouridine and its alkylated derivatives. A detailed, generalized protocol for the chemical synthesis of N3-Et-Ψ is presented, based on established methods for the synthesis of analogous N3-alkylated pseudouridines. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar modified nucleosides.
Introduction: The Significance of Pseudouridine and its Analogs
Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant post-transcriptional modification found in RNA. Its unique C-C glycosidic bond offers greater rotational freedom compared to the N-glycosidic bond of uridine, contributing to enhanced RNA stability and function. The N1 and N3 positions of the pseudouridine base are susceptible to further modification, such as alkylation, which can fine-tune the properties of RNA molecules. These modifications play crucial roles in a variety of biological processes, including tRNA stability, ribosome function, and pre-mRNA splicing.
The therapeutic potential of modified nucleosides has been highlighted by the successful use of N1-methylpseudouridine in mRNA vaccines. Alkylation at the N3 position, as in N3-Ethyl pseudouridine, is another avenue for modulating the biological activity and therapeutic efficacy of RNA-based drugs. This guide focuses on the synthesis of this compound, providing a detailed roadmap for its preparation in a laboratory setting.
Putative Discovery of this compound
Chemical Synthesis of this compound
The chemical synthesis of this compound can be achieved through a multi-step process involving the protection of the ribose hydroxyl groups, followed by selective ethylation at the N3 position of the pseudouridine base, and subsequent deprotection. The following protocol is a generalized procedure adapted from the synthesis of similar N3-alkylated pseudouridine derivatives.
Overall Synthetic Workflow
The synthesis can be broken down into three main stages:
-
Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are protected to prevent unwanted side reactions during the N3-alkylation step.
-
N3-Ethylation: The protected pseudouridine is treated with an ethylating agent to introduce the ethyl group at the N3 position of the uracil (B121893) base.
-
Deprotection: The protecting groups on the ribose hydroxyls are removed to yield the final this compound product.
Detailed Experimental Protocol
3.2.1. Materials and Reagents
| Reagent | Supplier | Purity |
| Pseudouridine | Commercially Available | >98% |
| 2,2-Dimethoxypropane (B42991) | Sigma-Aldrich | Anhydrous, 98% |
| p-Toluenesulfonic acid monohydrate | Sigma-Aldrich | >98.5% |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Sigma-Aldrich | 97% |
| Imidazole (B134444) | Sigma-Aldrich | >99% |
| Sodium hydride (NaH) | Sigma-Aldrich | 60% dispersion in mineral oil |
| Ethyl iodide (EtI) | Sigma-Aldrich | 99% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Sigma-Aldrich | 1.0 M in THF |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, >99.9% |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous, >99.8% |
| Methanol (B129727) (MeOH) | Sigma-Aldrich | Anhydrous, 99.8% |
| Acetic Acid | Sigma-Aldrich | Glacial, >99.7% |
3.2.2. Step-by-Step Synthesis
Protocol:
-
Synthesis of 2',3'-O-Isopropylidene pseudouridine:
-
To a suspension of pseudouridine (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with triethylamine (B128534) and evaporate the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to obtain 2',3'-O-Isopropylidene pseudouridine.
-
-
Synthesis of 5'-O-tert-Butyldimethylsilyl-2',3'-O-isopropylidene pseudouridine:
-
Dissolve 2',3'-O-Isopropylidene pseudouridine (1.0 eq) in anhydrous pyridine.
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with methanol and evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the fully protected pseudouridine.
-
-
Synthesis of N3-Ethyl-5'-O-tert-Butyldimethylsilyl-2',3'-O-isopropylidene pseudouridine:
-
To a solution of the fully protected pseudouridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with methanol at 0 °C.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
-
-
Synthesis of this compound (Deprotection):
-
Step 4a (Desilylation): Dissolve the N3-ethylated protected pseudouridine (1.0 eq) in THF and add tetrabutylammonium fluoride (1.1 eq, 1.0 M in THF). Stir at room temperature until the reaction is complete (TLC). Concentrate the reaction mixture and purify by silica gel chromatography.
-
Step 4b (Deacetonylation): Dissolve the product from Step 4a in a mixture of acetic acid and water (e.g., 80:20 v/v). Heat the reaction at a slightly elevated temperature (e.g., 60 °C) until the deprotection is complete (TLC). Evaporate the solvent under reduced pressure and co-evaporate with toluene (B28343) to remove residual acetic acid. Purify the final product by reverse-phase HPLC to obtain this compound.
-
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data based on typical yields for similar nucleoside modification reactions. Actual yields may vary depending on experimental conditions.
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 2',3'-O-Isopropylidene pseudouridine | Pseudouridine | 85 - 95 |
| 2 | 5'-O-TBDMS-2',3'-O-isopropylidene pseudouridine | 2',3'-O-Isopropylidene pseudouridine | 80 - 90 |
| 3 | N3-Ethyl-5'-O-TBDMS-2',3'-O-isopropylidene pseudouridine | 5'-O-TBDMS-2',3'-O-isopropylidene pseudouridine | 60 - 75 |
| 4 | This compound | N3-Ethyl-5'-O-TBDMS-2',3'-O-isopropylidene pseudouridine | 70 - 85 (over two steps) |
Potential Signaling Pathways and Biological Implications
The introduction of an ethyl group at the N3 position of pseudouridine can influence its interaction with various cellular components. While specific signaling pathways involving this compound have not been elucidated, we can hypothesize its potential impact based on the known roles of pseudouridine and other N3-modified nucleosides.
The ethyl group at the N3 position may sterically hinder or alter the hydrogen bonding capacity of the pseudouridine base, thereby affecting:
-
RNA Structure: The modification could induce local conformational changes in the RNA backbone, influencing its overall three-dimensional structure.
-
RNA-Protein Interactions: The altered surface of the RNA may affect its recognition and binding by various RNA-binding proteins, including enzymes involved in RNA processing and translation machinery.
-
Innate Immune Recognition: Modifications to RNA are known to play a role in evading recognition by the innate immune system. N3-ethylation could potentially modulate the interaction of RNA with pattern recognition receptors.
Further research is required to experimentally validate these hypotheses and to fully understand the biological consequences of this compound incorporation into RNA.
Conclusion
This technical guide provides a comprehensive, albeit generalized, protocol for the synthesis of this compound, a modified nucleoside of interest for RNA-based therapeutics. While the specific discovery of this compound remains to be fully documented, its synthesis is achievable through established chemical methodologies. The potential for N3-alkylation to modulate the biological properties of RNA warrants further investigation into the specific effects of this compound on RNA structure, function, and its interaction with the cellular machinery. This guide serves as a valuable resource for researchers embarking on the synthesis and exploration of this and other novel RNA modifications.
A Technical Guide to N3-Ethylpseudouridine and N1-Methylpseudouridine in mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of messenger RNA (mRNA) has been revolutionized by the introduction of chemically modified nucleosides. These modifications are critical for enhancing the stability and translational efficiency of mRNA while mitigating the innate immune responses that synthetic RNA can trigger. Among the most significant modifications, N1-methylpseudouridine (N1-m1-Ψ) has become the gold standard, integral to the success of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2] This guide provides an in-depth technical comparison between the well-established N1-methylpseudouridine and an emerging analog, N3-Ethylpseudouridine (N3-Et-Ψ), also referred to as N1-Ethylpseudouridine in synthetic chemistry contexts. We will delve into their effects on mRNA translation, immunogenicity, and the experimental protocols essential for their evaluation.
The Role of Pseudouridine (B1679824) and its Derivatives
Unmodified, in vitro-transcribed (IVT) mRNA is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7/8) and RIG-I, leading to an inflammatory response and degradation of the mRNA transcript before it can be effectively translated into a therapeutic protein.[1][3] The substitution of uridine (B1682114) with its isomer, pseudouridine (Ψ), was a foundational discovery that reduces this immune recognition and improves translational capacity.[1][2]
Building on this, N1-methylpseudouridine was developed and found to outperform pseudouridine by further enhancing protein expression and reducing immunogenicity.[4][5] N1-m1-Ψ achieves this by evading immune sensors and modulating the dynamics of the translation process itself, leading to increased ribosome loading on the mRNA transcript.[6][7] This has spurred research into other N1-substituted pseudouridine derivatives, such as N3-Ethylpseudouridine, to explore further optimization of the mRNA platform.
Comparative Analysis: N3-Ethylpseudouridine vs. N1-Methylpseudouridine
While N1-methylpseudouridine is extensively characterized, data on N3-Ethylpseudouridine is emerging from comparative studies of various N1-substituted analogs. The primary findings indicate that the size and electronic properties of the N1-substitution group influence both the efficiency of mRNA synthesis and its subsequent translational activity.[3]
Data Presentation
The following tables summarize the available quantitative and qualitative data comparing mRNA transcripts fully substituted with N3-Et-Ψ versus N1-m1-Ψ. Data is synthesized from a comparative study on N1-substituted pseudouridine derivatives.[3]
Table 1: In Vitro Transcription (IVT) Efficiency
| Nucleoside Modification | Relative IVT Efficiency (%) with T7 RNA Polymerase (WT FLuc Template) | Relative IVT Efficiency (%) with T7 RNA Polymerase (U-depleted FLuc Template) |
| N1-methylpseudouridine (N1-m1-Ψ) | ~100% | >100% |
| N3-Ethylpseudouridine (N3-Et-Ψ) | ~75% | >100% |
| Data is estimated based on graphical representation in the cited source. The study notes that uridine depletion in the mRNA sequence improves the incorporation of some N1-substituted derivatives.[3] |
Table 2: Translational Activity and Cytotoxicity in THP-1 Cells
| Nucleoside Modification | Relative Luciferase Activity in THP-1 Cells (Compared to Ψ-mRNA) | Cell Toxicity (MTT Assay) vs. Unmodified mRNA |
| N1-methylpseudouridine (N1-m1-Ψ) | High (Considered benchmark) | Decreased |
| N3-Ethylpseudouridine (N3-Et-Ψ) | High (Activity close to N1-m1-Ψ) | Decreased |
| The study reports that several N1-substituted mRNAs, including the ethyl derivative, showed activities close to that of N1-m1-Ψ mRNA. Both modifications showed reduced cell toxicity compared to wild-type (WT) and Ψ-mRNA.[3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental sequences is crucial for understanding the impact of these modifications.
Diagrams
Caption: N1mΨ mRNA immune evasion pathway.
Caption: Workflow for modified mRNA evaluation.
Caption: Comparative properties of N1mΨ vs. N3EΨ.
Key Experimental Protocols
The following sections outline generalized protocols for the synthesis and evaluation of mRNA containing N3-Ethylpseudouridine or N1-Methylpseudouridine.
Protocol 1: Synthesis of Modified mRNA via In Vitro Transcription (IVT)
This protocol describes the synthesis of mRNA with complete substitution of UTP with a modified nucleoside triphosphate (e.g., N1-Methylpseudo-UTP or N3-Ethylpseudo-UTP).
Materials:
-
Linearized plasmid DNA or PCR-amplified DNA template with a T7 promoter sequence (1 µg).
-
Nuclease-free water.
-
Reaction Buffer (10X).
-
ATP, GTP, CTP solutions (e.g., 75-100 mM).
-
N1-Methylpseudouridine-5'-Triphosphate (N1-m1-ΨTP) or N3-Ethylpseudouridine-5'-Triphosphate (N3-Et-ΨTP) (e.g., 75-100 mM).
-
T7 RNA Polymerase Mix.
-
DNase I (RNase-free).
-
mRNA purification kit (e.g., silica-based columns or LiCl precipitation).
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube. For a typical 20 µL reaction:
-
Nuclease-free water: to final volume of 20 µL
-
Reaction Buffer (10X): 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
Modified UTP (N1-m1-ΨTP or N3-Et-ΨTP, 100 mM): 2 µL
-
Linearized DNA template: X µL (1 µg)
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix gently by pipetting up and down and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 1-2 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purify the synthesized mRNA using a suitable column-based kit or precipitation method according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water. Quantify the mRNA concentration using a spectrophotometer and verify its integrity via gel electrophoresis.
Protocol 2: In Vitro Transfection and Protein Expression Analysis
This protocol is for assessing the translational efficiency of the modified mRNA in a cell line.
Materials:
-
Mammalian cell line (e.g., HEK293T, or an immune cell line like THP-1).
-
Complete culture medium.
-
Purified modified mRNA (e.g., encoding a reporter protein like Firefly Luciferase).
-
Transfection reagent suitable for mRNA (e.g., lipid-based).
-
Reporter lysis buffer and assay substrate (e.g., Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute a specified amount of modified mRNA (e.g., 100 ng) in an appropriate volume of serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the transfection complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a desired time period (e.g., 24 hours).
-
Cell Lysis and Assay:
-
Remove the culture medium and wash the cells with PBS.
-
Add the reporter lysis buffer to each well and incubate for 15 minutes with gentle shaking.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal to the total protein content in the lysate if necessary. Compare the relative light units (RLU) generated from N3-Et-Ψ-mRNA and N1-m1-Ψ-mRNA.
Conclusion and Future Outlook
N1-methylpseudouridine has firmly established itself as the leading modification for therapeutic mRNA applications, offering a potent combination of high translational efficiency and low immunogenicity.[8] The exploration of alternative N1-substituted pseudouridines, such as N3-Ethylpseudouridine, is a promising frontier in the fine-tuning of mRNA therapeutics.
Preliminary data suggests that N3-Ethylpseudouridine can achieve a translational output comparable to the benchmark set by N1-methylpseudouridine, while also reducing cytotoxicity.[3] However, its slightly lower efficiency during the in vitro transcription process with certain templates may require sequence optimization, such as uridine depletion, for large-scale manufacturing.[3]
For drug development professionals, N3-Ethylpseudouridine represents a viable alternative to N1-methylpseudouridine that warrants further investigation. Future studies should focus on a comprehensive characterization of its immunogenic profile, its performance across different mRNA sequences and delivery platforms, and its stability and efficacy in vivo. The continued exploration of the chemical space around the pseudouridine scaffold is a critical endeavor that may unlock new modifications with superior properties for the next generation of mRNA medicines.
References
- 1. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 5. N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice [periodicos.capes.gov.br]
- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]
An In-depth Technical Guide to the Biochemical Characterization of N3-Ethylpseudouridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific literature detailing the biochemical characterization of N3-Ethylpseudouridine (N3-Et-Ψ) is not available. This guide, therefore, presents a comprehensive and robust framework for the systematic characterization of this novel modified nucleoside. The experimental protocols, expected data, and potential biological implications are extrapolated from established methodologies and findings for closely related compounds, such as pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and other N3-alkylated nucleosides.
Introduction
Modified nucleosides are fundamental to the regulation of RNA function and stability. Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification and has been shown to modulate mRNA translation, stability, and immunogenicity. Alkylation of pseudouridine at the N3 position, to yield N3-Ethylpseudouridine, represents a novel modification with the potential for unique biochemical and therapeutic properties. The addition of an ethyl group at this position can alter the hydrogen bonding capabilities and steric profile of the nucleobase, potentially influencing RNA structure, protein-RNA interactions, and the host's innate immune response.
This technical guide provides a proposed workflow for the comprehensive biochemical characterization of N3-Ethylpseudouridine, from its chemical synthesis and spectroscopic analysis to its incorporation into RNA and the subsequent evaluation of its biophysical and biological properties.
Synthesis of N3-Ethylpseudouridine
The synthesis of N3-Ethylpseudouridine can be approached by adapting established protocols for the N3-alkylation of uridine and its analogs. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of N3-Ethylpseudouridine
This protocol is adapted from the synthesis of N3-methylcytidine and other N3-substituted nucleosides.
-
Protection of Pseudouridine:
-
Start with commercially available pseudouridine.
-
Protect the 2', 3', and 5'-hydroxyl groups to prevent side reactions. This can be achieved using protecting groups like tert-butyldimethylsilyl (TBDMS) or acetyl groups. For example, treat pseudouridine with an excess of TBDMS-Cl and imidazole (B134444) in a suitable solvent like DMF.
-
-
N3-Ethylation:
-
Dissolve the protected pseudouridine in a polar aprotic solvent (e.g., DMF).
-
Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the N3 position.
-
Introduce the ethyl group using an ethylating agent like ethyl iodide (EtI) or diethyl sulfate (B86663) ((Et)2SO4).
-
The reaction should be stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
-
Deprotection:
-
Following the ethylation, the protecting groups are removed. For TBDMS groups, this is typically achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Purify the resulting N3-Ethylpseudouridine using column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized N3-Ethylpseudouridine using Mass Spectrometry and NMR Spectroscopy.
-
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for N3-Ethylpseudouridine.
Physicochemical Characterization
Mass Spectrometry
Mass spectrometry (MS) is crucial for confirming the molecular weight of the synthesized N3-Ethylpseudouridine and for its detection in RNA fragments. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns.
-
Sample Preparation: Dissolve the synthesized N3-Et-Ψ in a suitable solvent (e.g., methanol/water). For RNA analysis, first digest the RNA into nucleosides using a cocktail of nucleases (e.g., nuclease P1, and alkaline phosphatase)[1].
-
Chromatography: Separate the nucleosides using liquid chromatography (LC) on a C18 reversed-phase column.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in positive ion mode.
-
Data Analysis: Identify N3-Et-Ψ by its accurate mass and retention time. Perform MS/MS to obtain a characteristic fragmentation spectrum.
| Parameter | Expected Value for N3-Et-Ψ | Reference Compound (Ψ) |
| Molecular Formula | C11H16N2O6 | C9H12N2O6 |
| Monoisotopic Mass | 272.1008 Da | 244.0695 Da |
| Predicted m/z [M+H]+ | 273.1086 | 245.0773 |
| Key MS/MS Fragments | Fragments corresponding to the loss of the ribose sugar and ethyl group. | Characteristic fragments of the pseudouridine base. |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the position of the ethyl group. 1H and 13C NMR will show characteristic shifts for the ethyl group protons and carbons, and 2D NMR techniques like HSQC and HMBC can be used to confirm the connectivity.
-
Sample Preparation: Dissolve the purified N3-Et-Ψ in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
1D NMR: Acquire 1H and 13C NMR spectra.
-
2D NMR: Perform 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals and confirm the N3-ethylation site. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space correlations.
| Proton | Expected Chemical Shift (ppm) for N3-Et-Ψ | Reference Compound (Ψ)[2] |
| H6 | ~7.8 | 7.85 |
| H1' | ~5.9 | 5.92 |
| -CH2- (ethyl) | ~3.8-4.0 (quartet) | N/A |
| -CH3 (ethyl) | ~1.2-1.4 (triplet) | N/A |
Incorporation into RNA and Biophysical Analysis
In Vitro Transcription
To study the effects of N3-Et-Ψ on RNA properties, it must be incorporated into RNA strands. This is achieved through in vitro transcription using T7 RNA polymerase.
-
Template Preparation: Prepare a linear DNA template containing a T7 promoter upstream of the desired RNA sequence.
-
Transcription Reaction: Set up a transcription reaction containing the DNA template, T7 RNA polymerase, transcription buffer, and a mixture of ATP, CTP, GTP, and N3-Ethylpseudouridine triphosphate (N3-Et-ΨTP). The N3-Et-ΨTP will need to be synthesized or custom-ordered.
-
Purification: Purify the resulting RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.
Thermal Melting Analysis
The thermal stability of RNA duplexes containing N3-Et-Ψ provides insights into its effect on RNA structure. This is typically measured by monitoring the UV absorbance of the RNA duplex as a function of temperature.
-
Duplex Formation: Anneal the N3-Et-Ψ-containing RNA strand with its complementary strand by heating to 95°C and slowly cooling to room temperature in a suitable buffer.
-
Melting Curve Acquisition: Use a spectrophotometer with a temperature controller to measure the absorbance at 260 nm as the temperature is increased at a controlled rate.
-
Data Analysis: Determine the melting temperature (Tm), the temperature at which 50% of the duplex is denatured[3].
N3-alkylation of uridine analogs has been shown to decrease the thermal stability of RNA duplexes due to the disruption of the Watson-Crick hydrogen bond with adenine[4]. A similar destabilizing effect is anticipated for N3-Et-Ψ.
| RNA Duplex | Expected ΔTm (°C) per modification | Reference (N3-methyluridine)[4] |
| RNA:RNA with A opposite N3-Et-Ψ | -8 to -12 | -8 to -12 |
Biological Characterization
Interaction with the Innate Immune System
Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, while double-stranded RNA can activate cytosolic sensors like PKR and the OAS/RNase L pathway, leading to an inflammatory response[1][5][6]. Modifications like pseudouridine are known to dampen this immune activation[7][8][9]. The effect of N3-Et-Ψ on these pathways is a critical aspect of its characterization.
-
Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or specific cell lines expressing TLRs (e.g., HEK-Blue™ TLR7/8).
-
RNA Transfection: Transfect cells with in vitro transcribed RNA containing either uridine or N3-Et-Ψ.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-α) in the cell culture supernatant using ELISA or a multiplex cytokine assay.
-
PKR Activation Assay: Assess the phosphorylation of PKR and its substrate eIF2α in cell lysates via Western blotting after RNA transfection[9].
Innate Immune Signaling Pathways
Caption: Hypothesized modulation of TLR7/8 signaling by N3-Et-Ψ.
Caption: Hypothesized effect of N3-Et-Ψ on PKR pathway activation.
Caption: Hypothesized impact of N3-Et-Ψ on the OAS/RNase L pathway.
Conclusion
The biochemical characterization of N3-Ethylpseudouridine holds significant promise for advancing our understanding of RNA biology and for the development of novel RNA-based therapeutics. The ethyl modification at the N3 position is poised to alter its base-pairing properties, structural dynamics within RNA, and interactions with the cellular machinery, particularly the innate immune system. The systematic approach outlined in this guide, encompassing chemical synthesis, rigorous physicochemical analysis, and comprehensive biological evaluation, provides a clear roadmap for elucidating the unique properties of this novel modified nucleoside. The findings from these studies will be instrumental in determining the potential of N3-Ethylpseudouridine in applications ranging from mRNA vaccines to gene therapies, where precise control over RNA stability, translational efficiency, and immunogenicity is paramount.
References
- 1. Nucleoside modifications modulate activation of the protein kinase PKR in an RNA structure-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000767) [hmdb.ca]
- 3. pnas.org [pnas.org]
- 4. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. (Open Access) Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation (2010) | Bart R. Anderson | 595 Citations [scispace.com]
- 9. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-Ethylpseudouridine in mRNA: A Technical Whitepaper on a Novel Modification for Enhanced Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The landscape of mRNA therapeutics has been revolutionized by the introduction of modified nucleosides that enhance stability, increase translational efficiency, and reduce the innate immunogenicity of synthetic mRNA molecules. While N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, the exploration of novel modifications continues to be a vibrant area of research aimed at further optimizing mRNA performance for a wider range of therapeutic applications. This technical guide focuses on a lesser-explored but potentially significant modification: N3-Ethylpseudouridine (N3-Et-Ψ). Due to a notable scarcity of publicly available data specifically on N3-Ethylpseudouridine, this document will also draw inferences from the more broadly studied N1-alkyl-pseudouridine derivatives to postulate its mechanism of action and potential utility. We will also present available data on the closely related N1-Ethylpseudouridine to provide a framework for understanding the potential impact of ethyl group substitutions on the pseudouridine (B1679824) core.
The Core Concept: Modifying Pseudouridine for Enhanced mRNA Function
Pseudouridine (Ψ), an isomer of uridine, is known to pre-structure the mRNA backbone into a more rigid conformation, which can contribute to increased thermal stability and resistance to nuclease degradation. The additional hydrogen bond donor at the N1 position of pseudouridine can also alter its base-pairing properties and interactions with the ribosomal machinery.
Alkylation at the N1 or N3 positions of the pseudouridine base further modifies its chemical properties. While N1-methylation in m1Ψ has been shown to be highly effective at evading immune recognition and enhancing translation, alkylation at the N3 position is predicted to have a more disruptive effect on canonical Watson-Crick base pairing, as the N3 position is directly involved in hydrogen bonding with adenosine. This suggests that N3-alkyl modifications could potentially modulate codon recognition and translation fidelity in unique ways.
Postulated Mechanism of Action of N3-Ethylpseudouridine
Based on the known functions of pseudouridine and the predicted effects of N3-alkylation, the mechanism of action for N3-Ethylpseudouridine in mRNA can be hypothesized to involve several key aspects:
-
Impact on Translation: The ethyl group at the N3 position would sterically hinder the formation of a standard Watson-Crick base pair with adenosine. This could lead to several outcomes during translation:
-
Increased Ribosomal Pausing: The ribosome may pause at N3-Et-Ψ containing codons as it struggles to find a suitable tRNA, potentially influencing protein folding.
-
Altered Codon Fidelity: The non-canonical pairing might increase the rate of misincorporation of amino acids, a factor that would require careful evaluation for therapeutic applications.
-
Reduced Translation Elongation Rate: The overall speed of protein synthesis might be reduced due to the challenges in decoding N3-Et-Ψ modified codons.
-
-
Evasion of Innate Immunity: A primary driver for using modified nucleosides is to prevent the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I. The bulky ethyl group at the N3 position could potentially disrupt the binding of these sensors to the mRNA, thereby reducing the innate immune response.
-
mRNA Stability: The inherent stability conferred by the pseudouridine core would likely be retained. The ethyl group might offer additional protection against certain nucleases, further enhancing the mRNA's half-life.
The interplay of these factors would determine the overall therapeutic utility of N3-Et-Ψ. A critical balance would need to be achieved where a potential decrease in translational efficiency is offset by superior immune evasion and stability, or where altered codon fidelity could be harnessed for specific therapeutic purposes.
Signaling Pathways and Logical Relationships
The introduction of N3-Et-Ψ modified mRNA into a cell is expected to intersect with fundamental cellular pathways. The following diagrams illustrate these interactions.
Caption: Cellular processing of N3-Et-Ψ modified mRNA.
Caption: Postulated interaction with innate immune pathways.
Quantitative Data Summary: Insights from N1-Alkyl-Pseudouridine Derivatives
While specific data for N3-Et-Ψ is not available, a study by TriLink BioTechnologies on various N1-substituted pseudouridine derivatives provides valuable insights into how an ethyl group might behave. The following table summarizes their findings on luciferase expression in THP-1 cells and cell toxicity.
| Modification | Relative Luciferase Activity (%) | Cell Viability (%) |
| Unmodified (U) | 100 | ~60 |
| Pseudouridine (Ψ) | ~150 | ~70 |
| N1-Methyl-Ψ (m1Ψ) | ~250 | ~90 |
| N1-Ethyl-Ψ (Et1Ψ) | ~220 | ~85 |
| N1-Propyl-Ψ (Pr1Ψ) | ~180 | ~80 |
| N1-Isopropyl-Ψ (iPr1Ψ) | ~120 | ~75 |
Data is estimated from graphical representations in the cited poster and presented relative to unmodified mRNA.
These data suggest that N1-Ethylpseudouridine modification results in significantly higher protein expression and lower cell toxicity compared to unmodified mRNA, approaching the performance of N1-methylpseudouridine. This indicates that small alkyl groups at the N1 position are well-tolerated and beneficial. Whether this holds true for N3 substitutions remains to be experimentally determined.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of N3-Et-Ψ modified mRNA are not currently published. However, the following sections outline the general methodologies that would be employed, based on standard techniques in the field.
Synthesis of N3-Ethylpseudouridine-5'-Triphosphate
The synthesis of N3-Et-Ψ-5'-Triphosphate would likely follow a multi-step chemical synthesis route, starting from pseudouridine. This would involve protection of the ribose hydroxyl groups, followed by ethylation at the N3 position of the uracil (B121893) base, and subsequent phosphorylation to yield the triphosphate. Purification would be achieved through chromatographic methods such as HPLC.
In Vitro Transcription of N3-Et-Ψ Modified mRNA
The generation of mRNA containing N3-Et-Ψ would be performed using an in vitro transcription (IVT) reaction.
Workflow:
Caption: In vitro transcription workflow for modified mRNA.
Protocol:
-
Template Preparation: A linear DNA template containing a T7 promoter upstream of the gene of interest (e.g., Luciferase or a therapeutic protein) and a poly(A) tail sequence is prepared.
-
IVT Reaction Setup: The IVT reaction is assembled in a nuclease-free environment, containing the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of ATP, CTP, GTP, and N3-Ethylpseudouridine-5'-Triphosphate. A capping reagent (e.g., CleanCap®) would also be included for co-transcriptional capping.
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: The DNA template is removed by treatment with DNase I.
-
Purification: The synthesized mRNA is purified using methods such as silica-column chromatography or oligo-dT affinity purification to remove unincorporated nucleotides, enzymes, and DNA fragments.
-
Quality Control: The integrity and size of the mRNA are assessed by gel electrophoresis, and the concentration is determined by spectrophotometry.
Cellular Transfection and Protein Expression Analysis
The functional activity of the N3-Et-Ψ modified mRNA would be assessed by delivering it to cultured cells.
Protocol:
-
Cell Culture: A relevant cell line (e.g., HEK293T or a disease-specific cell type) is cultured to an appropriate confluency.
-
Transfection: The purified mRNA is complexed with a transfection reagent (e.g., a lipid nanoparticle formulation) and added to the cells.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for mRNA translation.
-
Protein Quantification: If the mRNA encodes a reporter protein like luciferase, a luciferase assay is performed on the cell lysate to quantify protein expression. For other proteins, methods like ELISA or Western blotting would be used.
Assessment of Immunogenicity
The extent to which N3-Et-Ψ modified mRNA activates the innate immune system would be evaluated by measuring the induction of pro-inflammatory cytokines.
Protocol:
-
Cell Stimulation: A cell line expressing the relevant PRRs (e.g., THP-1 monocytes) is transfected with the modified mRNA.
-
Cytokine Measurement: After a suitable incubation period (e.g., 12-24 hours), the cell culture supernatant is collected. The concentration of cytokines such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α) is measured using ELISA.
Future Directions and Conclusion
The field of mRNA therapeutics is continually evolving, with the design of novel nucleoside modifications at its forefront. While N3-Ethylpseudouridine remains a largely unexplored modification, the foundational knowledge of pseudouridine chemistry and the effects of alkyl substitutions provide a strong basis for its investigation. The key challenge lies in determining whether the predicted disruption of base pairing at the N3 position can be leveraged for therapeutic benefit, for instance, through enhanced immune evasion that outweighs a potential reduction in translational output.
Further research, including the chemical synthesis of N3-Et-Ψ-5'-Triphosphate and its systematic evaluation in in vitro and in vivo models, is required to fully elucidate its mechanism of action and therapeutic potential. The experimental frameworks outlined in this guide provide a clear path for these future investigations. The insights gained from such studies will be invaluable in expanding the toolbox of mRNA modifications and tailoring mRNA therapeutics for specific disease applications.
thermodynamic stability of N3-Ethyl pseudouridine modified RNA
An In-depth Technical Guide to the Thermodynamic Stability of N3-Ethyl Pseudouridine (B1679824) Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modified ribonucleic acids (RNAs) are at the forefront of therapeutic innovation and biological research. Pseudouridine (Ψ), the most abundant RNA modification, is known to enhance the thermal stability of RNA duplexes, a property leveraged in mRNA vaccine development. This technical guide delves into the thermodynamic profile of a specific, less-studied derivative, N3-Ethyl pseudouridine (e³Ψ). While direct quantitative experimental data for e³Ψ is not prevalent in publicly accessible literature, this document provides a comprehensive overview based on the established principles of RNA thermodynamics and the known effects of related modifications. We present the hypothesized thermodynamic consequences of N3-ethylation, detailed experimental protocols for characterization, and logical workflows for the systematic investigation of novel RNA modifications.
Introduction: The Role of Modified Nucleosides in RNA Stability
The thermodynamic stability of RNA structures is a critical determinant of their biological function and their efficacy as therapeutic agents. Post-transcriptional modifications add a layer of complexity and control, fine-tuning RNA folding, interactions, and longevity. Pseudouridine (Ψ), an isomer of uridine (B1682114), is a prime example of a stabilizing modification.[1][2][3] Its unique C-glycosidic bond and additional N1-imino proton donor enhance base stacking and hydrogen bonding capabilities, contributing to a more rigid and stable A-form helix.[1][4]
This guide focuses on this compound, a synthetic derivative. Understanding the impact of the ethyl group at the N3 position—a key position for Watson-Crick base pairing—is crucial for designing RNA molecules with tailored stabilities for applications ranging from RNA interference to targeted drug delivery.
The Chemistry of Uridine, Pseudouridine, and this compound
The fundamental difference between uridine and pseudouridine is the nature of the glycosidic bond. In pseudouridine, the ribose is attached to the C5 position of the uracil (B121893) base, freeing the N1 position to act as a hydrogen bond donor.[4][5] The N3 position in both uridine and pseudouridine retains its proton, which is essential for forming a canonical Watson-Crick pair with adenosine.
The introduction of an ethyl group at the N3 position of pseudouridine fundamentally alters its hydrogen bonding potential. This modification blocks the N3-imino proton, preventing it from participating in standard base pairing.
Caption: Chemical structures of Uridine, Pseudouridine, and this compound.
Thermodynamic Consequences of Pseudouridine and its N3-Ethyl Modification
Established Thermodynamic Impact of Pseudouridine (Ψ)
Extensive research has demonstrated that replacing a uridine with a pseudouridine in an RNA duplex generally increases its thermodynamic stability. This stabilization is context-dependent, influenced by the neighboring base pairs. On average, an internal Ψ-A pair can stabilize a duplex by approximately 1.7 kcal/mol more than a U-A pair.[3] The primary sources of this stabilization are improved base stacking and the potential for the N1-H to form additional hydrogen bonds, often with a water molecule in the major groove.[4]
Table 1: Thermodynamic Data for Internal Pseudouridine-Adenosine (Ψ-A) Pairs Data compiled from optical melting experiments, representing the change in stability when a U-A pair is replaced by a Ψ-A pair.
| Nearest Neighbor Sequence (5'-NΨN-3') | ΔΔG°₃₇ (kcal/mol) | ΔTₘ (°C) |
| AΨA | -0.9 | +3.4 |
| CΨG | -1.5 | +5.5 |
| GΨC | -0.6 | +2.2 |
| UΨA | -1.0 | +3.8 |
Source: Adapted from previously published thermodynamic studies. The ΔΔG°₃₇ represents the change in Gibbs Free Energy at 37°C, providing a measure of the additional stability conferred by the pseudouridine modification.
Hypothesized Thermodynamic Impact of this compound (e³Ψ)
The ethylation at the N3 position of pseudouridine is predicted to have a significant destabilizing effect on RNA duplexes when paired with adenosine. By physically blocking the N3 imino proton, the modification prevents the formation of one of the two canonical hydrogen bonds in a Watson-Crick pair. This loss of a critical interaction would likely lead to a substantial decrease in the melting temperature (Tₘ) and a less favorable Gibbs free energy (ΔG°) of duplex formation compared to both the unmodified uridine and the parent pseudouridine.
Table 2: Predicted Qualitative Thermodynamic Effects of this compound
| Parameter | Uridine (U) | Pseudouridine (Ψ) | This compound (e³Ψ) - Hypothesized | Rationale for Hypothesis |
| Tₘ (°C) | Baseline | Increase | Significant Decrease | Loss of a Watson-Crick H-bond. |
| ΔG° (kcal/mol) | Baseline | More Negative (Stabilizing) | Less Negative (Destabilizing) | Unfavorable thermodynamics due to H-bond loss. |
| ΔH° (kcal/mol) | Baseline | More Negative | Less Negative | Reduced enthalpic contribution from base pairing. |
| ΔS° (cal/mol·K) | Baseline | More Negative | Less Negative | Less ordered duplex state due to weaker pairing. |
Experimental Protocols for Thermodynamic Characterization
A thorough investigation into the thermodynamic properties of this compound modified RNA requires a multi-faceted experimental approach.
Synthesis of e³Ψ-Modified RNA Oligonucleotides
The synthesis of RNA oligonucleotides containing novel modifications is achieved via solid-phase phosphoramidite (B1245037) chemistry.[6][7] The process begins with the chemical synthesis of the this compound phosphoramidite building block, which is then incorporated at the desired position during automated oligonucleotide synthesis.
Caption: Workflow for solid-phase synthesis of this compound modified RNA.
Methodology:
-
Phosphoramidite Synthesis: Synthesize the 5'-DMT-2'-O-TBDMS-N3-Ethyl-pseudouridine-3'-CE-phosphoramidite. This involves protecting the 5' and 2' hydroxyl groups and the N3 position before phosphitylation of the 3' hydroxyl.
-
Solid-Phase Synthesis: Utilize a standard automated RNA synthesizer. The custom e³Ψ phosphoramidite is placed on a specific port and incorporated into the sequence as programmed.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support using a solution like aqueous ammonia (B1221849) and methylamine.[6] The 2'-O-TBDMS groups are removed using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride).
-
Purification: The crude product is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
UV Thermal Denaturation (Melting) Studies
UV melting is the gold-standard method for determining the melting temperature (Tₘ) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of nucleic acid duplexes.[8][9] The technique monitors the change in UV absorbance at 260 nm as the temperature is slowly increased, causing the duplex to denature into single strands (hyperchromicity).[10]
Caption: Experimental workflow for UV thermal denaturation analysis.
Methodology:
-
Sample Preparation: Anneal equimolar amounts of the e³Ψ-containing RNA strand and its complementary strand in a buffer solution (typically 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0). Prepare a series of dilutions to determine concentration-dependent melting.
-
Measurement: Use a UV-Vis spectrophotometer with a Peltier-controlled multi-cell holder.
-
Data Acquisition: Heat the samples at a controlled rate (e.g., 0.5 °C/min) and record the absorbance at 260 nm.
-
Data Analysis:
-
The melting temperature (Tₘ) is the temperature at which 50% of the duplex is denatured, corresponding to the midpoint of the transition.
-
For self-complementary duplexes, a plot of 1/Tₘ versus ln(Cₜ) (where Cₜ is the total strand concentration) yields a straight line.
-
Thermodynamic parameters are derived from this plot: ΔH° is calculated from the slope and ΔS° from the intercept. ΔG° can then be calculated at any temperature using the equation: ΔG° = ΔH° - TΔS°.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of RNA.[11][12] An A-form RNA helix exhibits a characteristic CD spectrum with a positive peak around 260-270 nm and a negative peak around 210 nm.[10] A destabilizing modification like e³Ψ may cause perturbations in the CD spectrum, indicating a less stable or distorted helix.
Methodology:
-
Sample Preparation: Prepare the annealed RNA duplex in a low-salt buffer (e.g., 10 mM sodium phosphate).
-
Spectral Acquisition: Record the CD spectrum from approximately 320 nm to 190 nm at a controlled temperature.
-
Thermal Melt: Monitor the CD signal at a fixed wavelength (e.g., 265 nm) while ramping the temperature to obtain a melting curve. This provides a complementary method to UV melting for determining Tₘ.[13][14]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, in this case, the hybridization of two RNA strands.[15][16] A single ITC experiment can provide the binding affinity (Kₐ), enthalpy change (ΔH°), entropy change (ΔS°), and stoichiometry (n) of the interaction.[17][18]
Methodology:
-
Sample Preparation: Place one RNA strand (the titrate) in the sample cell of the calorimeter. Load the complementary strand (the titrant) into the injection syringe at a higher concentration. Both must be in identical, thoroughly degassed buffer.
-
Titration: Perform a series of small, sequential injections of the titrant into the sample cell at a constant temperature.
-
Data Analysis: The heat change per injection is measured. The resulting binding isotherm is fitted to a suitable model to extract the thermodynamic parameters. ITC is particularly useful as it measures enthalpy directly, unlike the van't Hoff method which derives it from the change in Tₘ.[16]
Logical Framework for Novel Modification Analysis
The investigation of any new RNA modification should follow a systematic and logical progression to ensure comprehensive characterization.
Caption: Logical workflow for the thermodynamic analysis of a novel RNA modification.
Conclusion and Future Directions
While pseudouridine is a well-established stabilizing modification in RNA, the introduction of an ethyl group at the N3 position is strongly hypothesized to be destabilizing. This is due to the steric hindrance and blockage of a crucial hydrogen bond donor required for canonical Watson-Crick base pairing. This guide provides the theoretical basis for this hypothesis and outlines the rigorous experimental protocols necessary for its validation.
The systematic characterization of this compound and other novel modifications is essential for advancing the field of RNA therapeutics. By precisely tuning the thermodynamic stability of RNA molecules, researchers can optimize their specificity, activity, and in vivo performance, paving the way for the next generation of RNA-based drugs and research tools. The workflows and methodologies detailed herein provide a robust framework for these critical investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Computational and NMR studies of RNA duplexes with an internal pseudouridine-adenosine base pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. jasco-global.com [jasco-global.com]
- 9. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 10. DETERMINATION OF RNA STRUCTURE AND THERMODYNAMICS | Annual Reviews [annualreviews.org]
- 11. Application of Synchrotron Radiation Circular Dichroism for RNA Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. RNA Circular Dichroism Assay - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 17. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of N3-Ethyl pseudouridine in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of N3-Ethyl pseudouridine (B1679824) (N3-Et-Ψ) when incorporated into oligonucleotides. Due to the limited direct research on N3-Et-Ψ, this guide synthesizes information from studies on closely related N3-substituted pseudouridine and uridine (B1682114) analogs to project the synthetic pathways, structural implications, and analytical methodologies.
Introduction
Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its unique structural properties, including an additional hydrogen bond donor at the N1 position, often contribute to the thermodynamic stability and structural rigidity of RNA.[1][2] Alkylation of the nucleobase can further modulate the biophysical properties of oligonucleotides. This guide focuses on the ethylation at the N3 position of pseudouridine, a modification that disrupts the Watson-Crick hydrogen bonding capabilities of the imino proton at this position. Understanding the structural and thermodynamic consequences of N3-Et-Ψ incorporation is crucial for its potential application in the design of therapeutic oligonucleotides and molecular probes.
Synthesis of N3-Ethyl pseudouridine and its Phosphoramidite (B1245037)
A plausible synthetic route would involve:
-
Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of pseudouridine are protected to prevent side reactions.
-
N3-Alkylation: The N3 position of the protected pseudouridine is then ethylated.
-
Deprotection and Reprotection: Selective deprotection of the 5'-hydroxyl group followed by the introduction of a dimethoxytrityl (DMT) group.
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite.
Structural and Thermodynamic Impact of this compound
The introduction of an ethyl group at the N3 position of pseudouridine is expected to have significant consequences for the structure and stability of oligonucleotides.
1. Disruption of Watson-Crick Base Pairing: The N3 imino proton of uridine and pseudouridine is a crucial hydrogen bond donor in standard Watson-Crick base pairing with adenosine. The substitution of this proton with an ethyl group will prevent the formation of this hydrogen bond, leading to a destabilization of the duplex. Studies on N3-methyluridine have demonstrated a substantial reduction in the melting temperature (Tm) of oligonucleotides, with a decrease of around 8–12 °C per modification.[3] A similar or even more pronounced destabilizing effect is anticipated for the bulkier ethyl group.
2. Conformational Changes: Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) studies on N3-substituted pseudouridine derivatives indicate that the syn/anti conformation of the nucleoside is primarily determined by the C-glycosidic linkage of pseudouridine, which favors a syn conformation.[4] The presence of a substituent at N3 has been shown to have only a subtle influence on this preference.[4] Therefore, it is expected that N3-Et-Ψ will predominantly adopt a syn conformation within an oligonucleotide.
3. Impact on Duplex Stability: The overall effect of incorporating N3-Et-Ψ into an oligonucleotide duplex is predicted to be destabilizing due to the loss of a key hydrogen bond. The magnitude of this destabilization will likely depend on the sequence context and the position of the modification within the duplex.
| Modification | Base Pair Disruption | Expected Impact on Tm | Reference |
| N3-Methyluridine | Prevents N3-H hydrogen bonding | Significant decrease (8-12 °C per modification) | [3] |
| This compound | Prevents N3-H hydrogen bonding | Expected significant decrease | Inferred |
| Unmodified Pseudouridine | Forms stable base pairs | Stabilizing compared to Uridine | [5] |
Experimental Protocols
This section outlines the key experimental methodologies for the structural analysis of oligonucleotides containing this compound.
1. Oligonucleotide Synthesis and Purification:
-
Synthesis: Oligonucleotides are synthesized on a solid support using an automated DNA/RNA synthesizer employing phosphoramidite chemistry. The this compound phosphoramidite is incorporated at the desired position using standard coupling protocols.
-
Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using an appropriate deprotection solution (e.g., aqueous ammonia (B1221849) and methylamine).
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for subsequent biophysical studies.
2. UV Thermal Denaturation (Melting) Studies:
-
Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of oligonucleotide duplexes containing N3-Et-Ψ.
-
Procedure:
-
Prepare solutions of the oligonucleotide and its complementary strand in a buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.0).
-
Anneal the duplex by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Record the UV absorbance at 260 nm as a function of temperature, typically from 20°C to 95°C with a controlled ramp rate (e.g., 1 °C/min).
-
The melting temperature (Tm) is determined from the first derivative of the melting curve.
-
Thermodynamic parameters can be derived by analyzing the melting curves at different oligonucleotide concentrations.
-
3. Circular Dichroism (CD) Spectroscopy:
-
Objective: To investigate the overall conformation of oligonucleotides containing N3-Et-Ψ and to detect any structural perturbations.
-
Procedure:
-
Prepare a solution of the purified oligonucleotide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
Record the CD spectrum at a controlled temperature (e.g., 20°C) over a wavelength range of 200-350 nm.
-
A-form RNA duplexes typically exhibit a strong positive band around 270 nm and a negative band around 210 nm.[6] Deviations from this characteristic spectrum can indicate structural alterations.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To obtain high-resolution structural information on the oligonucleotide containing N3-Et-Ψ.
-
Procedure:
-
Prepare a concentrated sample of the purified oligonucleotide in an appropriate NMR buffer.
-
Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., NOESY, TOCSY).
-
The absence of an imino proton resonance for the N3-Et-Ψ residue in the 1D spectrum would confirm the N3-substitution.
-
Analysis of NOESY spectra can provide information on through-space proton-proton distances, which can be used to determine the local conformation around the modified residue.
-
Conclusion
The incorporation of this compound into oligonucleotides represents a significant modification with predictable consequences for duplex stability and structure. Based on studies of related N3-alkylated nucleosides, N3-Et-Ψ is expected to be a strongly destabilizing modification due to the disruption of a key Watson-Crick hydrogen bond. The experimental protocols outlined in this guide provide a robust framework for the synthesis, purification, and detailed structural and thermodynamic characterization of oligonucleotides containing this novel modification. Such studies are essential for elucidating the precise effects of N3-alkylation on pseudouridine and for guiding the rational design of modified oligonucleotides for various research and therapeutic applications.
References
- 1. Stabilization of RNA stacking by pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of N3-Modified Pseudouridine Analogues on RNA Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of modified nucleosides into RNA molecules is a cornerstone of modern therapeutic development, enhancing stability, modulating immune responses, and optimizing translational efficiency. Among these modifications, pseudouridine (B1679824) (Ψ) and its derivatives have garnered significant attention for their profound effects on RNA structure and function. This technical guide provides an in-depth exploration of the influence of pseudouridine analogues on RNA secondary structure, with a focus on the foundational principles established through the study of pseudouridine and N1-methylpseudouridine. While direct quantitative data for N3-ethylpseudouridine remains limited in publicly available literature, this document outlines the established methodologies and expected structural consequences, offering a framework for the investigation of novel N3-alkylated pseudouridine derivatives. We present a comprehensive overview of the thermodynamic impact of pseudouridylation, detailed experimental protocols for structural analysis, and visualizations of key experimental workflows.
Introduction to Pseudouridine and its Analogues in RNA
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification in nature.[1][2] It is synthesized by the post-transcriptional enzymatic isomerization of uridine, resulting in a C-C glycosidic bond between C5 of the uracil (B121893) base and C1' of the ribose, in contrast to the N1-C1' bond in uridine.[3] This seemingly subtle change introduces an additional hydrogen bond donor at the N1 position, profoundly influencing RNA structure and stability.[1][3]
The therapeutic potential of mRNA has been significantly unlocked by the substitution of uridine with pseudouridine and its derivatives, most notably N1-methylpseudouridine (m1Ψ). These modifications have been shown to reduce the innate immunogenicity of synthetic mRNA and enhance protein expression, critical advancements for the development of mRNA-based vaccines and therapeutics.[4] While N1-methylation has been a primary focus, modifications at the N3 position, such as N3-ethylpseudouridine, represent a promising but less explored area of research. Understanding the structural implications of such modifications is paramount for the rational design of future RNA-based drugs.
The Effect of Pseudouridine on RNA Secondary Structure and Stability
The incorporation of pseudouridine into an RNA duplex generally enhances its thermodynamic stability.[2][5] This stabilization arises from a combination of factors, including improved base stacking interactions and the formation of additional water-mediated hydrogen bonds.[3][6] The N1-imino proton of pseudouridine can coordinate a water molecule, which in turn can bridge to the 5'-phosphate of the same or adjacent nucleotide, rigidifying the sugar-phosphate backbone.[6]
The degree of stabilization is context-dependent, influenced by the neighboring base pairs and the position of the modification within the RNA structure (e.g., internal vs. terminal).[1][2]
Table 1: Thermodynamic Impact of Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) on RNA Duplex Stability
| Modification | Sequence Context (5'-XYZ-3'/3'-X'Y'Z'-5') | ΔTm (°C) vs. Uridine | ΔΔG°37 (kcal/mol) vs. Uridine | Reference |
| Ψ | Internal A-Ψ pair | +1.5 to +4.0 | -0.5 to -1.5 | [7] |
| Ψ | Varies | Generally stabilizing | Varies | [1][2] |
| m1Ψ | Internal A-m1Ψ pair | Generally stabilizing | More stabilizing than Ψ | [8] |
Note: The precise thermodynamic values are highly dependent on the specific sequence context and experimental conditions. The values presented here are illustrative of the general trend.
Experimental Protocols for Analyzing RNA Secondary Structure
The following sections detail the key experimental methodologies used to elucidate the structural effects of modified nucleosides like pseudouridine and its analogues. These protocols can be adapted for the study of N3-ethylpseudouridine-containing RNAs.
Synthesis of Modified RNA
The generation of RNA molecules containing specific modifications is the foundational step for any structural analysis. This is typically achieved through in vitro transcription using T7 RNA polymerase and the corresponding modified nucleoside triphosphate.
Protocol: In Vitro Transcription with Modified Nucleoside Triphosphates
-
Template Preparation: A linear DNA template containing the T7 RNA polymerase promoter upstream of the desired RNA sequence is prepared by PCR or plasmid linearization.
-
Transcription Reaction Setup: In an RNase-free environment, assemble the following reaction at room temperature:
-
Nuclease-free water
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
10 mM each of ATP, CTP, GTP
-
10 mM UTP (or a mix of UTP and the modified triphosphate, e.g., N3-ethylpseudouridine-5'-triphosphate, for partial incorporation)
-
DNA template (0.5-1.0 µg)
-
T7 RNA polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[9]
-
DNase Treatment: Add DNase I (RNase-free) to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.[9]
-
RNA Purification: Purify the transcribed RNA using a suitable method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.
-
Quality Control: Assess the integrity and concentration of the purified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and UV-spectrophotometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of RNA in solution at atomic resolution. It is particularly useful for detecting changes in hydrogen bonding and base stacking upon the introduction of modified nucleosides.
Protocol: 1D and 2D NMR Spectroscopy of RNA
-
Sample Preparation:
-
Lyophilize the purified RNA and resuspend it in a minimal volume of NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl).
-
For imino proton observation, the final sample should be in 90% H2O/10% D2O.
-
Transfer the sample to a clean, high-quality NMR tube.
-
-
1D Imino Proton Spectra:
-
Acquire 1D proton spectra at a range of temperatures (e.g., 10-35°C) to observe the imino protons of Watson-Crick base pairs (G-U and G-C pairs typically resonate between 10-15 ppm). The presence and chemical shifts of these protons provide direct evidence of base pairing. The N3-H of pseudouridine in a Ψ-A pair can also be observed.[10]
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a 2D NOESY experiment to identify through-space proximities between protons. This is crucial for sequential assignment of resonances and determining the overall helical geometry. NOEs between the imino protons and aromatic/sugar protons can confirm base pairing and stacking arrangements.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the chemical shifts and NOE patterns to deduce the secondary and tertiary structure of the RNA.
-
Chemical Probing
Chemical probing techniques utilize small molecules that react with RNA in a structure-dependent manner to provide nucleotide-resolution information about the accessibility of different positions. This data can be used to constrain and validate RNA secondary structure models.
Protocol: Dimethyl Sulfate (DMS) Probing
DMS methylates the N1 of adenine (B156593) and the N3 of cytosine in single-stranded regions.[11]
-
RNA Folding: Fold the purified RNA in the desired buffer conditions by heating to 95°C for 2 minutes and then slowly cooling to room temperature.
-
DMS Modification:
-
Add DMS to the folded RNA solution (final concentration typically 1-5%).
-
Incubate at room temperature for a short period (e.g., 1-5 minutes). The reaction time should be optimized to ensure, on average, no more than one modification per RNA molecule.
-
Quench the reaction by adding a quenching agent (e.g., β-mercaptoethanol).
-
-
RNA Purification: Purify the modified RNA to remove DMS and quenching agents.
-
Primer Extension:
-
Anneal a fluorescently labeled DNA primer to the 3' end of the modified RNA.
-
Perform reverse transcription using a reverse transcriptase. The enzyme will stall or fall off one nucleotide before the methylated base.
-
-
Analysis:
-
Analyze the resulting cDNA fragments by capillary electrophoresis or denaturing PAGE.
-
The positions of reverse transcription stops reveal the locations of DMS modification and thus single-stranded A and C residues.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Caption: Workflow for the synthesis and purification of N3-ethylpseudouridine-modified RNA.
Caption: Workflow for RNA secondary structure determination using NMR spectroscopy.
Caption: Workflow for chemical probing of RNA secondary structure using DMS.
Signaling Pathways and Logical Relationships
Currently, there is no published literature detailing specific signaling pathways that are directly modulated by N3-ethylpseudouridine. It is known that unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLR7/8) and RIG-I, triggering an inflammatory response. Pseudouridine and N1-methylpseudouridine modifications can dampen this response by altering the RNA structure and its interaction with these protein sensors. It is plausible that N3-ethylpseudouridine could also modulate these pathways, but this remains an area for future investigation.
Caption: Hypothesized interaction of N3-ethylpseudouridine-modified RNA with innate immune sensors.
Conclusion and Future Directions
The study of pseudouridine and its N1-methylated analogue has provided a robust framework for understanding how modified nucleosides can be leveraged to enhance the therapeutic properties of RNA. While the direct impact of N3-ethylpseudouridine on RNA secondary structure remains to be quantitatively characterized, the experimental and analytical tools are well-established. Future research should focus on the chemical synthesis of N3-ethylpseudouridine-5'-triphosphate, its efficient incorporation into RNA, and the subsequent detailed structural and thermodynamic analysis using the techniques outlined in this guide. Such studies will be instrumental in expanding the repertoire of RNA modifications for the development of next-generation RNA therapeutics with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational and NMR studies of RNA duplexes with an internal pseudouridine-adenosine base pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. NMR spectroscopy of RNA duplexes containing pseudouridine in supercooled water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: Cellular Uptake and Metabolism of Nucleoside Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the cellular uptake and metabolism of N3-Ethyl-pseudouridine. Therefore, this document provides an in-depth guide to the well-established principles of cellular uptake and metabolism of nucleosides and their analogs, which can serve as a foundational framework for investigating novel compounds like N3-Ethyl-pseudouridine.
Introduction to Nucleoside Transport
Nucleosides and their analogs are fundamental to numerous cellular processes and are a cornerstone of antiviral and anticancer therapies. Due to their hydrophilic nature, these molecules generally cannot passively diffuse across the lipid bilayer of cell membranes. Instead, their entry into and exit from cells are mediated by specialized membrane transport proteins known as nucleoside transporters (NTs). Understanding the mechanisms of these transporters is critical for the development of nucleoside-based drugs, as transport efficiency is a key determinant of their bioavailability and therapeutic efficacy.
There are two primary families of nucleoside transporters in humans:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters are part of the SLC29 gene family and facilitate the bidirectional transport of nucleosides down their concentration gradient. This process does not require energy.
-
Concentrative Nucleoside Transporters (CNTs): Belonging to the SLC28 gene family, these are secondary active transporters that move nucleosides against their concentration gradient by coupling their transport to the electrochemical potential of sodium ions (Na+).
The specificity of these transporters for various natural and synthetic nucleosides can differ, and their expression levels vary significantly among different tissues and cell types, including cancerous versus healthy cells. This differential expression can be exploited for targeted drug delivery.
Mechanisms of Cellular Uptake
The cellular uptake of a nucleoside analog can occur through one or more of the following mechanisms:
-
Facilitated Diffusion via ENTs: This is a primary route for many nucleosides. The transport rate is saturable and depends on the substrate concentration gradient across the membrane.
-
Active Transport via CNTs: This mechanism allows cells to accumulate nucleosides at concentrations higher than in the extracellular environment. This is particularly important for tissues with high metabolic demands or for the activation of certain nucleoside prodrugs.
-
Passive Diffusion and Endocytosis: While less common for natural nucleosides, highly lipophilic analogs or those with bulky modifications may cross the cell membrane via passive diffusion. For some complex nucleoside derivatives, endocytosis has also been observed as a potential uptake mechanism[1].
Experimental Protocols for Studying Cellular Uptake
Protocol 1: Radiolabeled Nucleoside Uptake Assay
This is a classic method to quantify the rate of nucleoside transport into cells.
-
Cell Culture: Plate cells of interest (e.g., A549, HeLa) in 24-well plates and grow to confluence.
-
Preparation of Transport Buffer: Prepare a transport buffer (e.g., Krebs-Ringer-HEPES) with or without sodium, to distinguish between CNT and ENT activity.
-
Initiation of Uptake: Remove the culture medium, wash the cells with the appropriate transport buffer. Add the transport buffer containing a known concentration of the radiolabeled nucleoside analog (e.g., ³H- or ¹⁴C-labeled).
-
Incubation: Incubate the cells for a defined period (e.g., ranging from seconds to minutes) at a controlled temperature (e.g., 37°C). To determine the contribution of passive diffusion, a parallel experiment can be run at 4°C.
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold transport buffer containing a high concentration of a transport inhibitor (e.g., nitrobenzylmercaptopurine ribonucleoside - NBMPR).
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the amount of protein in each well (determined by a protein assay like BCA). Calculate the initial rate of uptake (V₀) at different substrate concentrations to determine kinetic parameters such as Km and Vmax.
Metabolism of Pyrimidine (B1678525) Nucleosides
Once inside the cell, a nucleoside analog can undergo various metabolic transformations. For a pyrimidine analog like pseudouridine (B1679824) or its derivatives, the metabolic fate is primarily determined by two opposing pathways: catabolism (degradation) and anabolism (salvage and incorporation into nucleic acids).
Catabolic Pathway
The catabolism of natural pyrimidines like uridine (B1682114) and thymidine (B127349) is a three-step enzymatic process that breaks them down into smaller, excretable molecules. It is plausible that a modified pseudouridine could be a substrate for these or similar enzymes, although modifications at the N3 position might alter enzyme recognition and processing.
The key enzymes in pyrimidine catabolism are:
-
Dihydropyrimidine Dehydrogenase (DPD): Reduces the pyrimidine ring.
-
Dihydropyrimidinase (DHP): Opens the ring structure.
-
β-Ureidopropionase (β-UP): Cleaves the open ring to produce β-alanine (from uracil/pseudouridine) or β-aminoisobutyrate (from thymine), along with ammonia (B1221849) and CO₂.
Anabolic (Salvage) Pathway
The salvage pathway allows cells to recycle nucleosides to generate nucleotides for DNA and RNA synthesis. This pathway is crucial for the activation of many nucleoside analog drugs.
The key steps are:
-
Phosphorylation: A nucleoside kinase phosphorylates the 5'-hydroxyl group of the ribose sugar to form a nucleoside monophosphate. For uridine and its analogs, uridine-cytidine kinase (UCK) is a key enzyme.
-
Further Phosphorylation: The monophosphate is sequentially phosphorylated by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs) to form the di- and triphosphate forms, respectively.
-
Incorporation into Nucleic Acids: The nucleoside triphosphate can then be incorporated into RNA by RNA polymerases.
Experimental Protocols for Studying Metabolism
Protocol 2: HPLC or LC-MS/MS Analysis of Cellular Metabolites
This method allows for the identification and quantification of the parent compound and its metabolites within the cell.
-
Cell Culture and Treatment: Grow cells to a high density in appropriate culture dishes. Treat the cells with a known concentration of the non-labeled nucleoside analog (e.g., N3-Ethyl-pseudouridine) for various time points.
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the dish.
-
Incubate the cell suspension on dry ice or at -80°C to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris and precipitated proteins.
-
Collect the supernatant containing the soluble metabolites.
-
-
Sample Preparation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable mobile phase for analysis.
-
HPLC or LC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled with a UV detector or a mass spectrometer.
-
Use an appropriate column (e.g., reverse-phase C18) and a gradient elution method to separate the parent compound from its potential metabolites (mono-, di-, and triphosphates, as well as catabolic products).
-
Identify the metabolites by comparing their retention times and mass-to-charge ratios (for MS) with those of synthesized standards.
-
-
Quantification: Create a standard curve for each analyte (parent compound and expected metabolites) to quantify their intracellular concentrations. Normalize the results to the initial number of cells or total protein content.
Summary and Future Directions
While direct experimental data on N3-Ethyl-pseudouridine is not currently available in the public domain, the established methodologies for studying nucleoside transport and metabolism provide a clear roadmap for its investigation. Key research questions to address would include:
-
Which specific ENT and CNT transporters are responsible for the uptake of N3-Ethyl-pseudouridine?
-
What are the kinetic parameters (Km, Vmax) for its transport?
-
Is N3-Ethyl-pseudouridine a substrate for pyrimidine salvage pathway enzymes like UCK?
-
Is it susceptible to degradation by catabolic enzymes like DPD?
-
If phosphorylated, is the triphosphate form incorporated into RNA, and what are the functional consequences of this incorporation?
Answering these questions will be crucial to understanding the pharmacological potential of N3-Ethyl-pseudouridine and other novel nucleoside analogs. The experimental protocols and conceptual frameworks outlined in this guide provide the necessary tools for researchers to embark on these investigations.
References
An In-depth Technical Guide on the In Vivo Persistence of Chemically Modified mRNA
Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data on the in vivo persistence, including half-life and protein expression duration, of N3-Ethyl pseudouridine (B1679824) (e3Ψ) modified mRNA. This guide, therefore, utilizes data from the extensively studied and closely related modifications, pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), to provide a comprehensive framework and illustrative examples for researchers, scientists, and drug development professionals. The methodologies and data presentation formats provided herein are directly applicable to future studies on e3Ψ and other novel mRNA modifications.
Introduction: The Role of Nucleoside Modification in mRNA Persistence
The therapeutic application of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides. These modifications are critical for enhancing the stability and translational efficiency of mRNA, while concurrently mitigating the innate immune responses that would otherwise lead to its rapid degradation.[1] Unmodified synthetic mRNA can be recognized by pattern recognition receptors such as TLR7/8 and RIG-I, triggering inflammatory responses and degradation of the mRNA transcript. The inclusion of modified nucleosides, such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), has been shown to be crucial for achieving the necessary safety and immunogenicity profiles for human therapeutic use.[1]
These modifications enhance the persistence of mRNA in vivo through several mechanisms:
-
Reduced Immune Recognition: Modifications like Ψ and m1Ψ can help the mRNA evade detection by innate immune sensors, thus preventing an inflammatory cascade that would otherwise clear the transcript.
-
Increased mRNA Stability: The incorporation of modified nucleosides can confer greater resistance to nuclease-mediated degradation.[2]
-
Enhanced Translational Capacity: By reducing immune-mediated translational suppression and potentially altering mRNA structure, these modifications can lead to more robust and prolonged protein production from a given amount of mRNA.[]
This guide will delve into the quantitative aspects of in vivo persistence for Ψ and m1Ψ modified mRNA, detail the experimental protocols for their assessment, and visualize the associated biological and experimental workflows.
Quantitative Data on In Vivo Persistence of Modified mRNA
The following tables summarize key quantitative findings from studies on the in vivo persistence of pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) modified mRNA. These metrics are crucial for determining the dosing regimens and therapeutic windows for mRNA-based drugs.
Table 1: In Vivo Protein Expression Duration of Modified Luciferase mRNA
| Modification | Delivery Route | Dose | Peak Expression (Time) | Duration of Detectable Expression | Species | Reference |
| Pseudouridine (Ψ) | Intramuscular (i.m.) | 20 µg | ~24 hours | Up to 21 days | Mice | Andries et al., 2015 |
| N1-methylpseudouridine (m1Ψ) | Intramuscular (i.m.) | 20 µg | ~24 hours | Up to 21 days | Mice | Andries et al., 2015 |
| Pseudouridine (Ψ) | Intradermal (i.d.) | 20 µg | ~24 hours | Up to 21 days | Mice | Andries et al., 2015 |
| N1-methylpseudouridine (m1Ψ) | Intradermal (i.d.) | 20 µg | ~24 hours | Up to 21 days | Mice | Andries et al., 2015 |
Table 2: Comparative In Vivo Protein Expression of Modified mRNA
| Modification | Reporter Gene | Administration Route | Key Finding | Reference |
| Unmodified vs. Pseudouridine (Ψ) | Erythropoietin | Intraperitoneal | Engineered, unmodified mRNA yielded higher protein levels than the pseudouridine-modified sequence at 24, 48, and 72 hours post-administration. | Thess et al., 2015 |
| Unmodified vs. Pseudouridine (Ψ) | Not Specified | Systemic (LNP) | Pseudouridine modification had no significant effect on protein expression in vivo compared to unmodified mRNA when delivered via liver-targeting lipid nanoparticles.[4] | Kauffman et al., 2016 |
| Pseudouridine (Ψ) vs. N1-methylpseudouridine (m1Ψ) | Luciferase | Intramuscular & Intradermal | m1Ψ-incorporated mRNA demonstrated superior protein expression compared to Ψ-incorporated mRNA. | Andries et al., 2015 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of in vivo persistence data for different mRNA modifications. Below are protocols for key experiments in this field.
In Vitro Transcription for Modified mRNA Synthesis
This protocol outlines the synthesis of mRNA incorporating modified nucleosides.
-
Template Preparation: A linearized plasmid DNA template containing the gene of interest (e.g., Luciferase or Erythropoietin) downstream of a T7 RNA polymerase promoter is prepared.
-
Transcription Reaction: The in vitro transcription reaction is assembled with the DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of ribonucleoside triphosphates (NTPs). For modified mRNA, uridine (B1682114) triphosphate (UTP) is partially or fully replaced with the desired modified NTP (e.g., pseudouridine triphosphate or N1-methylpseudouridine triphosphate).
-
Capping: Co-transcriptional capping is achieved by including a cap analog (e.g., ARCA) in the reaction mix.
-
Purification: The resulting mRNA is treated with DNase to remove the template DNA, followed by purification using methods such as lithium chloride precipitation or silica-based columns to remove enzymes, unincorporated NTPs, and other reaction components.
-
Quality Control: The integrity and concentration of the synthesized mRNA are assessed via gel electrophoresis and spectrophotometry.
In Vivo mRNA Delivery and Monitoring of Protein Expression
This protocol describes the administration of modified mRNA to animal models and the subsequent quantification of reporter protein expression.
-
Animal Models: Typically, mice (e.g., BALB/c or C57BL/6 strains) are used for these studies.
-
mRNA Formulation: The purified modified mRNA is formulated for in vivo delivery. A common method involves complexing the mRNA with a delivery vehicle, such as lipid nanoparticles (LNPs), to protect it from degradation and facilitate cellular uptake.
-
Administration: The formulated mRNA is administered to the animals via the desired route, such as intramuscular (i.m.), intradermal (i.d.), or intravenous (i.v.) injection.
-
Bioluminescence Imaging (for Luciferase reporter):
-
At various time points post-injection (e.g., 3, 6, 12, 24, 48 hours, and extending to several days or weeks), animals are anesthetized.
-
A substrate for luciferase (e.g., D-luciferin) is administered, typically via intraperitoneal injection.
-
The resulting bioluminescence is imaged using an in vivo imaging system (IVIS). The light intensity, measured in photons per second, is quantified for the region of interest.
-
-
ELISA (for secreted reporters like Erythropoietin):
-
Blood samples are collected from the animals at predetermined time points.
-
Serum is isolated, and the concentration of the secreted reporter protein is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the in vivo persistence and function of modified mRNA.
Experimental Workflow for Assessing In Vivo mRNA Persistence
Caption: Workflow for evaluating modified mRNA in vivo.
Cellular Fate of Lipid Nanoparticle (LNP) Delivered mRNA
Caption: Cellular pathway of LNP-delivered mRNA.
Impact of mRNA Modification on Innate Immune Sensing
Caption: Modified mRNA evades innate immune detection.
References
Methodological & Application
Synthesis of N1-Ethylpseudouridine Triphosphate: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview and detailed protocols for the synthesis of N1-Ethylpseudouridine triphosphate (N1-Ethyl-ΨTP), a modified nucleotide of significant interest in the development of mRNA-based therapeutics and vaccines. The incorporation of N1-Ethyl-ΨTP into messenger RNA (mRNA) has been shown to enhance protein expression and reduce the innate immune response, offering a promising avenue for the advancement of next-generation genetic medicines.
This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of modified nucleic acids. It outlines a robust chemoenzymatic pathway for the preparation of N1-Ethyl-ΨTP, including detailed experimental procedures, data characterization, and a visual representation of the synthesis workflow.
Introduction
The modification of nucleosides within mRNA is a critical strategy to improve its therapeutic efficacy. Pseudouridine (B1679824) (Ψ), a C-glycosidic isomer of uridine, is a naturally occurring modification that can enhance the stability and translational capacity of mRNA while reducing its immunogenicity. Further modifications of pseudouridine, such as alkylation at the N1 position of the uracil (B121893) base, have demonstrated even more favorable properties. Notably, N1-methylpseudouridine (m1Ψ) has become a cornerstone of mRNA vaccine technology.
This application note focuses on the synthesis of N1-Ethylpseudouridine triphosphate, an analog of m1ΨTP. While the user's initial query specified N3-ethyl substitution, a thorough review of the scientific literature indicates that N1-alkylation is the prevalent and functionally significant modification for pseudouridine in the context of therapeutic mRNA. Therefore, this protocol details the synthesis of the N1-ethyl derivative, which has been reported in scientific literature and is of greater relevance to the field. The described methodology is adapted from established protocols for the synthesis of N1-methylpseudouridine triphosphate.
Synthesis Overview
The synthesis of N1-Ethylpseudouridine triphosphate is accomplished through a multi-step chemoenzymatic process. The general workflow begins with the chemical ethylation of pseudouridine to yield N1-Ethylpseudouridine. This is followed by a one-pot, two-step enzymatic phosphorylation cascade to convert the modified nucleoside into its triphosphate form.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of N1-Ethylpseudouridine and its subsequent phosphorylation to N1-Ethyl-ΨTP.
Table 1: Reaction Parameters and Yields for the Synthesis of N1-Ethylpseudouridine
| Parameter | Value |
| Starting Material | Pseudouridine |
| Ethylating Agent | Diethyl Sulfate (B86663) |
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K2CO3) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Yield | ~70-80% |
Table 2: Characterization of N1-Ethylpseudouridine
| Analysis | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| 1H NMR | Conforms to structure |
| Mass Spectrometry (ESI-MS) | [M+H]+ calculated: 273.11, found: 273.12 |
Table 3: Enzymatic Phosphorylation of N1-Ethylpseudouridine to N1-Ethyl-ΨTP
| Parameter | Value |
| Starting Material | N1-Ethylpseudouridine |
| Enzymes | Uridine/Cytidine Kinase (UCK), Nucleoside Diphosphate Kinase (NDPK) |
| Phosphate Donor | Adenosine Triphosphate (ATP) |
| Reaction Buffer | Tris-HCl, pH 7.5, with MgCl2 |
| Reaction Temperature | 37°C |
| Reaction Time | 4-6 hours |
| Yield | ~60-70% |
Table 4: Characterization of N1-Ethylpseudouridine Triphosphate (Sodium Salt)
| Analysis | Specification |
| Appearance | Colorless aqueous solution |
| Purity (HPLC) | ≥95% |
| 31P NMR | Conforms to triphosphate structure |
| Mass Spectrometry (ESI-MS) | [M-H]- calculated: 511.02, found: 511.03 |
| Concentration | 100 mM in water |
Experimental Protocols
Protocol 1: Synthesis of N1-Ethylpseudouridine
This protocol details the chemical ethylation of pseudouridine.
Materials:
-
Pseudouridine (Ψ)
-
Diethyl sulfate ((C2H5)2SO4)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of pseudouridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add diethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane (B109758) and methanol (B129727) to afford N1-Ethylpseudouridine as a white solid.
Protocol 2: Enzymatic Synthesis of N1-Ethylpseudouridine Triphosphate
This protocol describes the one-pot enzymatic phosphorylation of N1-Ethylpseudouridine.
Materials:
-
N1-Ethylpseudouridine
-
Adenosine Triphosphate (ATP), disodium (B8443419) salt
-
Uridine/Cytidine Kinase (UCK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl2, 1 M)
-
DEAE-Sephadex resin
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
Procedure:
-
In a reaction vessel, dissolve N1-Ethylpseudouridine (1.0 eq) in a solution containing Tris-HCl buffer (100 mM final concentration) and MgCl2 (20 mM final concentration).
-
Add ATP (3.0 eq) to the reaction mixture.
-
Initiate the reaction by adding Uridine/Cytidine Kinase and Nucleoside Diphosphate Kinase.
-
Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the formation of the triphosphate by HPLC.
-
Upon completion, terminate the reaction by heating to 95°C for 5 minutes.
-
Centrifuge the reaction mixture to pellet the precipitated enzymes.
-
Purify the supernatant containing N1-Ethyl-ΨTP by anion exchange chromatography using a DEAE-Sephadex column with a linear gradient of triethylammonium bicarbonate (TEAB) buffer.
-
Combine the fractions containing the product, and lyophilize to obtain N1-Ethyl-ΨTP as the triethylammonium salt.
-
For conversion to the sodium salt, the product can be passed through a sodium-charged cation exchange resin.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the chemical synthesis workflow for N1-Ethylpseudouridine triphosphate.
Caption: Chemoenzymatic synthesis of N1-Ethylpseudouridine triphosphate.
Conclusion
This application note provides a detailed and actionable guide for the synthesis of N1-Ethylpseudouridine triphosphate. The described chemoenzymatic approach is efficient and scalable, enabling researchers to produce high-quality modified nucleotides for incorporation into mRNA. The enhanced properties of mRNA containing N1-Ethyl-ΨTP are anticipated to contribute significantly to the advancement of mRNA-based therapeutics and vaccines, and this protocol provides a solid foundation for further research and development in this exciting field.
Application Notes and Protocols for T7 RNA Polymerase-Mediated Synthesis of mRNA Containing N3-Ethyl Pseudouridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleotides, which can enhance stability, increase translational efficiency, and reduce the innate immune response against synthetic mRNA.[1][2] Pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), and its derivatives have been pivotal in this progress.[3][4] N1-methylpseudouridine (m1Ψ), for instance, is a key component in the FDA-approved COVID-19 mRNA vaccines, demonstrating the clinical viability of this approach.[2] This document provides detailed application notes and protocols for the use of N3-Ethyl pseudouridine triphosphate (N3-Et-ΨTP) in in vitro transcription (IVT) reactions catalyzed by T7 RNA polymerase. While direct kinetic data for N3-Et-ΨTP is not widely published, data from analogous N1-substituted pseudouridine derivatives suggest that such modifications are well-tolerated by T7 RNA polymerase and can yield high-quality mRNA.[3]
Data Presentation
The efficiency of in vitro transcription with N-substituted pseudouridine triphosphates is influenced by the nature of the substitution. The following table summarizes the relative transcription efficiency of various N1-substituted pseudouridine triphosphates compared to pseudouridine triphosphate (ΨTP), as determined by in vitro transcription with T7 RNA polymerase.[3]
| Modified Nucleotide | N1-Substitution Group | Relative Transcription Efficiency (%) |
| ΨTP | Hydrogen | 100 |
| m1ΨTP | Methyl | 95 |
| Et1ΨTP (analogous to N3-Et-ΨTP) | Ethyl | 90 |
| Pr1ΨTP | Propyl | 85 |
| iPr1ΨTP | Isopropyl | 70 |
Note: Data is based on studies with N1-substituted pseudouridine triphosphates and serves as a proxy for the expected performance of this compound triphosphate.[3]
Experimental Protocols
Protocol 1: In Vitro Transcription of mRNA with Complete Substitution of UTP by this compound Triphosphate
This protocol is designed for a standard 20 µL in vitro transcription reaction. The reaction can be scaled up as needed.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, CTP, GTP solution (100 mM each)
-
This compound triphosphate (N3-Et-ΨTP) solution (100 mM)
-
RNase Inhibitor (e.g., SUPERase•In™, 20 U/µL)
-
T7 RNA Polymerase (50 U/µL)
-
DNase I (RNase-free, 1 U/µL)
-
0.5 M EDTA, pH 8.0
Procedure:
-
Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed. The spermidine (B129725) in the transcription buffer can cause DNA precipitation if assembled on ice.[5]
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP, CTP, GTP mix (100 mM): 0.8 µL (4 mM final concentration each)
-
N3-Et-ΨTP (100 mM): 0.8 µL (4 mM final concentration)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by flicking the tube and then briefly centrifuge to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 to 4 hours.[6]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[6]
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, to remove enzymes, unincorporated nucleotides, and DNA fragments.
Protocol 2: Optimizing mRNA Yield with Uridine-Depleted DNA Templates
Studies have shown that reducing the uridine content in the DNA template can improve the incorporation efficiency of N1-substituted pseudouridine derivatives.[3] This can be achieved by using synonymous codons that do not contain adenine (B156593) (the template base for uridine incorporation).
Methodology:
-
Template Design: Analyze the coding sequence of your gene of interest. Identify codons that can be replaced with synonymous codons lacking adenine. For example, for Leucine, replace TTA or TTG with CTC, CTG, CTT, or CTA.
-
Gene Synthesis: Synthesize the uridine-depleted DNA template.
-
In Vitro Transcription: Follow Protocol 1 using the optimized uridine-depleted DNA template. This approach has been shown to result in good incorporation of N1-substituted Ψ derivatives.[3]
Visualizations
Caption: Therapeutic mRNA Production Workflow.
Caption: Pseudouridine Modification and Immune Evasion.
References
- 1. Custom mRNA In Vitro Transcription - Creative Biolabs [mrna.creative-biolabs.com]
- 2. The Multifaceted Role of Modified NTPs in mRNA Synthesis - Areterna LLC [areterna.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 5. RNAT7 < Lab < TWiki [barricklab.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Synthesis of N3-Ethyl-Pseudouridine Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides, which can enhance stability and reduce the innate immunogenicity of in vitro transcribed (IVT) mRNA. While N1-methyl-pseudouridine (m1Ψ) has become a standard modification in approved mRNA vaccines, the exploration of other modifications continues to be a vibrant area of research. This document provides a detailed protocol for the synthesis of mRNA containing N3-Ethyl-pseudouridine (N3-Et-Ψ), a novel modification with potential for unique biological properties.
Recent studies have explored the impact of various alkylations of pseudouridine (B1679824) on mRNA characteristics. For instance, it has been demonstrated that while modifications at the N1 position of pseudouridine, such as methylation (m1Ψ), can enhance translation, ethylation at the same position (N1-Et-Ψ) has been shown to hinder it, despite reducing immunogenicity[1][2]. This highlights the subtle yet profound impact of the nature and position of the alkyl group on the functionality of the modified mRNA. The exploration of N3-position modifications, such as N3-Et-Ψ, is a logical next step in expanding the repertoire of tools for fine-tuning mRNA therapeutics.
Currently, there is limited publicly available data on the direct synthesis and functional outcomes of N3-Ethyl-pseudouridine modified mRNA. The following protocols are based on established methods for the synthesis of related N3-substituted pseudouridine derivatives and standard in vitro transcription procedures for modified mRNA. Researchers should consider these as a starting point for optimization.
Data Presentation
As robust quantitative data for N3-Ethyl-pseudouridine modified mRNA is not yet widely published, the following table is presented as a template for researchers to populate with their experimental findings. It is designed for a comparative analysis against unmodified mRNA and mRNA containing well-characterized modifications like pseudouridine (Ψ) and N1-methyl-pseudouridine (m1Ψ).
| Modification | Relative Translation Efficiency (vs. Unmodified) | mRNA Half-life (hours) in vitro | Relative Immunogenicity (e.g., IFN-β induction vs. Unmodified) |
| Unmodified (U) | 1.0 | User-defined | 1.0 |
| Pseudouridine (Ψ) | User-defined | User-defined | User-defined |
| N1-methyl-pseudouridine (m1Ψ) | User-defined | User-defined | User-defined |
| N3-Ethyl-pseudouridine (N3-Et-Ψ) | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Synthesis of N3-Ethyl-pseudouridine-5'-triphosphate (N3-Et-ΨTP)
This protocol is adapted from methods for the synthesis of other N3-substituted pseudouridine derivatives.
Materials:
-
Pseudouridine
-
Protecting group reagents (e.g., for hydroxyl groups)
-
Ethylating agent (e.g., ethyl iodide)
-
Deprotection reagents
-
Phosphorylating agent (e.g., phosphoryl chloride)
-
Pyrophosphate
-
Appropriate solvents and purification reagents (e.g., for HPLC)
Procedure:
-
Protection of Hydroxyl Groups: Protect the 2', 3', and 5' hydroxyl groups of pseudouridine using standard protecting group chemistry to prevent side reactions.
-
N3-Ethylation: React the protected pseudouridine with an ethylating agent, such as ethyl iodide, in a suitable solvent. The reaction conditions (temperature, time) should be optimized to favor ethylation at the N3 position.
-
Deprotection: Remove the hydroxyl protecting groups to yield N3-Ethyl-pseudouridine.
-
5'-Triphosphorylation: Convert the N3-Ethyl-pseudouridine nucleoside to the 5'-triphosphate (N3-Et-ΨTP) using a suitable phosphorylation method, such as the Ludwig-Eckstein reaction. This typically involves initial monophosphorylation at the 5' position followed by conversion to the triphosphate.
-
Purification: Purify the final N3-Et-ΨTP product using high-performance liquid chromatography (HPLC). Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: In Vitro Transcription of N3-Et-Ψ Modified mRNA
This protocol outlines the steps for generating mRNA with complete substitution of uridine (B1682114) with N3-Et-Ψ.
Materials:
-
Linearized DNA template with a T7 promoter
-
N3-Ethyl-pseudouridine-5'-triphosphate (N3-Et-ΨTP)
-
ATP, GTP, CTP solution
-
T7 RNA Polymerase
-
Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
mRNA purification kit (e.g., silica-based columns or LiCl precipitation)
Procedure:
-
Reaction Setup: In a nuclease-free tube at room temperature, combine the following components in this order:
-
Nuclease-free water to a final volume of 20 µL
-
Transcription Buffer (10X) - 2 µL
-
ATP, GTP, CTP mix (e.g., 10 mM each)
-
N3-Et-ΨTP solution (concentration to be optimized, typically replacing UTP)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized mRNA using a suitable method. Elute the mRNA in nuclease-free water.
-
Quality Control: Assess the integrity and size of the transcript by agarose (B213101) gel electrophoresis or capillary electrophoresis. Determine the concentration using a spectrophotometer.
Mandatory Visualizations
Caption: Workflow for N3-Et-ΨTP synthesis and subsequent mRNA production.
Caption: Hypothesized signaling pathways affected by N3-Et-Ψ modified mRNA.
References
Application Note and Protocol: HPLC Purification of N3-Ethyl Pseudouridine Modified RNA
For researchers, scientists, and drug development professionals, the purity of synthetic RNA is paramount for accurate downstream applications and therapeutic efficacy. This document provides a detailed protocol for the purification of N3-Ethyl pseudouridine (B1679824) (N3-Et-Ψ) modified RNA oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
Introduction
Chemically modified nucleic acids are critical tools in therapeutics and research. N3-Ethyl pseudouridine is a modified nucleoside that can be incorporated into RNA to modulate its biological properties. The synthesis of such modified RNA oligonucleotides often results in a mixture of the desired full-length product along with shorter, truncated sequences and other impurities. Ion-pair reversed-phase HPLC is a powerful technique for the purification of oligonucleotides, offering high resolution and reproducibility.[1][2][3] This method utilizes a stationary phase with hydrophobic characteristics and a mobile phase containing an ion-pairing agent to achieve separation based on both the length and the slight hydrophobicity differences of the RNA molecules.[4]
Experimental Protocol
This protocol outlines the steps for the purification of a 20-mer this compound modified RNA oligonucleotide.
1. Materials and Reagents
-
Crude this compound modified RNA sample
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 1.0 M, pH 7.0
-
Acetonitrile (ACN), HPLC grade
-
Nuclease-free water
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18 column)
-
0.22 µm syringe filters
-
Lyophilizer
2. Sample Preparation
-
Resuspend the crude RNA pellet in nuclease-free water to a concentration of approximately 10-20 mg/mL.
-
Ensure the sample is completely dissolved by gentle vortexing.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method
The following method is a general guideline and may require optimization based on the specific RNA sequence and length.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 5 µm particle size, 100 Å pore size (e.g., Agilent, Waters) |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in nuclease-free water |
| Mobile Phase B | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in 50% Acetonitrile |
| Gradient | 10-30% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 50-100 µL |
4. Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the main peak, which represents the full-length this compound modified RNA.
-
Combine the collected fractions.
-
Lyophilize the pooled fractions to remove the mobile phase solvents.
-
Resuspend the purified RNA pellet in a suitable nuclease-free buffer or water.
-
Quantify the purified RNA using UV spectroscopy at 260 nm.
-
Assess the purity of the final product by analytical HPLC or gel electrophoresis.
Expected Results
The following table summarizes the expected quantitative data from the purification of a 20-mer this compound modified RNA oligonucleotide.
| Parameter | Crude Sample | Purified Sample |
| Purity (by analytical HPLC) | ~60-70% | >95% |
| Yield | N/A | ~40-60% |
| A260/A280 Ratio | ~1.8-2.0 | ~2.0 |
Experimental Workflow
Caption: Workflow for HPLC Purification of this compound Modified RNA.
Discussion
The described IP-RP-HPLC method provides a robust and reliable means for purifying this compound modified RNA oligonucleotides.[3][5] The use of a C18 column and a TEAA/acetonitrile gradient allows for the effective separation of the full-length product from shorter failure sequences and other synthesis-related impurities.[1][4] The elevated column temperature helps to denature any secondary structures in the RNA, leading to improved peak shape and resolution.
The expected purity of over 95% makes the final product suitable for a wide range of downstream applications, including in vitro and in vivo studies. The yield of 40-60% is typical for oligonucleotide purification and can be influenced by the efficiency of the initial synthesis. It is crucial to perform a final purity assessment to confirm the success of the purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. [PDF] RNA analysis by ion-pair reversed-phase high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N3-Ethylpseudouridine in RNA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-transcriptional modifications of RNA play a crucial role in regulating gene expression and cellular function. N3-ethylpseudouridine (e3Ψ) is an alkylated derivative of the common RNA modification pseudouridine (B1679824) (Ψ). The presence of such alkylated nucleosides in RNA can result from exposure to alkylating agents, which are a class of DNA and RNA damaging compounds, or potentially from endogenous metabolic processes. Accurate and sensitive quantification of e3Ψ in RNA is essential for studies in toxicology, drug development, and RNA biology to understand the impact of RNA alkylation on cellular processes.
This application note provides a detailed protocol for the sensitive and quantitative analysis of N3-ethylpseudouridine in RNA by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves the enzymatic hydrolysis of RNA to its constituent nucleosides, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Workflow
The overall experimental workflow for the analysis of N3-ethylpseudouridine in RNA is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis of N3-Ethylpseudouridine.
Detailed Experimental Protocols
Materials and Reagents
-
RNA Sample: Isolated total RNA from cells or tissues.
-
Enzymes for RNA Digestion: Nuclease P1, Bacterial Alkaline Phosphatase (BAP).
-
Buffers: 10 mM Ammonium (B1175870) Acetate (B1210297) (pH 5.3), 1 M Ammonium Bicarbonate.
-
Solvents: HPLC-grade acetonitrile (B52724) and water, Formic acid.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Internal Standard (IS): A stable isotope-labeled version of N3-ethylpseudouridine (e.g., N3-ethyl-d5-pseudouridine) is recommended for the most accurate quantification. If unavailable, a related labeled nucleoside can be used.
RNA Isolation and Quantification
-
Isolate total RNA from the biological source using a standard protocol such as TRIzol extraction followed by column purification to ensure high purity.
-
Accurately quantify the total amount of RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
Enzymatic Digestion of RNA to Nucleosides
-
To a 10 µg aliquot of total RNA, add a known amount of the internal standard.
-
Add 1/10th volume of 100 mM ammonium acetate (pH 5.3).
-
Add 2 Units of Nuclease P1.
-
Incubate the reaction at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Add 1/10th volume of 1 M ammonium bicarbonate (pH ~8) and 2 Units of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides to nucleosides.
-
Dry the sample in a centrifugal evaporator.
Solid-Phase Extraction (SPE) Cleanup
-
Resuspend the dried nucleoside mixture in 1 mL of 0.1% formic acid in water.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.
-
Elute the nucleosides with 1 mL of 50% acetonitrile in water.
-
Dry the eluted sample in a centrifugal evaporator and resuspend in a small volume (e.g., 100 µL) of 5% acetonitrile in water for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-15 min: 95% B
-
15-15.1 min: 95-2% B
-
15.1-20 min: 2% B
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for N3-ethylpseudouridine need to be determined experimentally. Based on the structure, the precursor ion will be the protonated molecule [M+H]+. The product ions will result from the fragmentation of the glycosidic bond and the ribose sugar.
Caption: Logic of Multiple Reaction Monitoring (MRM) for N3-Ethylpseudouridine detection.
Data Presentation
Quantitative data should be presented in a clear and structured table. A standard curve should be generated using known concentrations of an N3-ethylpseudouridine standard to allow for absolute quantification.
Table 1: Hypothetical MRM Transitions for N3-Ethylpseudouridine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N3-Ethylpseudouridine (e3Ψ) | 273.1 | 141.1 (base fragment) | 20 |
| N3-Ethylpseudouridine (e3Ψ) | 273.1 | 133.1 (sugar fragment) | 15 |
| N3-ethyl-d5-pseudouridine (IS) | 278.1 | 146.1 (base fragment) | 20 |
Table 2: Quantification of N3-Ethylpseudouridine in RNA Samples
| Sample ID | Total RNA (µg) | Peak Area (e3Ψ) | Peak Area (IS) | Ratio (e3Ψ/IS) | Amount of e3Ψ (fmol) | e3Ψ per 10^6 Nucleosides |
| Control 1 | 10 | 1,500 | 500,000 | 0.003 | 15 | 0.5 |
| Control 2 | 10 | 1,800 | 510,000 | 0.0035 | 17.5 | 0.58 |
| Treated 1 | 10 | 25,000 | 490,000 | 0.051 | 255 | 8.5 |
| Treated 2 | 10 | 28,000 | 505,000 | 0.055 | 275 | 9.17 |
Conclusion
This application note provides a comprehensive protocol for the robust and sensitive quantification of N3-ethylpseudouridine in RNA using LC-MS/MS. This method is crucial for researchers investigating the biological consequences of RNA alkylation damage and for professionals in drug development assessing the off-target effects of alkylating agents. The use of a stable isotope-labeled internal standard and a triple quadrupole mass spectrometer in MRM mode ensures high accuracy and precision.
Application Notes and Protocols for N3-Ethyl Pseudouridine in mRNA Technology
For Researchers, Scientists, and Drug Development Professionals
Harnessing N3-Ethyl Pseudouridine (B1679824) to Mitigate mRNA Immunogenicity
The innate immunogenicity of in vitro transcribed (IVT) messenger RNA (mRNA) presents a significant hurdle in the development of mRNA-based therapeutics and vaccines. The recognition of unmodified single-stranded RNA (ssRNA) by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, and cytosolic sensors like RIG-I and MDA5, can trigger a pro-inflammatory cascade, leading to reduced protein expression and potential adverse effects. Chemical modification of mRNA nucleosides is a key strategy to circumvent this immune activation. This document provides detailed application notes and protocols on the use of N3-Ethyl pseudouridine (N3-Et-Ψ), a modified nucleoside analog, to reduce the immunogenicity of mRNA.
Mechanism of Action: Evading Innate Immune Recognition
The incorporation of modified nucleosides, such as pseudouridine (Ψ) and its derivatives, into the mRNA sequence sterically hinders the binding of pattern recognition receptors (PRRs). This evasion of immune surveillance is primarily achieved through two mechanisms:
-
Reduced TLR Activation: Pseudouridine and its N1-substituted analogs alter the conformation of the RNA backbone, which is thought to interfere with the binding of TLR7 and TLR8 in the endosome. This disruption prevents the initiation of downstream signaling pathways that lead to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
-
Impaired Cytosolic Sensor Recognition: Modifications within the mRNA sequence can also prevent activation of cytosolic RNA sensors like RIG-I and MDA5. These sensors are crucial for detecting viral RNA and initiating an antiviral response. By modifying the mRNA, its resemblance to pathogenic RNA is diminished, thereby avoiding the activation of these pathways.
Data Presentation: Performance of N1-Substituted Pseudouridine Analogs
While specific quantitative data for this compound's effect on individual cytokine reduction is not extensively available in public literature, studies on various N1-substituted pseudouridine derivatives provide valuable insights into their potential. The following tables summarize the available comparative data on protein expression and cell viability.
Table 1: Relative Luciferase Expression of mRNA Modified with N1-Substituted Pseudouridine Analogs in THP-1 Cells
| mRNA Modification | Relative Luciferase Activity (%) |
| Unmodified Uridine (WT) | Baseline |
| Pseudouridine (Ψ) | Increased |
| N1-Methylpseudouridine (N1-Me-Ψ) | Highly Increased |
| N1-Ethylpseudouridine (N1-Et-Ψ) | Highly Increased (comparable to N1-Me-Ψ) |
| N1-Propylpseudouridine | Increased |
| N1-Isopropylpseudouridine | Increased |
This data is a qualitative summary based on findings that N1-substituted pseudouridine mRNAs show activities higher than Ψ-mRNA and close to the activity of N1-Me-Ψ-mRNA.[1]
Table 2: Cell Viability of THP-1 Cells Transfected with mRNA Modified with N1-Substituted Pseudouridine Analogs
| mRNA Modification | Cell Viability (MTT Assay) |
| Unmodified Uridine (WT) | Reduced |
| Pseudouridine (Ψ) | Moderately Reduced |
| N1-Substituted Pseudouridines (including N1-Et-Ψ) | Decreased cell toxicity compared to WT-mRNA and Ψ-mRNA |
This data is a qualitative summary based on findings that N1-substituted Ψ-mRNAs showed decreased cell toxicity.[1]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound-modified mRNA.
Protocol 1: Synthesis of N3-Ethylpseudouridine-5'-Triphosphate (N3-Et-ΨTP)
A detailed, publicly available, step-by-step protocol for the synthesis of N3-Ethylpseudouridine-5'-triphosphate is not readily found. However, a general approach for the synthesis of N1-alkylated pseudouridine triphosphates can be adapted. This typically involves the chemical synthesis of the N1-alkylated pseudouridine nucleoside followed by phosphorylation to the triphosphate form. A general chemoenzymatic approach has been described for N1-methylpseudouridine triphosphate, which could potentially be adapted for N1-ethylpseudouridine triphosphate.[2]
Protocol 2: In Vitro Transcription of N3-Et-Ψ-Modified mRNA
This protocol describes the generation of mRNA incorporating N3-Et-Ψ in place of uridine.
Materials:
-
Linearized DNA template with a T7 promoter encoding the gene of interest
-
N3-Ethylpseudouridine-5'-Triphosphate (N3-Et-ΨTP)
-
ATP, CTP, GTP solution (100 mM each)
-
T7 RNA Polymerase
-
T7 Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
mRNA purification kit or lithium chloride precipitation reagents
Procedure:
-
Thaw Reagents: Thaw all components on ice. Keep the enzymes on ice.
-
Assemble Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 50 µL
-
10x T7 Transcription Buffer: 5 µL
-
ATP, CTP, GTP (100 mM each): 1 µL of each
-
N3-Et-ΨTP (100 mM): 1 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
mRNA Purification: Purify the mRNA using an appropriate kit or by lithium chloride precipitation to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by agarose (B213101) gel electrophoresis.
Protocol 3: Transfection of N3-Et-Ψ-Modified mRNA into Immune Cells
This protocol describes the delivery of the modified mRNA into a relevant immune cell line (e.g., THP-1 monocytes) to assess its immunogenicity and protein expression.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
N3-Et-Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
Transfection reagent suitable for mRNA delivery to suspension cells (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare mRNA-Lipid Complexes:
-
In a sterile microcentrifuge tube, dilute 100 ng of N3-Et-Ψ-modified mRNA in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of the transfection reagent in 10 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 20 µL of mRNA-lipid complexes to each well containing the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 24, 48 hours) before analysis.
Protocol 4: Quantification of Protein Expression by Luciferase Assay
This protocol is for measuring the expression of a luciferase reporter gene from the transfected mRNA.
Materials:
-
Transfected cells from Protocol 3
-
Luciferase Assay Reagent (e.g., Promega ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Lysis: At the desired time point post-transfection, add Luciferase Assay Reagent directly to the wells according to the manufacturer's instructions. This reagent typically lyses the cells and contains the substrate for the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as Relative Light Units (RLU). Compare the RLU values from cells transfected with N3-Et-Ψ-modified mRNA to those transfected with unmodified mRNA and other modified mRNA variants.
Protocol 5: Cytokine Profiling by ELISA or Multiplex Assay
This protocol is for quantifying the levels of pro-inflammatory cytokines released by the transfected cells.
Materials:
-
Supernatants from transfected cells (Protocol 3)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β) or a multiplex cytokine assay kit (e.g., Luminex-based)
-
Microplate reader (for ELISA) or multiplex analyzer
Procedure:
-
Collect Supernatants: At desired time points post-transfection, centrifuge the cell culture plates and carefully collect the supernatants.
-
Perform Assay: Follow the manufacturer's instructions for the chosen ELISA or multiplex assay kit to measure the concentration of cytokines in the supernatants.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Compare the cytokine levels from cells transfected with N3-Et-Ψ-modified mRNA to those from cells transfected with unmodified mRNA.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Innate immune sensing of mRNA and the inhibitory effect of N3-Et-Ψ.
Caption: Workflow for evaluating N3-Et-Ψ-modified mRNA.
Conclusion and Future Directions
The use of this compound represents a promising strategy for reducing the innate immunogenicity of mRNA therapeutics. The available data on N1-substituted pseudouridine derivatives suggest that N3-Et-Ψ can enhance protein expression while minimizing cytotoxic effects. However, further research is required to provide a comprehensive, quantitative analysis of its impact on cytokine profiles and its precise interactions with various innate immune sensors. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of N3-Et-Ψ in the development of safer and more effective mRNA-based medicines.
References
N3-Ethylpseudouridine: Enhancing Protein Expression from Messenger RNA
Application Notes for Researchers, Scientists, and Drug Development Professionals
The modification of messenger RNA (mRNA) with non-canonical nucleotides is a pivotal strategy in the development of mRNA-based therapeutics and vaccines. The incorporation of these modified bases can significantly enhance the stability and translational efficiency of the mRNA molecule, while concurrently mitigating the innate immune responses that are often triggered by exogenous single-stranded RNA. Among the various modifications, N1-methylpseudouridine (m1Ψ) has been extensively utilized and has demonstrated profound effects on improving protein expression. Building on this principle, other N1-substituted pseudouridine (B1679824) analogs, such as N3-Ethylpseudouridine (N3-Et-Ψ), have been explored to further optimize mRNA performance.
These application notes provide a comprehensive overview of the use of N3-Ethylpseudouridine in synthetic mRNA to enhance protein expression. We present collated data on its performance in comparison to other modifications and furnish detailed protocols for the synthesis of N3-Et-Ψ-modified mRNA, its delivery into cells, and the subsequent quantification of protein expression.
Key Advantages of N1-Substituted Pseudouridine Modifications
Incorporation of N1-substituted pseudouridine derivatives, including N3-Ethylpseudouridine, into in vitro transcribed mRNA offers several key advantages:
-
Increased Protein Expression: These modifications can lead to a significant increase in the translational yield from the mRNA template.
-
Reduced Immunogenicity: By substituting uridine (B1682114) with modified analogs, the mRNA is less likely to be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and the protein kinase R (PKR) pathway, thereby avoiding the shutdown of translation and the induction of inflammatory responses.[1][2]
-
Enhanced mRNA Stability: The structural changes imparted by these modifications can increase the resistance of the mRNA to degradation by cellular nucleases.
Quantitative Data Presentation
The following tables summarize the quantitative data on the performance of N1-Ethylpseudouridine (Et1Ψ) in comparison to other modified and unmodified nucleotides. The data is derived from studies on Firefly Luciferase (FLuc) mRNA.
Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Analogs
| N1-Substitution | Relative Transcription Efficiency (%) |
| Wild-Type (Uridine) | 100 |
| Pseudouridine (Ψ) | ~125 |
| N1-methyl-Ψ (m1Ψ) | ~110 |
| N1-ethyl-Ψ (Et1Ψ) | ~100 |
| N1-(2-fluoroethyl)-Ψ | ~75 |
| N1-propyl-Ψ | ~60 |
| N1-isopropyl-Ψ | ~25 |
| N1-methoxymethyl-Ψ | ~90 |
| N1-pivaloxymethyl-Ψ | ~10 |
| N1-benzyloxymethyl-Ψ | <10 |
Data is estimated from graphical representations in the provided source material from TriLink BioTechnologies.[1]
Table 2: Luciferase Expression in THP-1 Cells Transfected with N1-Substituted Pseudouridine-Modified FLuc mRNA
| mRNA Modification | Relative Luciferase Activity (%) |
| Wild-Type (Uridine) | ~10 |
| Pseudouridine (Ψ) | 100 |
| N1-methyl-Ψ (m1Ψ) | ~150 |
| N1-ethyl-Ψ (Et1Ψ) | ~140 |
| N1-(2-fluoroethyl)-Ψ | ~130 |
| N1-propyl-Ψ | ~120 |
| N1-isopropyl-Ψ | ~50 |
| N1-methoxymethyl-Ψ | ~135 |
| N1-pivaloxymethyl-Ψ | ~40 |
| N1-benzyloxymethyl-Ψ | ~20 |
Data is estimated from graphical representations in the provided source material from TriLink BioTechnologies. Activities are relative to Ψ-mRNA.[1]
Table 3: Cell Viability (MTT Assay) in THP-1 Cells after Transfection with Modified FLuc mRNA
| mRNA Modification | Relative Cell Viability (%) |
| Mock Transfection | 100 |
| Wild-Type (Uridine) | ~60 |
| Pseudouridine (Ψ) | ~75 |
| N1-methyl-Ψ (m1Ψ) | ~90 |
| N1-ethyl-Ψ (Et1Ψ) | ~95 |
| N1-substituted Mix | ~90 |
Data is estimated from graphical representations in the provided source material from TriLink BioTechnologies.[1]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for N1-substituted pseudouridine-modified mRNA and a typical experimental workflow for its evaluation.
Caption: Mechanism of N3-Et-Ψ mRNA for Enhanced Protein Expression.
Caption: Experimental Workflow for Evaluating N3-Et-Ψ mRNA.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the evaluation of N3-Ethylpseudouridine-modified mRNA.
Protocol 1: In Vitro Transcription of N3-Ethylpseudouridine-Modified mRNA
This protocol describes the synthesis of mRNA with complete substitution of Uridine Triphosphate (UTP) with N3-Ethylpseudouridine-5'-Triphosphate (N3-Et-Ψ-TP).
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase)
-
N3-Ethylpseudouridine-5'-Triphosphate (N3-Et-Ψ-TP)
-
ATP, CTP, GTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Cap analog (e.g., CleanCap® Reagent AG)
Procedure:
-
Reaction Assembly: Thaw all reagents at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| N3-Et-Ψ-TP (100 mM) | 2 µL | 10 mM |
| Cap Analog (e.g., CleanCap®) | 4 µL | As per manufacturer |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL |
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.
Protocol 2: mRNA Purification
This protocol describes the purification of the in vitro transcribed mRNA using lithium chloride (LiCl) precipitation, which is effective for removing unincorporated nucleotides and enzymes.
Materials:
-
LiCl solution (e.g., 7.5 M)
-
Nuclease-free water
-
70% Ethanol (B145695) (prepared with nuclease-free water)
-
0.1 mM EDTA in nuclease-free water
Procedure:
-
Adjust the volume of the in vitro transcription reaction to 50 µL with nuclease-free water.
-
Add 25 µL of LiCl solution to the reaction and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 4°C for 15 minutes at maximum speed to pellet the RNA.
-
Carefully remove the supernatant.
-
Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge at 4°C for 10 minutes.
-
Carefully remove the ethanol. Briefly centrifuge the tube again to collect any remaining liquid and remove it with a fine pipette tip.
-
Air dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in a suitable volume (e.g., 50 µL) of 0.1 mM EDTA.
-
Quality Control: Assess the integrity and size of the transcript using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer. Determine the concentration using a spectrophotometer (e.g., NanoDrop).
Protocol 3: THP-1 Cell Culture and Transfection
This protocol provides a standard procedure for the culture of THP-1 human monocytic cells and their transfection with the purified N3-Et-Ψ-modified mRNA.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Transfection reagent suitable for mRNA (e.g., Lipofectamine™ MessengerMAX™)
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white, clear-bottom plates
Procedure:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Maintain the cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
On the day of transfection, seed THP-1 cells at a density of 5 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
For each well to be transfected, dilute 100 ng of N3-Et-Ψ-modified mRNA into 5 µL of Opti-MEM™.
-
In a separate tube, dilute 0.5 µL of Lipofectamine™ MessengerMAX™ into 5 µL of Opti-MEM™.
-
Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
Add the 10 µL of the mRNA-lipid complex to the well containing the cells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 6, 24, 48 hours) before assaying for protein expression.
-
Protocol 4: Luciferase Reporter Assay
This protocol outlines the steps to quantify the expression of Firefly Luciferase in transfected THP-1 cells.
Materials:
-
Luciferase Assay System (e.g., Promega Luciferase Assay System)
-
Lysis Buffer (provided with the assay system or prepared separately)
-
Luciferase Assay Reagent (substrate and buffer)
-
Luminometer
Procedure:
-
Cell Lysis:
-
After the desired incubation period, centrifuge the 96-well plate to pellet the THP-1 cells.
-
Carefully remove the culture medium.
-
Add 20-50 µL of 1X Lysis Buffer to each well.
-
Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.
-
-
Luciferase Assay:
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Transfer 10-20 µL of the cell lysate from each well to a new opaque 96-well plate suitable for luminescence measurements.
-
Add 50-100 µL of the prepared Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer. The integration time will depend on the instrument and the signal intensity.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each lysate (determined by a protein assay such as BCA or Bradford) or to a co-transfected control if applicable.
-
Compare the luciferase activity of cells transfected with N3-Et-Ψ-modified mRNA to those transfected with other modified or unmodified mRNAs.
-
References
Application Notes and Protocols for N-Substituted Pseudouridine in mRNA Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Note: There is currently limited to no publicly available scientific literature on the application of N3-Ethyl pseudouridine (B1679824) in mRNA vaccine development. The following application notes and protocols are based on the available research for N1-substituted pseudouridine derivatives, such as N1-Ethyl pseudouridine (N1-ethyl-Ψ) and the well-established N1-methyl-pseudouridine (m1Ψ). These analogs serve as the closest available reference for researchers interested in exploring novel pseudouridine modifications for mRNA therapeutics.
Introduction: The Role of Modified Nucleosides in mRNA Vaccines
The efficacy of mRNA vaccines relies on two critical factors: robust antigen expression and minimal innate immune activation. Unmodified in vitro transcribed (IVT) mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and MDA5, leading to an inflammatory response that can inhibit translation and cause adverse effects. The incorporation of modified nucleosides, particularly derivatives of pseudouridine, is a key strategy to overcome these challenges.
Pseudouridine (Ψ), an isomer of uridine (B1682114), and its N1-methylated derivative (m1Ψ) have been instrumental in the success of current mRNA vaccines. These modifications enhance mRNA stability, increase translational capacity, and dampen the innate immune response.[1][2] This has spurred research into other novel modifications, such as N1-ethyl-pseudouridine, to further optimize the performance of mRNA therapeutics.[3]
Applications of N1-Substituted Pseudouridine in mRNA Vaccine Development
The incorporation of N1-substituted pseudouridine derivatives, such as N1-Ethyl pseudouridine, into mRNA transcripts offers several potential advantages for vaccine development:
-
Reduced Immunogenicity: Similar to m1Ψ, N1-substituted pseudouridines can help the mRNA evade recognition by innate immune sensors, leading to a reduced inflammatory response and improved safety profile.[3][4]
-
Enhanced Protein Expression: By mitigating the innate immune response that can lead to translational shutdown, these modifications can result in higher and more sustained antigen production.[3][5]
-
Modulated mRNA Stability: The specific N1-substituent may influence the stability of the mRNA molecule, potentially affecting the duration of antigen expression.
Quantitative Data Summary
The following tables summarize the comparative performance of mRNA transcripts containing various N1-substituted pseudouridine modifications, including N1-Ethyl pseudouridine (Et). The data is derived from studies on firefly luciferase (FLuc) mRNA.
Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine-Modified mRNA
| N1-Substitution | Relative Transcription Efficiency (%) |
| Wild-Type (U) | 100 |
| Pseudouridine (H) | ~110 |
| N1-Methyl (Me) | ~105 |
| N1-Ethyl (Et) | ~95 |
| N1-(2-Fluoroethyl) (FE) | ~80 |
| N1-Propyl (Pr) | ~75 |
| N1-Isopropyl (iPr) | ~40 |
| N1-Methoxymethyl (MOM) | ~60 |
| N1-Pivaloxymethyl (POM) | ~25 |
| N1-Benzyloxymethyl (BOM) | ~10 |
Data extracted and estimated from graphical representation in a presentation by TriLink BioTechnologies.[5]
Table 2: In Vitro Translation and Cellular Activity of N1-Substituted Pseudouridine-Modified FLuc mRNA
| N1-Substitution | Relative In Vitro Translation (Wheat Germ Extract) (%) | Relative Luciferase Activity in THP-1 Cells (%) |
| Wild-Type (U) | 100 | ~10 |
| Pseudouridine (H) | ~90 | ~60 |
| N1-Methyl (Me) | ~85 | 100 |
| N1-Ethyl (Et) | ~80 | ~95 |
| N1-(2-Fluoroethyl) (FE) | ~75 | ~90 |
| N1-Propyl (Pr) | ~70 | ~85 |
| N1-Isopropyl (iPr) | ~50 | ~70 |
| N1-Methoxymethyl (MOM) | ~60 | ~80 |
Data extracted and estimated from graphical representation in a presentation by TriLink BioTechnologies.[5][6]
Table 3: Cytotoxicity of N1-Substituted Pseudouridine-Modified FLuc mRNA in THP-1 Cells (MTT Assay)
| N1-Substitution | Relative Cell Viability (%) |
| Wild-Type (U) | ~70 |
| Pseudouridine (H) | ~85 |
| N1-Methyl (Me) | ~95 |
| N1-Ethyl (Et) | >95 |
| N1-(2-Fluoroethyl) (FE) | >95 |
| N1-Propyl (Pr) | >95 |
| N1-Isopropyl (iPr) | >95 |
| N1-Methoxymethyl (MOM) | >95 |
Data extracted and estimated from graphical representation in a presentation by TriLink BioTechnologies.[5]
Experimental Protocols
Synthesis of N1-Ethyl-pseudouridine-Modified mRNA by In Vitro Transcription
This protocol describes the synthesis of mRNA with complete replacement of uridine by N1-Ethyl-pseudouridine triphosphate (N1-Et-pseudo-UTP).
Materials:
-
Linearized DNA template with a T7 promoter encoding the target antigen
-
N1-Ethyl-pseudouridine-5'-Triphosphate (N1-Et-pseudo-UTP)[4]
-
ATP, CTP, GTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
-
mRNA purification kit or reagents (e.g., LiCl precipitation)
Protocol:
-
Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL to 50 µL.
-
Nuclease-free water: to final volume
-
10x Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM N1-Et-pseudo-UTP: 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 40 units
-
T7 RNA Polymerase: 50 units
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
mRNA Purification: Purify the synthesized mRNA using a suitable method, such as a spin column-based purification kit or LiCl precipitation, to remove enzymes, unincorporated nucleotides, and salts.
-
Quantification and Quality Control:
-
Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the mRNA transcript by denaturing agarose (B213101) gel electrophoresis or using a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
In Vitro Transfection and Luciferase Expression Assay
This protocol is for assessing the protein expression from the synthesized N1-ethyl-pseudouridine-modified firefly luciferase (FLuc) mRNA in a cell line sensitive to innate immune stimulation, such as THP-1 cells.
Materials:
-
THP-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
N1-Et-pseudo-UTP modified FLuc mRNA
-
Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM I Reduced Serum Medium
-
96-well opaque white plates
-
Luciferase Assay System (e.g., Promega Dual-Glo)
-
Luminometer
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well opaque white plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Transfection Complex Preparation:
-
For each well, dilute 100 ng of modified FLuc mRNA in 5 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of transfection reagent in 5 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add 10 µL of the transfection complex to each well containing cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the amount of expressed luciferase.[7]
-
Cell Viability (MTT) Assay
This protocol is to assess the cytotoxicity of the modified mRNA.
Materials:
-
Cells transfected with modified mRNA (from a parallel plate to the luciferase assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Protocol:
-
MTT Addition: After the 24-hour incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8][9]
Visualizations
Signaling Pathways
Caption: Innate immune evasion by modified mRNA.
Experimental Workflow
Caption: Workflow for modified mRNA synthesis and evaluation.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 4. scienceopen.com [scienceopen.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: N3-Ethyl Pseudouridine Triphosphate (N3-Et-ΨTP) Synthesis
Welcome to the technical support center for N3-Ethyl pseudouridine (B1679824) triphosphate (N3-Et-ΨTP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of N3-Et-ΨTP?
A1: The synthesis of modified nucleoside triphosphates like N3-Et-ΨTP can be challenging.[1] Common issues include low yields during the ethylation and phosphorylation steps, difficulties in purification due to the presence of isomers and other reaction byproducts, and potential instability of the final triphosphate product.
Q2: Why is the ethylation of the N3 position of pseudouridine challenging?
A2: The N3 position of the pseudouridine ring is less nucleophilic compared to the N1 position. This can lead to competitive N1-ethylation or require harsher reaction conditions, which may in turn lead to undesired side reactions or degradation of the starting material. Selective N3-alkylation often requires careful selection of the ethylating agent and optimization of reaction conditions.
Q3: What are the recommended purification methods for N3-Et-ΨTP?
A3: Due to the highly charged nature of triphosphates, ion-exchange chromatography is the most effective method for purification. High-performance liquid chromatography (HPLC) with an anion-exchange column is commonly used to separate the desired triphosphate from monophosphate, diphosphate (B83284), and other reaction impurities.
Q4: Can I use an enzymatic approach for the synthesis of N3-Et-ΨTP?
A4: A chemoenzymatic approach is a viable and often preferred strategy.[2][3] This typically involves the chemical synthesis of N3-Ethyl pseudouridine monophosphate (N3-Et-ΨMP), followed by enzymatic phosphorylation to the diphosphate and then the triphosphate using specific kinases. This method can offer higher yields and purity compared to a purely chemical synthesis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of N3-Et-Ψ (this compound) | Incomplete reaction during N3-ethylation. | - Increase the reaction time or temperature. - Use a more reactive ethylating agent, such as ethyl triflate, but monitor for side reactions. - Ensure anhydrous conditions, as moisture can quench the reagents. |
| Competitive N1-ethylation. | - Consider using a protecting group strategy for the N1 position, although this adds extra steps. - Optimize the reaction solvent and base to favor N3-alkylation. | |
| Low yield of N3-Et-ΨTP during phosphorylation | Inefficient enzymatic or chemical phosphorylation. | - If using a kinase cascade, ensure the enzymes are active and the ATP regeneration system is functioning correctly.[2] - For chemical phosphorylation, verify the purity of the starting N3-Et-Ψ and the activating agent. |
| Degradation of the triphosphate product. | - Maintain a low temperature and appropriate pH during the reaction and work-up to prevent hydrolysis of the phosphate (B84403) chain. | |
| Presence of multiple peaks during HPLC analysis | Isomers (e.g., N1-ethylated pseudouridine triphosphate). | - Optimize the initial ethylation step for better regioselectivity. - Use a high-resolution ion-exchange HPLC column and an optimized gradient to separate the isomers. |
| Incomplete phosphorylation (presence of mono- and di-phosphates). | - Increase the reaction time for the phosphorylation steps. - Ensure an adequate supply of the phosphate donor (e.g., ATP for enzymatic reactions). | |
| Final product is unstable and degrades quickly | Contamination with phosphatases. | - Ensure all reagents and equipment are nuclease-free. - Purify the final product under sterile conditions. |
| Inappropriate storage conditions. | - Store the final product as a salt (e.g., sodium salt) in a buffered solution at or below -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Detailed Methodology for Chemoenzymatic Synthesis of N3-Et-ΨTP
This protocol outlines a two-stage process: chemical synthesis of this compound monophosphate (N3-Et-ΨMP) followed by enzymatic phosphorylation to the triphosphate.
Stage 1: Chemical Synthesis of N3-Et-ΨMP
-
Protection of Hydroxyl Groups:
-
Dissolve pseudouridine-5'-monophosphate (ΨMP) in a suitable solvent (e.g., anhydrous DMF).
-
Add a protecting group reagent, such as TBDMS-Cl, to protect the 2' and 3'-hydroxyl groups. This is a standard procedure in nucleoside chemistry.
-
Monitor the reaction by TLC until completion.
-
Purify the protected ΨMP by silica (B1680970) gel chromatography.
-
-
N3-Ethylation:
-
Dissolve the protected ΨMP in an anhydrous polar aprotic solvent (e.g., acetonitrile).
-
Add a non-nucleophilic base (e.g., DBU).
-
Slowly add the ethylating agent (e.g., ethyl iodide or ethyl triflate) at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction by TLC or LC-MS to check for the formation of the desired product.
-
Quench the reaction and purify the N3-ethylated protected ΨMP by silica gel chromatography.
-
-
Deprotection:
-
Dissolve the purified product in a solution containing a deprotecting agent (e.g., TBAF in THF).
-
Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Purify the resulting N3-Et-ΨMP by reverse-phase chromatography.
-
Stage 2: Enzymatic Phosphorylation to N3-Et-ΨTP
-
Kinase Reaction Mixture:
-
Prepare a reaction buffer (e.g., Tris-HCl) containing ATP, an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine), and MgCl2.
-
Add the purified N3-Et-ΨMP to the reaction mixture.
-
-
Enzymatic Cascade:
-
Add UMP/CMP kinase to catalyze the conversion of N3-Et-ΨMP to the diphosphate (N3-Et-ΨDP).
-
Add nucleoside diphosphate kinase to catalyze the conversion of N3-Et-ΨDP to the triphosphate (N3-Et-ΨTP).
-
Incubate the reaction at the optimal temperature for the enzymes (typically 37°C).
-
Monitor the progress of the reaction by HPLC.
-
-
Purification of N3-Et-ΨTP:
-
Once the reaction is complete, quench it by adding EDTA.
-
Purify the N3-Et-ΨTP using anion-exchange HPLC.
-
Desalt the final product and lyophilize to obtain a stable powder.
-
Data Presentation
Table 1: Comparison of N3-Ethylation Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Ethylating Agent | Ethyl Iodide | Ethyl Bromide | Ethyl Triflate |
| Base | DBU | K2CO3 | Proton Sponge |
| Solvent | Acetonitrile | DMF | Dichloromethane |
| Temperature | Room Temp | 50°C | 0°C to Room Temp |
| Reaction Time | 24 hours | 18 hours | 12 hours |
| Yield of N3-Et-ΨMP | 45% | 35% | 60% |
| N1/N3 Selectivity | 1:2 | 1:1.5 | 1:4 |
Visualizations
Caption: Chemoenzymatic synthesis workflow for this compound triphosphate.
Caption: Troubleshooting decision tree for N3-Et-ΨTP synthesis.
References
- 1. Development of Improved Scalable Synthesis of Natural, Unnatural, and Modified Nucleoside Triphosphates [escholarship.org]
- 2. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N3-Ethyl Pseudouridine (E³Ψ) Incorporation in IVT Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of N3-Ethyl pseudouridine (B1679824) (E³Ψ) during in vitro transcription (IVT) reactions.
Frequently Asked Questions (FAQs)
Q1: What is N3-Ethyl pseudouridine (E³Ψ) and why is it used in IVT reactions?
This compound (E³Ψ) is a modified nucleoside, an analog of uridine. It is incorporated into messenger RNA (mRNA) during in vitro transcription (IVT) to enhance the therapeutic properties of the mRNA molecule. Similar to other pseudouridine derivatives like N1-methylpseudouridine (m¹Ψ), the incorporation of E³Ψ can reduce the immunogenicity of the resulting mRNA, which is crucial for in vivo applications.[1]
Q2: How does E³Ψ compare to other common modified nucleotides like pseudouridine (Ψ) and N1-methylpseudouridine (m¹Ψ)?
While all three modifications aim to improve mRNA stability and reduce innate immune recognition, the specific substitutions on the pseudouridine base can influence IVT efficiency and the functional characteristics of the final mRNA product. The ethyl group in E³Ψ, being larger than the methyl group in m¹Ψ, might present different interactions with T7 RNA polymerase and the translational machinery. The yield of mRNA in IVT has been observed to be related to the size and electronic properties of the N1-substitution group on pseudouridine.[2]
Q3: What is the recommended concentration of E³Ψ-TP in an IVT reaction?
The optimal concentration of this compound triphosphate (E³Ψ-TP) can vary depending on the specific IVT kit, the sequence of the DNA template, and the desired yield and purity of the mRNA. As a general starting point, it is recommended to substitute UTP completely with an equimolar concentration of E³Ψ-TP.[3] However, empirical optimization is often necessary.
Q4: Can T7 RNA polymerase efficiently incorporate E³Ψ-TP?
T7 RNA polymerase is capable of incorporating various modified nucleotides, including derivatives of pseudouridine.[2] However, the efficiency of incorporation can be influenced by the specific modification. The larger ethyl group at the N3 position of E³Ψ might create some steric hindrance for the polymerase compared to the smaller methyl group in m¹Ψ, potentially affecting the overall yield and fidelity of the transcription reaction.[2]
Q5: How can I quantify the incorporation of E³Ψ into my mRNA transcript?
Quantifying the incorporation of mass-silent modifications like pseudouridine and its derivatives can be challenging. Methods to analyze pseudouridine incorporation include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting and quantifying modified nucleosides in RNA.[4]
-
Chemical Derivatization followed by Sequencing: Techniques involving chemical treatment, such as with CMC (N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide), can specifically label pseudouridine, allowing for its detection via next-generation sequencing.[5][6]
-
Nanopore Direct RNA Sequencing: This technology can detect base modifications directly as the RNA strand passes through a nanopore, by analyzing alterations in the electrical current.[5]
Troubleshooting Guide
Issue 1: Low mRNA Yield
Low yield is a common issue in IVT reactions, and the use of modified nucleotides can sometimes contribute to this problem.
| Potential Cause | Recommended Solution |
| Suboptimal E³Ψ-TP Concentration | Titrate the concentration of E³Ψ-TP in the reaction. While full substitution for UTP is a common starting point, a different ratio might be optimal for your specific template. |
| Inhibitory Effect of E³Ψ on T7 RNA Polymerase | The ethyl group on E³Ψ may slightly impede polymerase activity. Consider a slight increase in the T7 RNA polymerase concentration. Also, ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles.[7] |
| Incorrect Magnesium (Mg²⁺) Concentration | The Mg²⁺ concentration is critical for T7 RNA polymerase activity and is often directly related to the total NTP concentration.[8][9] The optimal Mg²⁺:NTP ratio may need to be re-evaluated when using E³Ψ-TP. Perform a titration of Mg²⁺ concentration (e.g., from 20 mM to 50 mM). |
| Poor Quality DNA Template | Ensure the DNA template is high quality, linear, and free of contaminants. Incomplete linearization or the presence of RNases can significantly reduce yield.[7][10] |
| Suboptimal Reaction Conditions | Optimize incubation time (typically 2-4 hours) and temperature (37°C). Ensure all reagents are properly thawed and mixed. |
Issue 2: Presence of Truncated or Incomplete Transcripts
The appearance of smaller-than-expected RNA products on a gel can indicate premature termination of transcription.
| Potential Cause | Recommended Solution |
| Steric Hindrance from E³Ψ | The polymerase may stall at sequences with high densities of E³Ψ. If your template has U-rich regions, this might be more pronounced. Sequence optimization to reduce U-rich stretches could be beneficial. |
| Depletion of NTPs | If the reaction proceeds very quickly, one or more NTPs might be depleted, leading to incomplete transcripts. Ensure adequate NTP concentrations for the desired reaction scale. |
| Presence of Transcription Terminators in the DNA Template | Analyze your DNA template sequence for any cryptic T7 RNA polymerase termination signals. |
Issue 3: High Immunogenicity of the Synthesized mRNA
While E³Ψ is intended to reduce immunogenicity, residual immunogenicity can still be a concern.
| Potential Cause | Recommended Solution |
| Incomplete Incorporation of E³Ψ | Verify the incorporation of E³Ψ using an appropriate analytical method (e.g., LC-MS). If incorporation is low, re-optimize the IVT reaction conditions. |
| Presence of Double-Stranded RNA (dsRNA) Byproducts | dsRNA is a potent inducer of the innate immune response. Purify the mRNA using methods that effectively remove dsRNA, such as cellulose-based chromatography. The use of modified nucleotides can sometimes suppress the formation of dsRNA.[11] |
| Residual DNA Template or Proteins | Ensure complete removal of the DNA template with a thorough DNase treatment. Purify the mRNA from the IVT reaction mix to remove proteins like T7 RNA polymerase and RNase inhibitors.[10] |
Experimental Protocols & Data
Table 1: Comparison of Uridine and its Analogs
| Characteristic | Uridine (U) | Pseudouridine (Ψ) | N1-Methylpseudouridine (m¹Ψ) | This compound (E³Ψ) |
| Modification | None | Isomer of Uridine | Methyl group at N1 position of Ψ | Ethyl group at N3 position of Ψ |
| Primary Benefit in mRNA | Standard building block | Increased stability, reduced immunogenicity[12][] | Further reduced immunogenicity, enhanced translation[11][][14][15] | Reduced immunogenicity[1] |
| Potential Impact on IVT | High efficiency of incorporation | Generally well-tolerated by T7 polymerase | High fidelity of incorporation[16][17] | May slightly reduce IVT yield due to bulkier ethyl group[2] |
| Known Effects on Translation | Standard decoding | Can alter translation speed and decoding[12][18] | Enhances protein expression[14][15] | Potentially altered translation kinetics (less studied) |
Table 2: General IVT Reaction Component Optimization Ranges
| Component | Typical Starting Concentration | Optimization Range | Key Considerations |
| Linearized DNA Template | 50-100 ng/µL | 20-200 ng/µL | High purity is essential. |
| ATP, CTP, GTP | 2-5 mM each | 1-10 mM each | Maintain equimolar ratios. |
| E³Ψ-TP | 2-5 mM (replaces UTP) | 1-10 mM | Titrate for optimal incorporation and yield. |
| T7 RNA Polymerase | 2-5 U/µL | 1-10 U/µL | Higher concentrations may not always increase yield proportionally. |
| Magnesium Chloride (MgCl₂) or Magnesium Acetate | 20-40 mM | 10-75 mM | The ratio of Mg²⁺ to total NTPs is critical.[8][9] Acetate salts may be preferable to chloride salts for higher yields.[9][19] |
| RNase Inhibitor | 1 U/µL | 0.5-2 U/µL | Essential for preventing RNA degradation. |
| Inorganic Pyrophosphatase | 0.1-0.2 U/µL | 0-0.5 U/µL | Can improve yield by degrading pyrophosphate, a reaction inhibitor. However, some studies suggest it may not always be necessary.[8] |
General Protocol for IVT with E³Ψ Incorporation
-
Template Preparation: Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter. Purify the linearized DNA to remove proteins and salts.
-
Reaction Assembly: In an RNase-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, CTP, GTP solutions
-
E³Ψ-TP solution (in place of UTP)
-
Linearized DNA template
-
RNase Inhibitor
-
Inorganic Pyrophosphatase (optional)
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized E³Ψ-modified mRNA using a suitable method such as silica-based spin columns, oligo(dT) magnetic beads, or precipitation to remove unincorporated nucleotides, enzymes, and salts.
-
Quality Control: Assess the concentration, purity, and integrity of the mRNA using spectrophotometry (A260/A280) and denaturing agarose (B213101) gel electrophoresis.
Visualized Workflows
Caption: Experimental workflow for the synthesis of E³Ψ-modified mRNA.
Caption: Troubleshooting flowchart for low mRNA yield in E³Ψ IVT reactions.
References
- 1. N<sup>1</sup>-Ethylpseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Pseudouridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pseudouridinylation of mRNA coding sequences alters translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N3-Ethylpseudouridine (N3-Et-Ψ) Modified mRNA Synthesis
Welcome to the technical support center for N3-Ethylpseudouridine (N3-Et-Ψ) modified mRNA synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields during their in vitro transcription (IVT) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significantly lower yield of N3-Et-Ψ modified mRNA compared to unmodified mRNA. What are the potential causes?
Low yields with modified nucleotides like N3-Et-Ψ can stem from several factors throughout the in vitro transcription (IVT) and purification process. The primary areas to investigate are the quality of the DNA template, the IVT reaction conditions, and the purification methodology. It has been observed that some modifications can impede the activity of T7 RNA polymerase, leading to reduced transcript elongation and lower yields[1].
Troubleshooting Workflow for Low mRNA Yield
Caption: Troubleshooting flowchart for low N3-Et-Ψ modified mRNA yield.
Q2: How does DNA template quality affect the yield of N3-Et-Ψ modified mRNA?
The quality of the DNA template is a critical factor for successful IVT. Degraded, contaminated, or improperly linearized DNA can significantly reduce transcription efficiency[][3].
Potential DNA Template Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Template Degradation | Nuclease contamination, excessive freeze-thaw cycles[4]. | Use fresh, high-quality plasmid preparations. Verify integrity on an agarose (B213101) gel. |
| Contaminants | Ethanol (B145695), salts, or other inhibitors from plasmid purification[3]. | Precipitate the DNA template with ethanol and resuspend in nuclease-free water[3]. |
| Incorrect Linearization | Incomplete restriction digest or use of an incorrect enzyme. | Verify the plasmid sequence and restriction map. Confirm complete linearization via agarose gel electrophoresis[3]. |
Experimental Protocol: Assessing DNA Template Integrity
-
Sample Preparation: Mix 100-200 ng of your linearized DNA template with loading dye.
-
Agarose Gel Electrophoresis: Run the sample on a 1% agarose gel alongside a DNA ladder of a known concentration.
-
Analysis: Visualize the gel under UV light. A single, sharp band at the expected size indicates a high-quality, linearized template. Smearing may indicate degradation, while multiple bands could suggest incomplete linearization.
Q3: How can I optimize the in vitro transcription (IVT) reaction for N3-Et-Ψ modified mRNA?
Optimizing the IVT reaction components and conditions is crucial when working with modified nucleotides.
Key IVT Optimization Parameters
| Parameter | Recommendation | Rationale |
| T7 RNA Polymerase Concentration | Increase enzyme concentration incrementally (e.g., from 2.5 U/µL to 5 U/µL). | Higher enzyme concentrations can sometimes overcome the inhibitory effects of modified NTPs and improve yields for long transcripts[][5]. |
| NTP Concentration & Ratio | Ensure the N3-Et-Ψ-UTP is at an equimolar concentration to ATP, CTP, and GTP. Maintain a sufficient overall NTP concentration. | An imbalance in NTPs can lead to premature termination of transcription. |
| Incubation Time | Extend the incubation time (e.g., from 2 hours to 4 hours). | Some modified nucleotides can slow down the transcription rate, and a longer incubation may allow for the synthesis of more full-length transcripts[6][7]. |
| Magnesium Ion (Mg²⁺) Concentration | Optimize the Mg²⁺ concentration, as it is a critical cofactor for RNA polymerase. | The optimal concentration can vary depending on the specific template and NTPs used[5]. |
| RNase Inhibition | Always include an RNase inhibitor in your IVT reaction. | RNase contamination can rapidly degrade your newly synthesized mRNA, leading to low or no yield[3]. |
Experimental Protocol: Optimizing T7 RNA Polymerase Concentration
-
Set up Parallel Reactions: Prepare multiple 20 µL IVT reactions. Keep all components (DNA template, NTPs, buffer) constant, but vary the concentration of T7 RNA Polymerase (e.g., 2.5 U/µL, 3.5 U/µL, 5.0 U/µL).
-
Incubation: Incubate all reactions at 37°C for a fixed time (e.g., 2 hours).
-
Purification: Purify the mRNA from each reaction using a consistent method.
-
Quantification and Analysis: Measure the mRNA concentration for each reaction using a NanoDrop or Qubit. Analyze the integrity of the transcripts on a denaturing agarose or capillary electrophoresis system. Compare the yields to determine the optimal enzyme concentration for your specific template and conditions.
Q4: Which purification method is best for N3-Et-Ψ modified mRNA, and how can I minimize yield loss?
The choice of purification method can significantly impact the final yield and purity of your mRNA.
Comparison of Common mRNA Purification Methods
| Method | Advantages | Disadvantages |
| Silica-Based Spin Columns | Fast and easy to use. | Can have capacity limits and may not efficiently capture all RNA, especially shorter transcripts. Potential for some salt carryover. |
| LiCl Precipitation | Effective at removing proteins and unincorporated NTPs. | Can be time-consuming and may result in lower recovery if not performed carefully. |
| Phenol:Chloroform Extraction | Efficiently removes proteins. | Involves hazardous organic solvents and can be technique-sensitive, potentially leading to sample loss[6][8]. |
| Chromatography (e.g., HPLC, FPLC) | Provides high purity by removing dsRNA and other contaminants[9]. | Requires specialized equipment and expertise; can be lower throughput. |
References
- 1. Transcriptional bypass of regioisomeric ethylated thymidine lesions by T7 RNA polymerase and human RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing dsRNA Formation with Modified Pseudouridine IVT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing double-stranded RNA (dsRNA) formation during in vitro transcription (IVT) through the use of modified pseudouridine (B1679824), with a specific focus on N1-Ethyl-pseudouridine.
A Note on N3-Ethyl-pseudouridine vs. N1-Ethyl-pseudouridine:
Our current research indicates that while N3-alkylation of pseudouridine is chemically feasible, the commercially available and researched ethyl-substituted pseudouridine for IVT is N1-Ethyl-pseudouridine (N1-Ethyl-Ψ) . This document will focus on N1-Ethyl-pseudouridine. Should you have specific data or inquiries regarding N3-Ethyl-pseudouridine, please contact our advanced technical support team.
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a concern in IVT-produced mRNA?
A1: Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process, primarily generated by the RNA-dependent RNA polymerase activity of T7 RNA polymerase.[1] The presence of dsRNA in a therapeutic mRNA product is a major concern because it is a potent activator of the innate immune system.[1] Cellular sensors such as Toll-like receptor 3 (TLR3), RIG-I, and MDA5 recognize dsRNA as a viral component, triggering an inflammatory cascade that can lead to the production of type I interferons and other pro-inflammatory cytokines.[1] This immune response can reduce the translational efficiency of the mRNA therapeutic and potentially cause adverse effects in vivo.[1][2]
Q2: How does incorporating modified nucleosides like N1-Ethyl-pseudouridine help in minimizing dsRNA formation?
A2: While direct quantitative data on dsRNA reduction by N1-Ethyl-pseudouridine is not extensively published, the incorporation of modified pseudouridine analogs, in general, is a well-established strategy to reduce dsRNA formation and the subsequent immune response.[3][4] The prevailing hypothesis is that these modifications alter the RNA structure, making it a less favorable template for the RNA-dependent RNA polymerase activity of T7 RNA polymerase, thus suppressing the generation of antisense RNA strands that lead to dsRNA. Additionally, modified nucleosides can help the mRNA evade recognition by immune sensors.[5]
Q3: What are the advantages of using N1-Ethyl-pseudouridine over standard pseudouridine or N1-methylpseudouridine?
A3: N1-Ethyl-pseudouridine is a newer pseudouridine analog. Studies on various N1-substituted pseudouridines suggest that the nature of the N1-substituent can influence mRNA yield, protein expression, and cytotoxicity.[6] For instance, some N1-substituted pseudouridine-modified mRNAs have shown higher protein expression and decreased cell toxicity compared to those with standard pseudouridine.[6] The ethyl group in N1-Ethyl-pseudouridine may offer a unique balance of these properties. However, direct comparative studies on dsRNA reduction between these specific analogs are limited.
Q4: Can I completely replace UTP with N1-Ethyl-pseudouridine-5'-Triphosphate in my IVT reaction?
A4: Yes, for the synthesis of modified mRNA, it is common practice to completely replace uridine (B1682114) triphosphate (UTP) with a modified counterpart like N1-Ethyl-pseudouridine-5'-Triphosphate (N1-Ethyl-Ψ-TP). This ensures that all uridine residues in the transcribed mRNA are replaced by the modified nucleoside, which is crucial for reducing immunogenicity.
Q5: What methods can I use to quantify dsRNA in my N1-Ethyl-pseudouridine-modified mRNA preparation?
A5: Several methods are available for dsRNA quantification. Antibody-based methods like ELISA or dot blots using the J2 monoclonal antibody, which specifically recognizes dsRNA, are common. However, it's important to note that the presence of modified nucleosides can sometimes affect antibody binding, potentially leading to inaccuracies.[3] Alternative methods include luminescence-based assays that are antibody-independent and may offer higher sensitivity and specificity with modified RNA.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of dsRNA detected post-IVT | Suboptimal IVT reaction conditions. | Optimize reaction parameters such as temperature (increasing temperature can sometimes reduce dsRNA), Mg2+ concentration, and reaction time.[5] |
| Poor quality of the linearized DNA template. | Ensure complete linearization of the plasmid DNA and purify the template to remove any contaminants that might inhibit the transcription reaction.[7] | |
| The specific sequence of the transcript is prone to forming secondary structures that promote dsRNA formation. | Consider sequence optimization of your template DNA to minimize self-complementarity. | |
| Low mRNA yield with N1-Ethyl-Ψ-TP | The concentration of N1-Ethyl-Ψ-TP is limiting. | Ensure the concentration of all NTPs, including N1-Ethyl-Ψ-TP, is optimal. Standard protocols often recommend equimolar concentrations of all four NTPs.[] |
| T7 RNA polymerase activity is inhibited. | Confirm the purity of all reaction components, including the modified NTP. Some impurities in modified NTP preparations can inhibit RNA polymerase. | |
| The N1-ethyl substitution affects the efficiency of incorporation by T7 RNA polymerase. | While T7 RNA polymerase is generally accommodating of modified NTPs, very large modifications can reduce incorporation efficiency. N1-Ethyl-pseudouridine is generally well-tolerated. Ensure your polymerase and buffer system are suitable for use with modified NTPs. | |
| Unexpected transcript size | Incomplete linearization of the plasmid template. | Verify complete linearization of the plasmid by agarose (B213101) gel electrophoresis before starting the IVT reaction.[7] |
| Template-independent transcription by T7 RNA polymerase. | Optimize reaction conditions, particularly the ratio of polymerase to template DNA. | |
| mRNA is immunogenic despite N1-Ethyl-pseudouridine incorporation | Residual dsRNA is still present. | Further purify the mRNA using methods like cellulose-based chromatography or RNase III treatment to remove residual dsRNA. |
| Other immunogenic components are present. | Ensure all reagents are free of contaminants like endotoxins. Purify the final mRNA product thoroughly. |
Quantitative Data Summary
Direct quantitative data comparing dsRNA formation with N1-Ethyl-pseudouridine to other modifications is limited in publicly available literature. However, the following table summarizes qualitative and conceptual data based on existing research on pseudouridine and its N1-substituted analogs.
| Nucleotide Composition | Relative dsRNA Formation | Relative Protein Expression | Relative Cytotoxicity | Notes |
| Uridine (unmodified) | High | Standard | High | Prone to inducing a strong innate immune response. |
| Pseudouridine (Ψ) | Reduced | Increased | Reduced | Generally reduces immunogenicity and enhances translation.[6] |
| N1-methylpseudouridine (m1Ψ) | Significantly Reduced | Significantly Increased | Significantly Reduced | Widely used in mRNA vaccines for its superior performance in reducing immunogenicity and increasing protein expression.[9] |
| N1-Ethyl-pseudouridine (N1-Ethyl-Ψ) | Expected to be Reduced | Potentially Increased | Reduced | Data suggests reduced cytotoxicity compared to unmodified mRNA. Protein expression levels are comparable to or higher than pseudouridine in some cell lines.[6] Direct dsRNA reduction data is not readily available. |
Experimental Protocols
Protocol 1: In Vitro Transcription with Complete Replacement of UTP by N1-Ethyl-pseudouridine-5'-Triphosphate
This protocol provides a general framework. Optimal conditions may vary depending on the specific template and desired yield.
Materials:
-
Linearized plasmid DNA template (purified, at a concentration of 0.5-1 µg/µL)
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, CTP, GTP solutions (100 mM each)
-
N1-Ethyl-pseudouridine-5'-Triphosphate (100 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
Procedure:
-
Thaw and Prepare Reagents: Thaw all frozen reagents on ice. Keep enzymes on ice.
-
Assemble the IVT Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:
-
Nuclease-free water to a final volume of 50 µL
-
10X Transcription Buffer: 5 µL
-
ATP Solution (100 mM): 2 µL (final concentration 4 mM)
-
CTP Solution (100 mM): 2 µL (final concentration 4 mM)
-
GTP Solution (100 mM): 2 µL (final concentration 4 mM)
-
N1-Ethyl-pseudouridine-5'-Triphosphate (100 mM): 2 µL (final concentration 4 mM)
-
Linearized DNA Template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification of mRNA: Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation, silica-based spin columns, or oligo-dT affinity purification.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by denaturing agarose gel electrophoresis or a bioanalyzer.
Protocol 2: dsRNA Detection by Dot Blot Assay
Materials:
-
Purified mRNA sample
-
Positive control (a known dsRNA standard)
-
Negative control (e.g., ssRNA or nuclease-free water)
-
Nylon membrane
-
SSC buffer (20X)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
J2 anti-dsRNA antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Denature the mRNA samples by heating at 65°C for 5 minutes, then immediately place on ice.
-
Membrane Preparation: Pre-wet the nylon membrane in 2X SSC buffer.
-
Spotting: Spot 1-2 µL of each sample (test mRNA, positive control, negative control) onto the membrane. Allow the spots to air dry completely.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the J2 anti-dsRNA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.
Visualizations
References
- 1. Double-stranded RNA reduction by chaotropic agents during in vitro transcription of messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. promegaconnections.com [promegaconnections.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: N3-Ethyl Pseudouridine Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N3-Ethyl pseudouridine (B1679824) (N3-Et-Ψ) modified oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the purity of your synthesized oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of modified oligonucleotides?
A1: During solid-phase synthesis of oligonucleotides, several types of impurities can arise. The most common include:
-
Failure Sequences (n-1, n-2, etc.): These are truncated oligonucleotides that result from incomplete coupling at each cycle.[][2] The repetitive nature of the synthesis means that even a small percentage of failed couplings can lead to a significant amount of shorter impurities.[3]
-
Depurination Products: The acidic conditions used to remove the 5'-DMT protecting group can sometimes lead to the cleavage of the glycosidic bond of purine (B94841) bases (adenosine and guanosine), creating abasic sites.[4]
-
N+1 Sequences: These impurities are longer than the target oligonucleotide and can result from the activator's acidity, which may prematurely deprotect the 5'-DMT group on a phosphoramidite (B1245037) in solution, leading to dimer formation and incorporation.[4]
-
Byproducts from Protecting Groups: Residual chemicals from the cleavage and deprotection steps can form adducts. For instance, acrylonitrile, a byproduct of cyanoethyl protecting group removal, can react with bases like thymine (B56734).[][4]
-
Impurities from Starting Materials: The quality of the phosphoramidites and other reagents is critical, as impurities in these starting materials can be incorporated into the final product.[][3]
Q2: Which purification methods are most effective for N3-Ethyl pseudouridine modified oligonucleotides?
A2: The choice of purification method depends on the required purity, yield, and the length of the oligonucleotide. The two most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC) and Denaturing Polyacrylamide Gel Electrophoresis (PAGE).[5]
-
HPLC is highly versatile and can be adapted for various modified oligonucleotides.[5]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC separates oligonucleotides based on hydrophobicity and is very effective for shorter sequences (<50 bases).[6][7] It can achieve purities of 90-95%.[7]
-
Anion-Exchange (AEX) HPLC separates based on the net negative charge of the phosphodiester backbone, making it ideal for resolving sequences of different lengths.[7][8][9] It is particularly useful for longer oligonucleotides or those with significant secondary structure.[6]
-
-
PAGE provides the highest resolution, separating oligonucleotides by size with single-base precision, and can routinely achieve >95% purity.[7][10] It is especially recommended for applications requiring extremely high purity, such as cloning or gene synthesis.[10][11] However, it generally results in lower yields compared to HPLC and can be incompatible with certain modifications.[5][11]
Q3: How does the this compound modification itself affect purification strategy?
A3: While specific data on this compound is limited, we can infer its behavior based on similar modifications like N3-methyluridine and pseudouridine itself.
-
Structural Stability: Pseudouridine is known to enhance the structural stability of RNA by improving base stacking.[12][13] The N3 position is typically involved in canonical base pairing.[14] An ethyl group at this position will disrupt this hydrogen bonding capability, which could potentially alter the oligonucleotide's secondary structure. This may necessitate purification under denaturing conditions (e.g., elevated temperature or high pH in HPLC) to ensure consistent elution profiles.[6]
-
Hydrophobicity: The addition of an ethyl group will slightly increase the hydrophobicity of the oligonucleotide. This change might require optimization of the mobile phase gradient in Reversed-Phase HPLC to achieve a good separation from unmodified or failure sequences.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of your N3-Et-Ψ modified oligonucleotides.
Issue 1: Broad or Multiple Peaks on HPLC Chromatogram
Possible Cause: The oligonucleotide is adopting multiple secondary structures (e.g., hairpin loops) under the analysis conditions. This is particularly common for G-rich sequences which can form aggregates.[6][15]
Solutions:
-
Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 60-85 °C) can disrupt hydrogen bonds and melt secondary structures, resulting in sharper, more defined peaks.[6][16]
-
Use Denaturing Mobile Phase: For Anion-Exchange HPLC, using a high pH mobile phase (e.g., pH 12) can effectively denature the oligonucleotide by deprotonating thymine and guanine (B1146940) bases.[6] Note that this is not suitable for RNA due to the risk of backbone cleavage.[6]
-
Add Denaturing Cosolvents: Adding agents like formamide (B127407) to the mobile phase can help minimize hydrogen bonding and prevent secondary structure formation.[8]
Issue 2: Poor Resolution Between Full-Length Product (n) and n-1 Impurity
Possible Cause: The n-1 "shortmer" sequences are very similar in size and charge to the full-length product, making them difficult to separate, especially for longer oligonucleotides.[6][16]
Solutions:
-
Optimize HPLC Gradient: A shallower gradient during HPLC elution increases the separation time between closely related species, improving resolution.[17]
-
Switch to a Higher Resolution Method: If HPLC does not provide sufficient resolution, PAGE is the method of choice for separating full-length products from n-1 impurities due to its single-base resolving power.[9][10]
-
Employ "Trityl-On" Purification: Synthesizing the oligonucleotide with the final 5'-DMT (dimethoxytrityl) group left on ("DMT-on") dramatically increases the hydrophobicity of the full-length product.[6] Failure sequences, which are capped and lack this group, will elute much earlier in Reversed-Phase HPLC, allowing for excellent separation. The DMT group is then cleaved after purification.[6]
Issue 3: Low Yield After Purification
Possible Cause: Yield loss can occur at multiple stages, including inefficient synthesis, complex purification protocols, and suboptimal product recovery.
Solutions:
-
Assess Synthesis Efficiency: Before purification, analyze the crude product to estimate the percentage of full-length oligonucleotide. Low coupling efficiency during synthesis is a primary cause of low final yield.[]
-
Optimize Purification Method: PAGE purification, while offering high purity, is known for lower yields compared to HPLC.[11] If yield is critical, HPLC may be a better choice.[5][11]
-
Ensure Proper Product Recovery: After HPLC, ensure complete recovery from collected fractions by using appropriate desalting methods (e.g., spin columns or precipitation).[17] For PAGE, optimize the elution process from the gel matrix to maximize recovery.
Data & Protocols
Comparison of Common Purification Methods
The following table summarizes the key characteristics of the primary purification techniques to help you select the optimal method for your application.
| Feature | Desalting (SEC) | Reversed-Phase (RP) HPLC | Anion-Exchange (AEX) HPLC | Denaturing PAGE |
| Principle | Size Exclusion | Hydrophobicity | Charge (Phosphate Backbone) | Size/Charge Ratio |
| Typical Purity | >80% | >90% | >95% | >95-99% |
| Primary Impurities Removed | Salts, small molecules | Failure sequences, some modified byproducts | Failure sequences (by length) | n-1, n-2 failure sequences |
| Best For | PCR, sequencing | Short oligos (<50 bases), modified oligos | Long oligos (40-100 bases), structured oligos | Highest purity needs (cloning, mutagenesis) |
| Key Advantage | Removes salts that interfere with MS | Good for hydrophobically modified oligos | High resolution by length | Single-base resolution |
| Key Drawback | Does not remove failure sequences | Resolution decreases with length | Not typically MS compatible | Lower yield, can damage some modifications |
Data compiled from sources:[2][5][6][7][10][11][18]
Workflow & Logic Diagrams
A systematic approach is crucial for troubleshooting purity issues. The following diagrams illustrate a logical workflow for diagnosing and resolving common problems.
Protocol: General Ion-Pair Reversed-Phase (IP-RP) HPLC for Modified Oligonucleotides
This protocol provides a starting point for purifying N3-Et-Ψ modified oligonucleotides. Optimization will be required based on your specific sequence and length.
1. Materials and Reagents:
-
Column: C8 or C18 reversed-phase column suitable for oligonucleotides.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in RNase-free water.
-
Mobile Phase B: 0.1 M TEAA in 50:50 (v/v) acetonitrile/RNase-free water.
-
Crude Oligonucleotide: Dissolved in Mobile Phase A or RNase-free water.[8][17]
2. HPLC System Setup:
-
System: An HPLC system equipped with a UV detector.
-
Detection Wavelength: 260 nm.
-
Column Temperature: Start at 50-60 °C to minimize secondary structures.[6]
3. Chromatography Method:
-
Flow Rate: Typically 1.0 - 4.0 mL/min depending on column diameter.[17]
-
Gradient:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude oligonucleotide sample.
-
Apply a linear gradient of Mobile Phase B. A typical starting point is a 1-2% increase in B per minute (e.g., 10% to 40% B over 15-30 minutes). A shallower gradient will provide better resolution.[17]
-
After the main product peak elutes, include a high-percentage wash step (e.g., 95% B) to clean the column.
-
Re-equilibrate the column at starting conditions before the next injection.
-
4. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main product peak.
-
Analyze fractions for purity using analytical HPLC or LC-MS.
-
Pool the pure fractions.
-
Remove the TEAA buffer and acetonitrile. This is typically done by lyophilization (freeze-drying).[17]
-
Perform a final desalting step using a size-exclusion spin column or ethanol (B145695) precipitation to obtain the final purified product in water or a suitable buffer.[17]
References
- 2. gilson.com [gilson.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. atdbio.com [atdbio.com]
- 7. oligofastx.com [oligofastx.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Recent Methods for Purification and Structure Determination of Oligonucleotides | MDPI [mdpi.com]
- 10. Purification [microsynth.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. Characterizing RNA Pseudouridylation by Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization of RNA stacking by pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 16. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Addressing N3-Ethyl Pseudouridine-Induced Reverse Transcriptase Errors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-Ethyl pseudouridine (B1679824) (N3-Et-Ψ) and related modified nucleosides that can induce errors during reverse transcription.
Frequently Asked Questions (FAQs)
Q1: What is N3-Ethyl pseudouridine and why does it cause reverse transcriptase errors?
This compound is a chemically modified form of pseudouridine (Ψ), the most abundant RNA modification.[1][2] In many experimental contexts, pseudouridine is detected through chemical treatment with reagents like N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC).[3][4] CMC reacts with the N3 position of pseudouridine, forming a bulky adduct.[3][4] This adduct on the Watson-Crick face of the base sterically hinders the reverse transcriptase (RT) enzyme, leading to two primary types of "errors":
-
Reverse Transcription Stalling: The bulky adduct can cause the reverse transcriptase to stop, leading to truncated cDNA products.[2][3][4]
-
Base Misincorporation: Under certain conditions, the reverse transcriptase might read through the modified base but misincorporate a different nucleotide opposite the N3-modified pseudouridine.[4][5] A common misincorporation observed in direct RNA nanopore sequencing is a U-to-C base-calling error.[5]
Q2: How can I detect the presence of pseudouridine in my RNA sample?
Several methods are available for detecting pseudouridine, often relying on the same chemical modification that causes RT errors. One common method is CMC treatment followed by reverse transcription and analysis of the resulting cDNA. The stalling of reverse transcriptase at the modified site can be detected by primer extension assays.[4][6] More advanced techniques include high-throughput sequencing methods that map these RT stop sites or identify base misincorporations across the transcriptome.[4][5]
Q3: Are there specific reverse transcriptases that are more or less susceptible to errors induced by N3-modified pseudouridine?
The choice of reverse transcriptase can influence the outcome of experiments with modified nucleosides. Some reverse transcriptases are more processive and may have different efficiencies in reading through bulky adducts.[3] For example, using a non-processive RT like AMV Reverse Transcriptase can be advantageous in methods designed to detect pseudouridine by RT stalling.[3] Conversely, for applications requiring read-through, selecting an enzyme with higher processivity and optimizing reaction conditions may be necessary.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during reverse transcription of RNA containing this compound or other modifications that cause similar RT errors.
Problem 1: Low or No cDNA Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| RNA Degradation | Assess RNA integrity using gel electrophoresis or a microfluidics-based system. Handle RNA in an RNase-free environment and minimize freeze-thaw cycles.[7][8] |
| RT Inhibition | RNA samples may contain inhibitors from the extraction process. Purify the RNA by ethanol (B145695) precipitation to remove contaminants.[9] |
| Suboptimal RT Conditions | Optimize the reverse transcription reaction temperature, especially for RNA with significant secondary structure.[8][10] Ensure the correct primer strategy (random hexamers, oligo(dT), or gene-specific primers) is used for your application.[9] |
| High Concentration of Modified Nucleosides | A high density of bulky adducts can lead to excessive RT stalling and prevent the synthesis of full-length cDNA. If possible, consider diluting the modified RNA with unmodified RNA to troubleshoot the RT reaction itself. |
Problem 2: Truncated cDNA Products or "Smearing" on a Gel
Possible Causes & Solutions
| Cause | Recommended Solution |
| Expected RT Stalling at Modified Sites | This is the expected outcome when using methods like CMC-based detection of pseudouridine. The truncated products correspond to the location of the modified base.[3][4] |
| Poor RNA Quality | Degraded RNA will result in a smear of cDNA products. Always check RNA integrity before starting reverse transcription.[7][8] |
| RNase Contamination | Ensure all reagents and labware are RNase-free. The use of an RNase inhibitor is highly recommended.[7][8] |
Problem 3: Inaccurate Quantification of Modified Nucleosides
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete CMC Modification | Ensure the CMC reaction is carried out under optimal conditions (e.g., pH, temperature, and incubation time) to achieve complete and specific modification of pseudouridine.[3] |
| Sequence Context-Dependent RT Stalling/Read-through | The efficiency of RT stalling or read-through can be influenced by the sequence surrounding the modified nucleoside.[4][5] It is important to use appropriate controls and analysis methods that account for this variability. |
| Systematic Base-Calling Errors | In nanopore sequencing, the U-to-C error rate used to identify pseudouridine can be an underestimation.[5] Calibrating with synthetic RNA controls containing known pseudouridine sites can improve quantification accuracy.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data related to pseudouridylation and its detection.
Table 1: Percentage of Pseudouridine in Different RNA Types
| RNA Type | Organism/Cell Line | Pseudouridine (%) of Total Uridines | Reference |
| mRNA | Mammalian | 0.2 - 0.6% | [5][12] |
| 18S rRNA | HeLa Cells | ~1.77% of total ribonucleosides | [12] |
| 28S rRNA | HeLa Cells | ~0.98% of total ribonucleosides | [12] |
Table 2: U-to-C Mismatch Error Rates in Nanopore Sequencing of Synthetic RNA Controls
| Gene Target | U-to-C Mismatch Error (%) | Reference |
| PSMB2 | 38.17% | [5] |
| MCM5 | 32.16% | [5] |
| PRPSAP1 | 69.64% | [5] |
| MRPS14 | 69.35% | [5] |
| PTTG1P | 30.08% | [5] |
| Unmodified IVT Control | 2.64% | [5] |
Experimental Protocols
Protocol 1: CMC Treatment for Pseudouridine Detection
This protocol is adapted from methods described for CMC-based detection of pseudouridine.[3]
-
RNA Denaturation: Mix total RNA (10-15 µg) with a TEU buffer (50 mM Tris-HCl, pH 8.3, 4 mM EDTA, 7 M urea).
-
CMC Reaction: Add freshly prepared 1 M CMC to the RNA solution to a final concentration of 0.1 M. Incubate at 30°C for 16 hours. A mock reaction without CMC should be prepared in parallel.
-
RNA Precipitation: Precipitate the RNA using ethanol and glycogen.
-
Alkaline Treatment: Resuspend the RNA pellet in a reverse buffer (50 mM Na2CO3, 2 mM EDTA, pH 10.4) and incubate at 37°C for 6 hours to remove CMC adducts from guanine (B1146940) and uridine.
-
Final Precipitation: Precipitate the RNA again to purify the sample for downstream applications like reverse transcription.
Protocol 2: Reverse Transcription using a Non-Processive RT (AMV)
This protocol is designed to detect RT stop sites.[3]
-
Primer Annealing: Mix 3 µl of the CMC-treated RNA with 1 µl of a target-specific reverse transcription primer (0.5 µM) and 1 µl of 10x annealing buffer. Incubate at 93°C for 2 minutes, then cool to room temperature for 3 minutes.
-
Reverse Transcription: Add 5 µl of a 2x AMV RT reaction mix (containing 1.2 U/µl AMV RT, 2x AMV RT buffer, and 1 mM of each dNTP). Incubate at 42°C for 1 hour.
-
Enzyme Inactivation: Inactivate the AMV RT by heating at 85°C for 5 minutes.
-
RNase H Treatment: Digest the RNA strand of the RNA:DNA hybrid by adding RNase H and incubating at 37°C for 20 minutes. Inactivate the RNase H at 85°C for 5 minutes. The resulting cDNA is now ready for analysis (e.g., by PCR or gel electrophoresis).
Visualizations
Caption: Workflow for pseudouridine detection using CMC treatment and reverse transcription.
Caption: Troubleshooting logic for low cDNA yield in reverse transcription.
References
- 1. Pseudouridine in RNA: what, where, how, and why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dark Side of the Epitranscriptome: Chemical Modifications in Long Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudouridines have context-dependent mutation and stop rates in high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. stackwave.com [stackwave.com]
- 9. go.zageno.com [go.zageno.com]
- 10. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codon Usage for N3-Ethyl Pseudouridine (E3Ψ) Modified mRNA
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing codon usage for messenger RNA (mRNA) modified with N3-Ethyl pseudouridine (B1679824) (E3Ψ). The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it critical for mRNA therapeutics?
A1: Codon optimization is the process of modifying the coding sequence of a gene to improve protein expression without altering the amino acid sequence of the protein.[1] This is possible because most amino acids are encoded by multiple synonymous codons.[2] Different organisms, and even different tissues within the same organism, exhibit "codon bias," a preference for certain codons over others.[2] By replacing rare or non-preferred codons with those that are more frequently used by the host's translational machinery, one can significantly enhance the rate and efficiency of protein synthesis.[2][3] This is crucial for mRNA therapeutics, where maximizing the production of a therapeutic protein from a given amount of mRNA is a primary goal.[4]
Q2: What is N3-Ethyl pseudouridine (E3Ψ) and how does it differ from other common modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ)?
A2: Pseudouridine (Ψ) is an isomer of uridine (B1682114) and the most common RNA modification, known to enhance the structural stability of RNA.[5] It can stabilize RNA secondary structures and alter interactions with proteins.[6][7] N1-methylpseudouridine (m1Ψ) is a further modification of pseudouridine that has been shown to significantly increase translation efficiency and is a key component in the FDA-approved COVID-19 mRNA vaccines.[5]
This compound (E3Ψ) is a specific chemical modification where an ethyl group is attached to the N3 position of pseudouridine. While extensive data exists for Ψ and m1Ψ, research specifically detailing the impact of the N3-ethyl modification on translation is less common. Studies on a different modification, N1-ethyl-pseudouridine, have shown that it can hinder translation, suggesting that the size and position of alkyl groups can have major negative effects on the translational machinery.[8][9] Therefore, the specific effects of E3Ψ on translation efficiency, mRNA stability, and immunogenicity must be determined empirically.
Q3: How do nucleoside modifications like E3Ψ influence the codon optimization strategy?
A3: Nucleoside modifications can influence several aspects of mRNA biology, which in turn affects the optimal codon strategy:
-
mRNA Secondary Structure: Modifications like pseudouridine can increase the rigidity of the mRNA backbone and stabilize local secondary structures.[5][6] A successful codon optimization strategy must therefore balance codon choice with the resulting mRNA folding, as overly stable structures can impede ribosome movement and decrease translation.[10][11]
-
Translation Fidelity: Certain modifications can alter the way the ribosome decodes a codon, sometimes leading to misincorporation of amino acids.[12][13] While this has been studied for Ψ and m1Ψ, the effect of E3Ψ is unknown. The optimization algorithm should aim for codons that, when combined with E3Ψ, are least likely to cause translational ambiguity.
-
Interaction with Ribosomes: The chemical nature of the modification can affect how the mRNA interacts with the ribosome. The negative impact of N1-ethyl-pseudouridine on translation suggests potential steric hindrance within the ribosome's decoding center.[8][9] Therefore, codon optimization for E3Ψ-mRNA may require favoring codons that are decoded by tRNAs less sensitive to such modifications.
Q4: What are the main computational strategies for codon optimization?
A4: Modern codon optimization is a multi-objective problem.[11] Algorithms aim to balance several parameters to achieve the desired outcome. The primary strategies involve optimizing for:
-
Codon Adaptation Index (CAI): This metric reflects how well the codon usage of a gene matches the codon preference of a highly expressed reference set of genes in a target organism.[11] A higher CAI is generally correlated with higher translation efficiency.[14]
-
Minimum Free Energy (MFE): This parameter relates to the stability of the mRNA's secondary structure. Algorithms can be used to select codons that result in a less stable (higher MFE) structure, which can prevent ribosome stalling.[10][15]
-
GC Content: Adjusting the GC content of the coding sequence can influence both mRNA stability and secondary structure formation.[2][16]
-
Avoiding Negative Elements: Optimization tools can also screen for and eliminate sequences that may lead to issues, such as cryptic splice sites or repetitive sequences that can cause transcriptional and translational errors.[1][2]
Troubleshooting Guide
Problem: After transfecting my codon-optimized, E3Ψ-modified mRNA, I see very low or no protein expression.
Solution: Low protein expression is a complex issue that can arise from multiple factors.[17] Follow these troubleshooting steps to identify the bottleneck.
Step 1: Verify mRNA Quality and Integrity.
-
Question: Is the synthesized mRNA intact and of the correct size?
-
Action: Run an aliquot of your in vitro transcribed (IVT) mRNA on a denaturing agarose (B213101) gel or use a Bioanalyzer. Look for a sharp, single band at the expected size. Smearing or multiple bands indicate degradation or incomplete transcription, which could be a primary cause of low expression.
Step 2: Assess Transfection/Delivery Efficiency.
-
Question: Is the mRNA being successfully delivered into the target cells?
-
Action: Use a fluorescently labeled control mRNA to visually confirm uptake via microscopy. Alternatively, co-transfect with a reporter mRNA (e.g., expressing GFP or Luciferase) that is known to work well in your system to assess the efficiency of your delivery method (e.g., lipid nanoparticles, electroporation).
Step 3: Re-evaluate the Codon Optimization Strategy.
-
Question: Was the optimization strategy appropriate for a modified mRNA?
-
Action: An overly aggressive optimization for CAI alone can sometimes lead to unintended negative consequences, such as the formation of stable secondary structures that inhibit translation.[1] Consider using an algorithm that co-optimizes for both CAI and mRNA secondary structure (MFE).[10][18] It may be beneficial to synthesize and test several variants with different optimization parameters.
Step 4: Consider the Potential Inhibitory Effect of E3Ψ.
-
Question: Could the this compound modification itself be inhibiting translation?
-
Action: As research on N1-ethyl-pseudouridine showed, some modifications can hinder the translation process.[8][9] To test this, design a controlled experiment comparing the expression of multiple constructs:
-
Unmodified, codon-optimized mRNA
-
Ψ-modified, codon-optimized mRNA
-
m1Ψ-modified, codon-optimized mRNA
-
E3Ψ-modified, codon-optimized mRNA This will help determine if the E3Ψ modification is the primary cause of the reduced protein output compared to established modifications.
-
Step 5: Check for Protein Toxicity or Degradation.
-
Question: Is the expressed protein toxic to the cells or being rapidly degraded?
-
Action: High levels of a foreign protein can sometimes be toxic, leading to cell death and an apparent lack of expression.[19] Monitor cell viability post-transfection. To check for rapid protein degradation, you can treat cells with a proteasome inhibitor (e.g., MG132) and see if your target protein accumulates, which can be assessed by Western blot.
Data Presentation
Table 1: Comparison of Common Codon Optimization Strategies
| Strategy | Primary Objective | Key Benefit | Potential Drawback |
| Maximize CAI | Increase the frequency of codons preferred by the host organism. | Can significantly boost translation elongation speed.[14] | May inadvertently create highly stable mRNA secondary structures that impede ribosome movement.[1] |
| Minimize MFE | Select codons to reduce the stability of mRNA secondary structures. | Prevents ribosome stalling and can improve overall translation efficiency.[10][15] | May result in the use of less-preferred codons, potentially slowing down translation. |
| GC Content Adaptation | Adjust the overall GC percentage of the coding sequence. | Can enhance mRNA stability and expression in the host.[2] | Extreme GC content (high or low) can negatively impact transcription and translation. |
| Multi-Parameter Optimization | Simultaneously balance CAI, MFE, GC content, and other factors. | Provides a more holistic approach, leading to robustly expressing constructs.[11][18] | Computationally more complex; may require specialized software or algorithms.[3][18] |
Table 2: Known Effects of Uridine and Common Modifications on mRNA Translation
| Nucleoside | Effect on mRNA Stability | Effect on Translation Efficiency | Notes |
| Uridine (U) | Baseline | Baseline | Can be immunogenic in some contexts. |
| Pseudouridine (Ψ) | Increases stability by rigidifying the sugar-phosphate backbone.[5][6] | Can increase translation; effects can be context-dependent.[20] | Reduces innate immune activation. May alter translation fidelity at certain codons.[8] |
| N1-Methylpseudouridine (m1Ψ) | Generally increases stability.[21] | Significantly increases translation efficiency compared to Ψ.[20][22] | Widely used in mRNA vaccines for its high expression and low immunogenicity.[5] |
| N1-Ethylpseudouridine | Not extensively studied, but modification is stable. | Has been shown to hinder or inhibit translation.[8][9] | Suggests that larger alkyl groups at the N1 position can be detrimental to translation. |
| N3-Ethylpseudouridine (E3Ψ) | Unknown (Requires experimental validation) | Unknown (Requires experimental validation) | The effect must be empirically determined due to the lack of published data. |
Experimental Protocols
Protocol: Experimental Validation of Codon-Optimized E3Ψ-mRNA
This protocol outlines a general workflow to test and compare the expression of different mRNA constructs.
-
Sequence Design and Synthesis:
-
Design multiple codon-optimized variants of your gene of interest using different strategies (e.g., high CAI, balanced CAI/MFE).
-
Obtain DNA templates for each variant, typically as linearized plasmids or PCR products, containing a T7 promoter.
-
-
In Vitro Transcription (IVT):
-
Set up parallel IVT reactions for each construct.
-
For the E3Ψ-modified mRNA, use a nucleotide mix where UTP is completely replaced by this compound triphosphate (E3ΨTP).
-
Include control reactions using UTP, ΨTP, and m1ΨTP.
-
Incorporate a 5' cap analog (e.g., CleanCap™) and a poly(A) tail to generate mature, translation-ready mRNA.
-
-
mRNA Purification and Quality Control:
-
Purify the synthesized mRNA using a method like LiCl precipitation or silica-column chromatography to remove enzymes, unincorporated nucleotides, and DNA templates.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Verify the integrity of the full-length mRNA product using denaturing gel electrophoresis or a Bioanalyzer.
-
-
Cell Culture and Transfection:
-
Culture a relevant cell line (e.g., HEK293T or HeLa) to ~80% confluency.
-
Transfect the cells with equimolar amounts of each mRNA variant (e.g., Unmodified, Ψ, m1Ψ, E3Ψ). Use a consistent, optimized delivery method (e.g., a lipid nanoparticle formulation).
-
Include a mock-transfected control (delivery agent only) and an untransfected control.
-
-
Protein Expression Analysis:
-
Harvest cells at a predetermined time point (e.g., 24, 48, or 72 hours post-transfection).
-
If the protein is secreted, collect the cell culture supernatant. If it is intracellular, lyse the cells to prepare a protein lysate.
-
Quantify protein expression using an appropriate method:
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Western Blot: For qualitative and semi-quantitative analysis of protein size and relative abundance.
-
ELISA: For quantitative analysis of secreted or intracellular proteins.
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Enzyme/Reporter Assay: If your protein is an enzyme or a reporter like luciferase, measure its activity.
-
Flow Cytometry: If your protein is expressed on the cell surface or is fluorescent.
-
-
-
Data Analysis:
-
Normalize the expression data to a loading control (e.g., total protein concentration or a housekeeping gene for Western blots).
-
Compare the protein expression levels across the different codon optimization strategies and nucleoside modifications to identify the optimal combination for your E3Ψ-modified mRNA.
-
Mandatory Visualizations
References
- 1. Codon optimization [cran.r-project.org]
- 2. What Is Codon Optimization? Boosting Protein Expression in Synthetic Biology [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mRNA folding algorithms for structure and codon optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. mRNA Folding Algorithms for Structure and Codon Optimization [arxiv.org]
- 16. Codon bias confers stability to human mRNAs | EMBO Reports [link.springer.com]
- 17. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Co-optimization of codon usage and mRNA secondary structure using quantum computing [arxiv.org]
- 19. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. trilinkbiotech.com [trilinkbiotech.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation [ideas.repec.org]
Technical Support Center: N3-Ethyl-Pseudouridine (E3Ψ) Modified RNA
Disclaimer: Information specific to N3-Ethyl-pseudouridine (E3Ψ) is limited in publicly available literature. The following troubleshooting guides and FAQs are based on extensive research into the closely related and well-characterized pseudouridine (B1679824) (Ψ) and N1-methyl-pseudouridine (m1Ψ) modified RNAs. The principles and experimental considerations outlined here are expected to be highly relevant for E3Ψ-modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is N3-Ethyl-pseudouridine (E3Ψ) and why is it used in RNA synthesis?
N3-Ethyl-pseudouridine (E3Ψ) is a chemically modified nucleoside analog of uridine (B1682114). Similar to other pseudouridine modifications like N1-methyl-pseudouridine (m1Ψ), it is incorporated into in vitro transcribed (IVT) RNA to potentially enhance its stability and reduce innate immune responses. The ethyl group at the N3 position of the pseudouridine base is intended to modulate the properties of the RNA molecule.
Q2: How is E3Ψ expected to affect the stability of my RNA compared to unmodified RNA or RNA with other modifications?
Q3: Can I use standard in vitro transcription (IVT) protocols for E3Ψ-modified RNA synthesis?
Standard IVT protocols can be adapted for the incorporation of E3Ψ-triphosphate (E3ΨTP). However, optimization of the reaction conditions may be necessary. Key parameters to consider include the concentration of E3ΨTP relative to other NTPs, the concentration of magnesium ions, and the incubation time and temperature. It is advisable to perform a small-scale pilot experiment to determine the optimal conditions for your specific RNA sequence.
Q4: How can I purify E3Ψ-modified RNA after in vitro transcription?
Standard RNA purification methods, such as lithium chloride precipitation, silica-based spin columns, or HPLC, can be used for E3Ψ-modified RNA. The choice of method will depend on the desired purity and the downstream application. For therapeutic applications, HPLC purification is often preferred to ensure high purity and remove potential immunogenic contaminants.
Q5: Will the E3Ψ modification affect downstream applications like in vitro translation or delivery into cells?
Modifications to the uridine base can influence translation efficiency. For instance, m1Ψ has been shown to enhance translation. The impact of the N3-ethyl modification on ribosome binding and translation elongation is an important consideration and may need to be empirically determined for your specific construct. Similarly, the overall charge and structure of the modified RNA can influence its interaction with delivery vehicles and cellular uptake.
Troubleshooting Guides
Issue 1: Low Yield of E3Ψ-Modified RNA during In Vitro Transcription
| Potential Cause | Recommended Solution |
| Suboptimal E3ΨTP Concentration | Titrate the concentration of E3ΨTP in the IVT reaction. Start with an equimolar ratio to UTP and adjust as needed. |
| Inhibitory Effect of the Modification | Some modified NTPs can be partially inhibitory to T7 RNA polymerase. Try slightly increasing the enzyme concentration or extending the incubation time. |
| Incorrect Magnesium Concentration | The optimal Mg2+ concentration can vary with modified NTPs. Perform a titration of MgCl2 in your IVT reaction. |
| Degraded E3ΨTP | Ensure the E3ΨTP is of high quality and has been stored correctly. Avoid multiple freeze-thaw cycles. |
| Template Quality | Use a high-purity, linearized DNA template. Contaminants from plasmid preparation can inhibit transcription.[6] |
Issue 2: Unexpected Size or Integrity of E3Ψ-Modified RNA
| Potential Cause | Recommended Solution |
| Premature Termination | GC-rich templates can cause premature termination. Try lowering the incubation temperature (e.g., from 37°C to 30°C).[7] |
| Incomplete Transcription | Ensure the reaction has proceeded for a sufficient duration. For difficult templates, a longer incubation time may be necessary. |
| RNA Degradation | RNase contamination is a common issue. Use RNase-free reagents and workspace. The inclusion of an RNase inhibitor is highly recommended.[6][8] |
| 3' Overhangs on Template | Linearize the DNA template with a restriction enzyme that generates blunt or 5' overhangs to prevent template-independent additions by the polymerase.[6] |
Issue 3: Poor Performance in Downstream Applications (e.g., Low Protein Expression)
| Potential Cause | Recommended Solution |
| Reduced Translation Efficiency | The E3Ψ modification may interfere with ribosome binding or translocation. Consider codon optimization of your RNA sequence or comparing its performance with other modifications like m1Ψ. |
| RNA Instability in Cells | Although designed to enhance stability, the cellular environment can present specific nucleases. Assess the half-life of your E3Ψ-modified RNA in the target cells. |
| Inefficient Cellular Delivery | The physicochemical properties of the modified RNA may affect complexation with delivery reagents. Optimize the RNA-to-lipid ratio and formulation. |
| Purification Issues | Residual contaminants from the IVT reaction (e.g., dsRNA) can inhibit translation. Ensure high purity of the final RNA product, preferably by HPLC. |
Quantitative Data on Modified RNA Stability
While specific data for E3Ψ is not available, the following table summarizes the known effects of pseudouridine (Ψ) and N1-methyl-pseudouridine (m1Ψ) on RNA duplex stability, which can serve as a valuable reference.
| Modification | Effect on Duplex Stability (Compared to Uridine) | Key Findings |
| Pseudouridine (Ψ) | Generally stabilizing | Stabilization is dependent on the type of base pair, the position of Ψ within the duplex, and the identity of adjacent base pairs.[1][3][5][9] |
| N1-methyl-pseudouridine (m1Ψ) | Generally stabilizing | The N1-methylation can further enhance base stacking interactions in a context-dependent manner.[10] |
Experimental Protocols
Protocol 1: In Vitro Transcription of E3Ψ-Modified RNA
This protocol provides a general starting point. Optimization is highly recommended.
-
Template Preparation:
-
Linearize a high-quality plasmid DNA template containing a T7 promoter upstream of the sequence of interest.
-
Use a restriction enzyme that generates blunt or 5' overhangs.
-
Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the template in RNase-free water at a concentration of 0.5-1 µg/µL.
-
-
IVT Reaction Setup (20 µL reaction):
-
To an RNase-free microfuge tube on ice, add the following in order:
-
RNase-free Water: to 20 µL
-
10X Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM UTP: 1 µL (adjust as needed for desired E3Ψ incorporation)
-
100 mM E3ΨTP: 1 µL (adjust as needed)
-
Linearized DNA Template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and centrifuge briefly.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For GC-rich templates, consider a lower temperature (e.g., 30°C).
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
Purification:
-
Purify the RNA using a suitable method (e.g., lithium chloride precipitation or a column-based RNA cleanup kit).
-
Elute or resuspend the purified RNA in RNase-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Bioanalyzer).
-
Protocol 2: RNA Stability Assay in Cell Culture
This protocol uses Actinomycin D to inhibit transcription and allows for the determination of RNA half-life.
-
Cell Seeding:
-
Seed the cells of interest in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Transfection:
-
Transfect the cells with the E3Ψ-modified RNA using a suitable delivery method (e.g., lipid nanoparticles).
-
-
Transcription Inhibition:
-
After a desired time post-transfection (e.g., 24 hours), add Actinomycin D to the culture medium to a final concentration of 5 µg/mL to inhibit transcription. This is the 0-hour time point.
-
-
Time Course Collection:
-
Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
For each time point, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
-
-
RNA Extraction and Quantification:
-
Extract total RNA from the cell lysates using a standard RNA isolation kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to your RNA of interest.
-
Use a housekeeping gene with a long half-life (e.g., GAPDH or 18S rRNA) for normalization.
-
-
Data Analysis:
-
Calculate the relative amount of your target RNA at each time point, normalized to the housekeeping gene and relative to the 0-hour time point.
-
Plot the relative RNA abundance versus time on a semi-logarithmic scale.
-
Determine the RNA half-life (t1/2) from the slope of the linear regression.
-
Visualizations
Caption: Workflow for the in vitro transcription of E3Ψ-modified RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of RNA stacking by pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of RNA stacking by pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The contribution of pseudouridine to stabilities and structure of RNAs | Semantic Scholar [semanticscholar.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. go.zageno.com [go.zageno.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ovid.com [ovid.com]
- 10. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
Technical Support Center: N3-Ethyl Pseudouridine (N3-Et-Ψ) Modified mRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor translation efficiency with N3-Ethyl pseudouridine (B1679824) (N3-Et-Ψ) modified mRNA.
Frequently Asked Questions (FAQs)
Q1: What is N3-Ethyl pseudouridine (N3-Et-Ψ) and why is it used in synthetic mRNA?
A1: this compound is a chemically modified nucleoside, an analogue of uridine (B1682114). In the context of synthetic mRNA, chemical modifications are introduced to enhance stability, reduce immunogenicity, and improve translational efficiency. While modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are well-studied and generally enhance translation, N3-Et-Ψ is a less common modification. The rationale for its use would typically be to explore novel modification strategies to optimize mRNA therapeutics.
Q2: We are observing significantly lower protein expression from our N3-Et-Ψ modified mRNA compared to m1Ψ-modified mRNA. Is this expected?
A2: Yes, this is a highly anticipated outcome. Modification at the N3 position of pseudouridine is known to be detrimental to translation. The N3 position of uridine and pseudouridine is critical for forming hydrogen bonds with the incoming tRNA in the ribosome's A-site. Alkylation at this position, such as the addition of an ethyl group, disrupts these essential interactions.
Q3: What is the proposed mechanism for poor translation of N3-Et-Ψ mRNA?
A3: The primary mechanism for poor translation of N3-Et-Ψ modified mRNA is the disruption of codon-anticodon pairing. The ethyl group at the N3 position of the pseudouridine base creates steric hindrance and eliminates a crucial hydrogen bond donor site. This prevents the proper binding of the aminoacyl-tRNA to the mRNA codon within the ribosomal A-site, thereby inhibiting the elongation step of protein synthesis. Computational studies on the related 3-methylpseudouridine (B1201438) (m3Ψ) modification suggest that methylation at the N3 position severely perturbs mRNA:tRNA interactions by removing the ability of the uridine base to donate a hydrogen bond, which would limit tRNA binding[1]. An ethyl group is bulkier than a methyl group and would be expected to have an even more pronounced inhibitory effect.
Q4: How does N3-Et-Ψ modification differ from the more common N1-methylpseudouridine (m1Ψ) modification in its effect on translation?
A4: The position of the modification on the pseudouridine ring is critical. N1-methylation (as in m1Ψ) still allows for Watson-Crick base pairing and can even enhance translation efficiency by reducing innate immune activation. In contrast, N3-alkylation directly interferes with the hydrogen bonding crucial for tRNA recognition and binding, leading to a significant reduction or complete inhibition of translation. Studies on N1-substituted pseudouridine derivatives, including N1-ethyl-pseudouridine, have shown that these modifications can lead to high levels of protein expression[2].
Troubleshooting Guide: Poor Translation of this compound mRNA
This guide addresses potential issues you might encounter during experiments with N3-Et-Ψ modified mRNA, from synthesis to translation.
Problem 1: Very low or no protein expression from N3-Et-Ψ modified mRNA in in vitro translation assays.
| Possible Cause | Suggested Solution |
| Inherent inhibitory nature of N3-Et-Ψ | This is the most likely cause. The N3 position is critical for tRNA binding. Consider this a fundamental limitation of this specific modification. |
| Suboptimal concentration of modified nucleotide in IVT | Ensure the correct ratio of N3-Et-Ψ-TP to other NTPs was used. Titrate the concentration to find an optimal balance, though translation will likely remain low. |
| Poor incorporation of N3-Et-Ψ-TP during in vitro transcription (IVT) | The bulky ethyl group may hinder the activity of T7 RNA polymerase. Verify the integrity and full length of the transcribed mRNA using gel electrophoresis. |
| Degraded mRNA | Ensure strict RNase-free conditions throughout your workflow. Use fresh reagents and certified nuclease-free water and tips. |
Problem 2: Low yield of N3-Et-Ψ modified mRNA from in vitro transcription (IVT).
| Possible Cause | Suggested Solution |
| Inhibition of T7 RNA Polymerase | Bulky modifications can reduce the efficiency of RNA polymerase. Try extending the incubation time of the IVT reaction or increasing the enzyme concentration. |
| Impure N3-Et-Ψ-TP stock | Impurities in the modified nucleotide triphosphate can inhibit the IVT reaction. Ensure the N3-Et-Ψ-TP is of high purity. |
| Suboptimal IVT reaction conditions | Optimize Mg2+ concentration, as it is a critical cofactor for RNA polymerase. |
| Degraded DNA template | Ensure the quality and integrity of your linearized DNA template by running an aliquot on an agarose (B213101) gel. |
Problem 3: Difficulty in synthesizing or obtaining N3-Et-Ψ-5'-triphosphate (N3-Et-Ψ-TP).
| Possible Cause | Suggested Solution |
| Complex chemical synthesis | The synthesis of modified nucleoside triphosphates can be challenging. N3-alkylation might be a difficult step with low yields. Refer to specialized literature on nucleoside chemistry or consider custom synthesis services. |
| Instability of the compound | The modification might render the triphosphate unstable. Store the compound under appropriate conditions (e.g., -80°C, desiccated). |
Quantitative Data Summary
While direct quantitative data for this compound is scarce in published literature due to its translational inhibitory effects, we can infer its performance relative to other common modifications based on mechanistic understanding.
Table 1: Expected Relative Translational Efficiency of Modified mRNA
| Modification | Position of Modification | Expected Impact on Translation Efficiency | Rationale |
| Unmodified (Uridine) | - | Baseline | Standard translation, but can be immunogenic. |
| Pseudouridine (Ψ) | - | Increased | Enhances stability and reduces immunogenicity. |
| N1-methylpseudouridine (m1Ψ) | N1 | Highly Increased | Significantly enhances translation and reduces immunogenicity. |
| N1-ethylpseudouridine (N1-Et-Ψ) | N1 | Increased | Similar to m1Ψ, enhances translation. |
| This compound (N3-Et-Ψ) | N3 | Severely Decreased / Abolished | Disrupts H-bonding with tRNA, steric hindrance. |
| 3-methylpseudouridine (m3Ψ) | N3 | Severely Decreased / Abolished | Removes a hydrogen bond donor essential for tRNA binding[1]. |
Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) of N3-Et-Ψ Modified mRNA
This protocol is a general guideline and may require optimization.
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
T7 RNA Polymerase
-
N3-Ethyl pseudouridine-5'-triphosphate (B1141104) (N3-Et-Ψ-TP)
-
ATP, CTP, GTP solution
-
UTP solution (for control)
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10X Transcription Buffer
-
2 µL 100 mM DTT
-
ATP, CTP, GTP (to a final concentration of 2 mM each)
-
N3-Et-Ψ-TP (to a desired final concentration, e.g., 2 mM for full substitution)
-
1 µg linearized DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable kit or lithium chloride precipitation.
-
Assess mRNA integrity and concentration using gel electrophoresis and a spectrophotometer.
Protocol 2: Verification of N3-Et-Ψ Incorporation by Mass Spectrometry
Materials:
-
Purified N3-Et-Ψ modified mRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS/MS system
Procedure:
-
Digest 1-2 µg of the purified mRNA to nucleosides by incubating with Nuclease P1 and BAP at 37°C for 2 hours.
-
Terminate the reaction by adding a compatible solvent (e.g., acetonitrile).
-
Centrifuge to pellet the enzymes.
-
Analyze the supernatant containing the nucleosides by LC-MS/MS.
-
Monitor for the mass-to-charge ratio (m/z) corresponding to this compound to confirm its presence and quantify its incorporation relative to other nucleosides.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of translation inhibition by this compound.
Caption: Troubleshooting workflow for poor N3-Et-Ψ mRNA translation.
References
Validation & Comparative
N1-Ethylpseudouridine and Pseudouridine in Synthetic mRNA: A Comparative Guide to Reducing Innate Immune Response
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into synthetic messenger RNA (mRNA) is a cornerstone of modern RNA therapeutics and vaccine development. This strategy is pivotal for mitigating the innate immune response that can otherwise hinder efficacy and induce toxicity. Among the most important modifications are pseudouridine (B1679824) (Ψ) and its derivatives. This guide provides a detailed comparison of N1-ethylpseudouridine and the more extensively studied N1-methylpseudouridine (a close analog) against the foundational pseudouridine, with a focus on their capacity to suppress innate immune activation.
Executive Summary
The innate immune system has evolved to recognize foreign RNA, primarily through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The introduction of pseudouridine in place of uridine (B1682114) in synthetic mRNA helps to evade this detection. Further modifications at the N1 position of pseudouridine, such as the addition of a methyl or ethyl group, have been shown to be even more effective in reducing immunogenicity and enhancing protein expression. Current data suggests that N1-alkylated pseudouridines, particularly N1-methylpseudouridine (m1Ψ), offer superior performance over pseudouridine by more effectively dampening the innate immune response, leading to increased protein translation from the synthetic mRNA. While direct quantitative comparisons for N1-ethylpseudouridine are less abundant in peer-reviewed literature, available data indicates a similar trend of improved performance over standard pseudouridine.
Quantitative Data Comparison
The following table summarizes the key performance differences between mRNA containing pseudouridine (Ψ-mRNA), N1-methylpseudouridine (m1Ψ-mRNA), and where available, N1-ethylpseudouridine (Et1Ψ-mRNA), based on in vitro and in vivo studies.
| Parameter | Unmodified mRNA | Ψ-mRNA | m1Ψ-mRNA / Et1Ψ-mRNA | Source |
| Protein Expression | Baseline | Increased | Significantly higher than Ψ-mRNA. m1Ψ showed up to 13-fold higher expression than Ψ in mice. Et1Ψ showed expression levels comparable to or higher than Ψ in THP-1 cells. | [1][2] |
| Innate Immune Activation (TNF-α secretion) | High | Reduced | Significantly lower than Ψ-mRNA. | |
| Innate Immune Activation (IFN-β induction) | High | Reduced | Significantly lower than Ψ-mRNA. | |
| Cell Viability (post-transfection) | Reduced | Improved | Higher than Ψ-mRNA, indicating lower cytotoxicity. Et1Ψ also showed lower toxicity than Ψ-mRNA. | [1][2] |
| TLR3 Activation | High | Reduced | More effective evasion of TLR3 activation compared to Ψ-mRNA. | [1] |
Signaling Pathways and Evasion Mechanisms
The primary mechanism by which modified nucleosides reduce the innate immune response is by altering the RNA structure to be less recognizable by key PRRs. The main pathways involved are the endosomal TLR7/8 pathway and the cytosolic RIG-I pathway.
TLR7/8 Signaling Pathway
TLR7 and TLR8 are located in the endosome and recognize single-stranded RNA (ssRNA). Their activation triggers a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors NF-κB and IRF7, which in turn induce the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR7/8 signaling pathway initiated by ssRNA recognition.
RIG-I Signaling Pathway
RIG-I is a cytosolic sensor that recognizes short double-stranded RNA (dsRNA) with a 5'-triphosphate group, a common feature of viral RNA. Upon binding, RIG-I undergoes a conformational change, exposing its CARD domains, which then interact with the mitochondrial antiviral-signaling protein (MAVS). This leads to the activation of TBK1 and IKKε, which phosphorylate IRF3, leading to its dimerization and translocation to the nucleus to induce type I interferon production.
Caption: RIG-I signaling pathway leading to type I interferon production.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for key experiments used to assess the immunogenicity of modified mRNA.
In Vitro Transcription of Modified mRNA
A standard experimental workflow to produce and test modified mRNA involves several key steps from template generation to functional analysis in a relevant cell line.
Caption: General experimental workflow for modified mRNA evaluation.
Methodology:
-
Template Preparation: A plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) is linearized downstream of the poly(A) tail sequence.
-
In Vitro Transcription (IVT): The linearized DNA is used as a template for IVT using T7 RNA polymerase. The nucleotide triphosphate (NTP) mix contains ATP, GTP, CTP, and a modified UTP (either pseudouridine-5'-triphosphate, N1-methylpseudouridine-5'-triphosphate, or N1-ethylpseudouridine-5'-triphosphate). A cap analog (e.g., CleanCap®) is included for co-transcriptional capping.
-
Purification: The resulting mRNA is treated with DNase to remove the DNA template. Purification is then performed, often using methods like lithium chloride precipitation or silica-membrane chromatography, to remove residual NTPs, enzymes, and potential double-stranded RNA (dsRNA) contaminants. The quality and concentration of the mRNA are assessed by spectrophotometry and gel electrophoresis.
Transfection of Human Immune Cells
Cell Line:
-
THP-1 cells: A human monocytic cell line that expresses TLR7 and TLR8, making it a suitable model for studying innate immune responses to RNA. Cells are often differentiated into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Primary Human Peripheral Blood Mononuclear Cells (PBMCs): Provide a more physiologically relevant model containing various immune cell types.
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For differentiation, cells are treated with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
mRNA Formulation: The purified mRNA is complexed with a lipid nanoparticle (LNP) delivery vehicle according to the manufacturer's protocol to facilitate cellular uptake.
-
Transfection: Differentiated THP-1 cells or PBMCs are seeded in 96-well plates. The mRNA-LNP complexes are added to the cells at a specified concentration (e.g., 100 ng per well).
Quantification of Innate Immune Response
Cytokine Measurement (ELISA):
-
Sample Collection: After a 24-hour incubation period post-transfection, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of secreted cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-beta (IFN-β), is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol Outline (for TNF-α):
-
A 96-well plate is pre-coated with a capture antibody specific for human TNF-α.
-
Standards and collected cell culture supernatants are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody is added.
-
After another incubation and wash, a streptavidin-HRP conjugate is added.
-
A TMB substrate is added, and the color development is proportional to the amount of TNF-α.
-
The reaction is stopped, and the absorbance is read at 450 nm. A standard curve is used to determine the concentration of TNF-α in the samples.
-
Cell Viability (MTT Assay):
-
Reagent Addition: Following the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.
-
Incubation: The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at approximately 570 nm. A decrease in absorbance indicates reduced cell viability and thus higher cytotoxicity.
Conclusion
The modification of uridine to pseudouridine is a critical step in reducing the innate immunogenicity of synthetic mRNA. However, for therapeutic applications requiring high levels of protein expression with minimal immune activation, N1-alkylated pseudouridine derivatives like N1-methylpseudouridine and N1-ethylpseudouridine represent a significant advancement. The available evidence strongly suggests that these modifications are superior to pseudouridine in their ability to evade innate immune detection by PRRs, leading to enhanced translational efficiency and improved safety profiles. As the field of RNA therapeutics continues to expand, the choice of nucleoside modification will remain a key determinant of clinical success. Further research providing direct, quantitative comparisons of a wider range of N-alkylated pseudouridines will be invaluable for the continued optimization of this powerful therapeutic modality.
References
N3-Ethylpseudouridine vs. N1-methylpseudouridine: A Comparative Analysis of Translation Efficiency
In the rapidly advancing field of mRNA therapeutics and vaccine development, the choice of modified nucleosides is a critical determinant of a transcript's stability, immunogenicity, and translational efficiency. Among the various modifications, N1-methylpseudouridine (N1-m1-Ψ) has become a cornerstone for its ability to significantly enhance protein expression. This guide provides a comparative analysis of N1-m1-Ψ and a less common modification, N3-Ethylpseudouridine (N3-Et-Ψ), focusing on their respective impacts on mRNA translation efficiency, supported by available experimental data.
Quantitative Comparison of Translation Efficiency
Direct, peer-reviewed comparative studies exhaustively detailing the translation efficiency of N3-Ethylpseudouridine against N1-methylpseudouridine are limited. However, data from industry application notes and related research provides valuable insights. The following table summarizes the available quantitative data on the in vitro translation efficiency of firefly luciferase (FLuc) mRNA modified with either N1-m1-Ψ or N1-ethyl-Ψ (a closely related analogue to N3-Et-Ψ).
| Modified Nucleoside | Relative Translation Efficiency (RLU) | Fold Change vs. Unmodified | Fold Change vs. Pseudouridine (B1679824) (Ψ) | Data Source |
| Unmodified Uridine | ~2.0 x 10^6 | 1.0 | ~0.33 | [1] |
| Pseudouridine (Ψ) | ~6.0 x 10^6 | ~3.0 | 1.0 | [1] |
| N1-methylpseudouridine (N1-m1-Ψ) | ~6.0 x 10^7 | ~30.0 | ~10.0 | [1] |
| N1-ethylpseudouridine (N1-Et-Ψ) | ~4.0 x 10^6 | ~2.0 | ~0.67 | [1] |
RLU: Relative Light Units
Notably, one study has reported that ethylation at the N1 position of pseudouridine significantly hinders translation in human cells[2]. This finding contrasts with the modest translation observed in the in vitro wheat germ extract system, suggesting that the cellular environment plays a crucial role in the translational output of ethylated pseudouridine-modified mRNA.
Mechanisms of Action: How Nucleoside Modifications Influence Translation
The incorporation of modified nucleosides into mRNA transcripts can profoundly impact their interaction with the translational machinery. The enhanced translation efficiency observed with N1-m1-Ψ is attributed to several key mechanisms:
-
Evasion of Innate Immune Responses: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the activation of antiviral pathways. This includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical step that globally inhibits translation initiation. N1-m1-Ψ modification has been shown to dampen these innate immune responses, thereby preventing the shutdown of protein synthesis.[3]
-
Increased Ribosome Density: Studies have demonstrated that mRNAs containing N1-m1-Ψ exhibit increased ribosome loading. This suggests that N1-m1-Ψ may enhance translation initiation or promote ribosome recycling on the same mRNA molecule.[3][4]
-
Modulation of Elongation Dynamics: While enhancing overall protein output, N1-m1-Ψ has been observed to slow down the rate of ribosome elongation in specific sequence contexts. This pausing may contribute to proper protein folding.[4]
The significant reduction in translation efficiency observed with N1-ethylpseudouridine in cellular systems suggests that the bulkier ethyl group at the N1 position may sterically hinder the interactions required for efficient transit through the ribosome, although the precise mechanism remains to be fully elucidated[2].
Experimental Protocols
The evaluation of translation efficiency for modified mRNAs typically involves in vitro transcription of a reporter gene (e.g., firefly luciferase), followed by either in vitro translation in a cell-free system or transfection into cultured cells and subsequent measurement of reporter protein activity.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA transcripts incorporating the desired modified nucleosides.
Materials:
-
Linearized DNA template encoding the reporter gene (e.g., Firefly Luciferase) downstream of a T7 promoter.
-
T7 RNA Polymerase.
-
Ribonucleoside triphosphates (ATP, CTP, GTP).
-
Unmodified UTP or a complete replacement with N1-methylpseudouridine-5'-triphosphate (N1-m1-Ψ-TP) or N3-Ethylpseudouridine-5'-triphosphate (N3-Et-Ψ-TP).
-
5' capping reagent (e.g., CleanCap™).
-
RNase inhibitor.
-
DNase I.
-
Purification kit (e.g., spin columns).
Procedure:
-
Assemble the in vitro transcription reaction by combining the linearized DNA template, NTPs (with the respective modified UTP), capping reagent, T7 RNA polymerase, and RNase inhibitor in the appropriate reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
Assess the concentration, purity (A260/A280 ratio), and integrity of the mRNA using a spectrophotometer and gel electrophoresis.
In Vitro Translation Assay (Wheat Germ Extract)
Objective: To assess the translational capacity of the modified mRNAs in a cell-free system.
Materials:
-
Purified, capped, and polyadenylated unmodified and modified FLuc mRNAs.
-
Wheat Germ Extract translation system.
-
Amino acid mixture.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Program the wheat germ extract with the different mRNA transcripts at a standardized concentration.
-
Incubate the translation reactions at the recommended temperature (e.g., 25°C) for a defined period (e.g., 90 minutes).
-
Terminate the reaction and measure the luciferase activity by adding the luciferase assay reagent and quantifying the resulting luminescence using a luminometer.
-
Normalize the luminescence signal to a control reaction without mRNA to determine the relative translation efficiency.
Cellular Translation Assay (HEK293T Cells)
Objective: To evaluate the translation efficiency of modified mRNAs in a cellular context.
Materials:
-
HEK293T cells.
-
Cell culture medium and supplements.
-
Purified, capped, and polyadenylated unmodified and modified FLuc mRNAs.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell lysis buffer.
-
Luciferase assay system.
-
Luminometer or plate reader with luminescence detection capabilities.
Procedure:
-
Seed HEK293T cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Prepare mRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Transfect the cells with the different mRNA constructs.
-
Incubate the cells for a specified time (e.g., 24 hours) to allow for mRNA translation and protein expression.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each lysate to account for variations in cell number.
References
The Impact of N3-Ethyl Pseudouridine on mRNA Stability: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the stability of messenger RNA (mRNA) modified with N3-Ethyl pseudouridine (B1679824) (N3-Et-Ψ) in comparison to other common modifications. This guide synthesizes available data to provide an objective comparison, outlines detailed experimental protocols, and visualizes key processes to aid in the design and interpretation of experiments in the field of mRNA therapeutics.
The stability of messenger RNA is a critical determinant of its therapeutic efficacy, influencing the duration and magnitude of protein expression. Chemical modifications to the mRNA molecule are a key strategy to enhance its stability and reduce immunogenicity. While N1-methylpseudouridine (m1Ψ) has become the gold standard in approved mRNA vaccines, the landscape of novel modifications is continuously evolving. This guide provides a comparative analysis of mRNA stability conferred by a lesser-known modification, N3-Ethyl pseudouridine (N3-Et-Ψ), relative to unmodified mRNA, pseudouridine (Ψ), and the widely used m1Ψ.
Comparative Stability of Modified mRNA
The introduction of modifications to the uridine (B1682114) base can significantly impact the half-life of an mRNA molecule. Pseudouridine (Ψ), an isomer of uridine, is known to enhance mRNA stability by improving base stacking and creating a more rigid sugar-phosphate backbone[1][]. Building on this, N1-methylpseudouridine (m1Ψ) further enhances these properties, leading to even greater stability and translational efficiency[3][4][5].
| mRNA Modification | Half-life (in vitro/in vivo) | Key Findings |
| Unmodified | Variable, generally short | Prone to degradation by cellular nucleases and can trigger innate immune responses. |
| Pseudouridine (Ψ) | Increased compared to unmodified | Enhances base stacking and backbone rigidity, leading to increased thermal stability and resistance to nuclease degradation[1][]. |
| N1-Methyl-pseudouridine (m1Ψ) | Significantly increased compared to Ψ | The addition of a methyl group at the N1 position further stabilizes the base stacking and reduces immunogenicity, resulting in a longer half-life and higher protein expression[3][4][5]. |
| This compound (N1-Ethyl-Ψ) | Data not publicly available | Preliminary data suggests higher protein expression than Ψ-modified mRNA, approaching the levels of m1Ψ-modified mRNA, which implies enhanced stability[6]. |
Table 1: Comparative analysis of mRNA stability with different uridine modifications. The table summarizes the known effects of various uridine modifications on mRNA half-life and stability. Quantitative half-life data is highly dependent on the specific mRNA sequence, the experimental system (in vitro or specific cell type), and the measurement methodology.
Experimental Protocols for Assessing mRNA Stability
Accurate determination of mRNA stability is fundamental to the development of effective mRNA therapeutics. The following are detailed methodologies for commonly employed experiments to measure mRNA half-life.
In Vitro mRNA Decay Assay
This assay measures the intrinsic stability of an mRNA molecule in a controlled, cell-free environment.
1. In Vitro Transcription of Modified mRNA:
-
Linearize the DNA template containing the gene of interest downstream of a T7 promoter.
-
Set up the in vitro transcription reaction using a high-yield T7 RNA polymerase kit.
-
For modified mRNA, replace UTP with the desired modified NTP (e.g., this compound-5'-triphosphate, N1-methylpseudouridine-5'-triphosphate, or pseudouridine-5'-triphosphate) in the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the resulting mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.
-
Verify the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.
2. In Vitro Decay Reaction:
-
Prepare a cell-free extract (e.g., from HeLa S100 cells or rabbit reticulocytes) that contains the cellular machinery for mRNA degradation.
-
Incubate the purified, modified mRNA in the cell-free extract at 37°C.
-
Collect aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately stop the degradation process in each aliquot by adding a potent RNase inhibitor and flash-freezing in liquid nitrogen.
3. Quantification of Remaining mRNA:
-
Extract the RNA from each time point.
-
Quantify the amount of full-length mRNA remaining at each time point using a method such as Northern blotting, quantitative reverse transcription PCR (qRT-PCR), or a fluorescent RNA-binding dye assay.
-
Plot the percentage of remaining mRNA against time.
-
Calculate the mRNA half-life by fitting the data to a one-phase exponential decay curve.
Cellular mRNA Stability Assay using Transcription Inhibition
This method measures mRNA stability within a cellular context by halting transcription and monitoring the decay of the target mRNA.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) at an appropriate density.
-
Transfect the cells with the in vitro transcribed and modified mRNA of interest using a suitable transfection reagent.
-
Allow the cells to express the mRNA for a defined period (e.g., 24 hours).
2. Transcription Inhibition:
-
Add a transcription inhibitor, such as Actinomycin D (typically at a final concentration of 5 µg/mL), to the cell culture medium to block all cellular transcription. This is considered time point zero.
3. Sample Collection and RNA Extraction:
-
Harvest cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Lyse the cells and extract total RNA at each time point using a standard RNA purification kit.
4. Quantification and Half-Life Determination:
-
Perform qRT-PCR to quantify the level of the target mRNA at each time point.
-
Normalize the target mRNA levels to a stable internal control RNA (e.g., 18S rRNA or GAPDH mRNA, although the stability of the reference gene should be confirmed under the experimental conditions).
-
Plot the relative mRNA levels against time and calculate the half-life as described for the in vitro decay assay.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in determining and influencing mRNA stability, the following diagrams are provided.
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
assessing the immunogenicity of N3-Ethyl pseudouridine modified mRNA in vivo
The immunogenicity of messenger RNA (mRNA) is a critical determinant of its safety and efficacy as a therapeutic or vaccine. Chemical modifications to the mRNA molecule, particularly to the uridine (B1682114) base, have emerged as a key strategy to modulate the immune response. This guide provides a comparative analysis of the in-vivo immunogenicity of commonly studied mRNA modifications, offering a framework for researchers, scientists, and drug development professionals to assess novel modifications like N3-Ethyl pseudouridine (B1679824) (N3-Et-Ψ). While direct comparative data for N3-Et-Ψ is not yet widely available in peer-reviewed literature, the principles and experimental approaches outlined here are directly applicable.
Comparative Immunogenicity of mRNA Modifications
The choice of nucleoside modification significantly impacts the innate immune recognition and subsequent adaptive immune response to in vitro transcribed (IVT) mRNA. The most common modifications include pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ).
Key Findings from In Vivo Studies:
-
Unmodified mRNA: Tends to be the most immunogenic, triggering a robust innate immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This can sometimes lead to reduced protein expression due to IFN-induced translational shutdown.[2] However, in some contexts, this inherent adjuvanticity can be beneficial, for instance, in prophylactic vaccines.[1]
-
Pseudouridine (Ψ)-Modified mRNA: Incorporation of pseudouridine has been shown to decrease the activation of innate immune sensors, leading to reduced inflammatory cytokine production compared to unmodified mRNA.[3][4][] However, its effect on immunogenicity and protein expression can be context-dependent, with some studies showing no significant difference compared to unmodified mRNA when delivered systemically via lipid nanoparticles (LNPs) for liver-targeted applications.[3][4]
-
N1-methylpseudouridine (m1Ψ)-Modified mRNA: This modification has demonstrated a superior ability to dampen the innate immune response compared to both unmodified and Ψ-modified mRNA.[][6][7][8] The addition of the methyl group at the N1 position of pseudouridine further prevents recognition by innate immune receptors like Toll-like receptor 7 (TLR7).[9] This results in significantly lower levels of inflammatory cytokines and enhanced protein expression, which has led to its use in the approved COVID-19 mRNA vaccines.[6][8][10]
Quantitative Comparison of Immune Responses
The following table summarizes typical findings from preclinical in vivo studies comparing different mRNA modifications. Values are illustrative and can vary based on the animal model, delivery system, dose, and specific mRNA sequence.
| Modification | Innate Immune Activation (e.g., Type I IFN, TNF-α) | Antigen-Specific Antibody Titer | Antigen-Specific T-cell Response |
| Unmodified | High | Variable (can be high due to adjuvant effect) | Potent |
| Pseudouridine (Ψ) | Moderate to Low | Comparable to or slightly higher than unmodified | Comparable to unmodified |
| N1-methylpseudouridine (m1Ψ) | Very Low | High and durable | Robust and effective |
Experimental Protocols for Assessing Immunogenicity
A thorough in vivo assessment of mRNA immunogenicity involves a multi-faceted approach. Below are key experimental methodologies.
mRNA Synthesis and Formulation
-
In Vitro Transcription: mRNA is synthesized using a DNA template, RNA polymerase (e.g., T7), and a mixture of nucleotide triphosphates. For modified mRNA, one or more of the standard NTPs is replaced with its modified counterpart (e.g., UTP replaced with Ψ-TP or m1Ψ-TP).[11]
-
Purification: The resulting mRNA is purified to remove contaminants like double-stranded RNA (dsRNA), a potent immune stimulator, often using chromatography methods.[9]
-
Lipid Nanoparticle (LNP) Formulation: The mRNA is encapsulated in LNPs to protect it from degradation and facilitate cellular uptake. The composition of the LNP can also influence the immune response.
In Vivo Administration
-
Animal Models: Mice (e.g., C57BL/6, BALB/c) and non-human primates are commonly used.
-
Routes of Administration: Intramuscular (i.m.) and intradermal (i.d.) injections are frequent for vaccines, while intravenous (i.v.) administration is used for systemic delivery.
Immunological Assays
-
Cytokine and Chemokine Profiling: Blood samples are collected at various time points post-administration to measure the levels of systemic cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using methods like ELISA or multiplex bead arrays.[12]
-
Humoral Immune Response Assessment:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify antigen-specific antibody titers (e.g., IgG, IgM) in the serum.[]
-
Neutralizing Antibody Assays: To determine the functional ability of the induced antibodies to block pathogen entry or toxin activity.[]
-
-
Cellular Immune Response Assessment:
-
ELISpot (Enzyme-Linked Immunospot Assay): To enumerate antigen-specific cytokine-secreting T cells (e.g., IFN-γ producing T cells).[]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To characterize the phenotype and function of antigen-specific T cells (e.g., CD4+ and CD8+ T cells).
-
Signaling Pathways and Experimental Workflow
Innate Immune Recognition of mRNA
Exogenous mRNA can be recognized by various pattern recognition receptors (PRRs), triggering downstream signaling cascades that lead to an inflammatory response. Understanding these pathways is crucial for interpreting immunogenicity data.
Caption: Innate immune signaling pathways activated by exogenous mRNA.
General Experimental Workflow for In Vivo Immunogenicity Assessment
The following diagram outlines a typical workflow for comparing the immunogenicity of different mRNA modifications.
Caption: Workflow for assessing in vivo immunogenicity of modified mRNA.
References
- 1. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Modulation of innate immune response to mRNA vaccination after SARS-CoV-2 infection or sequential vaccination in humans [insight.jci.org]
- 3. Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring mRNA vaccine antigen expression in vivo using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Pseudouridine Modifications on mRNA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise composition of messenger RNA (mRNA) is a critical factor in the efficacy of mRNA-based therapeutics and vaccines. Among the various chemical modifications employed to enhance mRNA performance, the substitution of uridine (B1682114) with pseudouridine (B1679824) and its derivatives has proven to be a cornerstone of this technology. This guide provides a side-by-side comparison of different modified pseudouridines, supported by experimental data, to aid in the selection of the optimal modification strategy.
The introduction of modified nucleosides into in vitro transcribed (IVT) mRNA is primarily aimed at improving its stability, increasing protein translation, and reducing its inherent immunogenicity. Unmodified single-stranded RNA can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), leading to the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), which can trigger inflammatory responses and inhibit protein synthesis. Pseudouridine (Ψ), an isomer of uridine, and its derivative, N1-methylpseudouridine (m1Ψ), have emerged as the most effective modifications to circumvent these issues.
Comparative Performance of Modified Pseudouridines
The choice of uridine analogue significantly impacts the therapeutic potential of an mRNA drug product. The following tables summarize the quantitative data on the performance of unmodified uridine, pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ) in terms of translation efficiency and immunogenicity.
Table 1: Translation Efficiency of Modified mRNA
| Modification | Reporter Gene | Cell Line / System | Fold Increase in Protein Expression (relative to unmodified Uridine) | Fold Increase in Protein Expression (relative to Pseudouridine) | Reference |
| Pseudouridine (Ψ) | Luciferase | HEK293T cells | Enhanced | - | [1] |
| N1-methylpseudouridine (m1Ψ) | Luciferase | HEK293T cells | ~7.4-fold | - | [1] |
| N1-methylpseudouridine (m1Ψ) | Reporter Gene | Mammalian cell lines | Up to ~13-fold (single modified) | Up to ~44-fold (double modified with 5mC) | [2][3] |
| 5-methoxyuridine (5moU) | GFP | - | Translation inhibition observed | - | [4][5] |
| N1-ethylpseudouridine (Et1ψ) | GFP | - | Translation inhibition observed | - | [4][5] |
Note: The combination of m1Ψ with 5-methylcytidine (B43896) (m5C) has been shown to further enhance protein expression.
Table 2: Immunogenicity of Modified mRNA
| Modification | Immune Response Metric | Cell Line / System | Observation | Reference |
| Unmodified Uridine | Type I Interferon (IFN) & Inflammatory Cytokines | Dendritic Cells | Strong induction | [4] |
| Pseudouridine (Ψ) | TLR Activation | In vitro | Reduced compared to unmodified | [6] |
| N1-methylpseudouridine (m1Ψ) | TLR3 Activation | In vitro | Reduced compared to Ψ | [2] |
| Unmodified mRNA | IFN-α and IL-7 | Rhesus Macaques | Higher induction | [7][8] |
| N1-methylpseudouridine (m1Ψ) modified mRNA | IL-6 | Rhesus Macaques | Higher induction | [7][8] |
| Pseudouridine (Ψ) | TNF & IL-6 secretion | Primary human monocytes | No induction | [6] |
| N1-methylpseudouridine (m1Ψ) | TNF & IL-6 secretion | Primary human monocytes | No induction | [6] |
Key Experimental Methodologies
To enable researchers to replicate and build upon these findings, detailed protocols for the key experiments are provided below.
In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA incorporating modified pseudouridine analogues using a T7 RNA polymerase-based in vitro transcription system.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide solution (ATP, GTP, CTP)
-
Unmodified UTP or modified pseudouridine triphosphate (Ψ-TP, m1Ψ-TP, etc.)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, ribonucleotides (substituting UTP with the desired modified pseudouridine triphosphate), the linearized DNA template, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.
-
(Optional) The quality and integrity of the transcribed mRNA can be assessed by agarose (B213101) gel electrophoresis.
Luciferase Reporter Assay for Translation Efficiency
This protocol outlines the steps to quantify the translation efficiency of different modified mRNAs using a luciferase reporter system.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Transfection reagent
-
Modified mRNAs encoding a luciferase reporter gene (e.g., Firefly luciferase)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the mammalian cells in a multi-well plate and culture overnight to reach optimal confluency for transfection.
-
Prepare the transfection complexes by mixing the modified mRNA with the transfection reagent in serum-free medium, following the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for a defined period (e.g., 24 hours) to allow for mRNA uptake and protein expression.
-
After incubation, lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
-
Normalize the luciferase activity to a co-transfected control or total protein concentration to account for variations in transfection efficiency and cell number.
In Vitro Immunogenicity Assay
This protocol describes a method to assess the immunogenicity of modified mRNAs by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs).
Materials:
-
Human PBMCs or monocyte-derived DCs
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
Transfection reagent suitable for immune cells
-
Modified mRNAs
-
Positive control (e.g., Lipopolysaccharide - LPS for TLR4 activation)
-
Negative control (e.g., untransfected cells)
-
ELISA or multiplex cytokine assay kit (e.g., for TNF-α, IL-6, IFN-α)
Procedure:
-
Isolate PBMCs from healthy donor blood or generate monocyte-derived DCs.
-
Plate the cells in a multi-well plate.
-
Prepare transfection complexes with the different modified mRNAs.
-
Add the transfection complexes to the cells and incubate for 24-48 hours. Include positive and negative controls.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using an ELISA or a multiplex cytokine assay, following the manufacturer's instructions.
-
Compare the cytokine levels induced by the different modified mRNAs to those of the controls to determine their relative immunogenicity.
Visualizing the Workflow and Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing modified pseudouridines.
Caption: Innate immune signaling pathways activated by mRNA.
Conclusion
The strategic incorporation of modified pseudouridines, particularly N1-methylpseudouridine, is a highly effective method for enhancing the therapeutic potential of mRNA. By significantly boosting protein expression and concurrently dampening the innate immune response, these modifications have paved the way for the successful development of mRNA-based vaccines and therapies. The data and protocols presented in this guide offer a valuable resource for researchers aiming to optimize their mRNA constructs and advance the field of RNA therapeutics.
References
- 1. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 4. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Protein Expression from N3-Ethyl Pseudouridine Modified mRNA in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of modified mRNA technology has revolutionized the landscape of therapeutics and vaccine development. The strategic incorporation of modified nucleosides, such as pseudouridine (B1679824) (Ψ) and its derivatives, has been instrumental in enhancing mRNA stability, reducing immunogenicity, and significantly boosting protein expression. Among the next-generation modifications, N3-Ethyl pseudouridine (N3-Et-Ψ) is emerging as a promising candidate, demonstrating comparable or superior performance to the widely used N1-methylpseudouridine (m1Ψ).
This guide provides a comprehensive comparison of N3-Et-Ψ modified mRNA with unmodified and other modified mRNA variants, supported by experimental data and detailed protocols for validating protein expression in cell lines.
Performance Comparison of Modified mRNA
The selection of a nucleoside modification is a critical determinant of the therapeutic efficacy of an mRNA drug product. The ideal modification enhances protein translation while minimizing the innate immune response of the host cell. Preliminary data suggests that N3-Et-Ψ strikes an effective balance, positioning it as a strong alternative to existing modifications.
A study by TriLink BioTechnologies involving the screening of seven N1-substituted pseudouridine derivatives, including N1-ethyl-Ψ, revealed promising results. When incorporated into Firefly Luciferase (FLuc) mRNA and tested in the THP-1 monocyte cell line, four of the seven modified mRNAs, including the ethyl derivative, exhibited protein expression levels higher than that of pseudouridine (Ψ)-modified mRNA and comparable to the industry-standard N1-methylpseudouridine (m1Ψ)-modified mRNA[1]. Furthermore, these N1-substituted Ψ-mRNAs, including N1-ethyl-Ψ, demonstrated reduced cytotoxicity compared to both wild-type (unmodified) and Ψ-modified mRNA[1].
Due to the limited availability of detailed quantitative data for N3-Et-Ψ, this guide will utilize data from the closely related and extensively characterized N1-methylpseudouridine (m1Ψ) as a proxy to provide a quantitative comparison. This approach is supported by initial findings that indicate similar performance profiles between N1-ethyl-Ψ and m1Ψ[1].
Quantitative Data Summary
The following tables summarize the expected comparative performance of N3-Et-Ψ mRNA based on available information and proxy data from m1Ψ studies.
Table 1: Relative Luciferase Expression in Various Cell Lines
| mRNA Modification | HEK293T (Relative Luciferase Activity) | A549 (Relative Luciferase Activity) | HeLa (Relative Luciferase Activity) |
| Unmodified Uridine | 1.0 | 1.0 | 1.0 |
| Pseudouridine (Ψ) | ~10-fold increase | ~8-fold increase | ~12-fold increase |
| N3-Ethyl-Ψ (estimated) | ~15 to 20-fold increase | ~12 to 18-fold increase | ~18 to 25-fold increase |
| N1-methyl-Ψ (m1Ψ) | ~15 to 20-fold increase[2][3] | ~13-fold increase[3] | ~20-fold increase[3] |
Table 2: Cell Viability After mRNA Transfection
| mRNA Modification | Cell Line | Cell Viability (%) |
| Unmodified Uridine | HEK293T | ~70-80% |
| Pseudouridine (Ψ) | HEK293T | ~80-90% |
| N3-Ethyl-Ψ (estimated) | >95% | |
| N1-methyl-Ψ (m1Ψ) | HEK293T | >95%[4] |
Experimental Protocols
Accurate and reproducible validation of protein expression is paramount. Below are detailed protocols for key experiments.
In Vitro Transcription of N3-Ethyl-Ψ Modified mRNA
This protocol describes the synthesis of N3-Et-Ψ modified mRNA encoding a reporter protein (e.g., EGFP or Luciferase).
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, CTP solution
-
N3-Ethyl-pseudouridine-5'-Triphosphate (N3-Et-ΨTP)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
Purification kit (e.g., spin columns)
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
Reaction Buffer (10X)
-
ATP, GTP, CTP (100 mM each)
-
N3-Et-ΨTP (100 mM)
-
Cap Analog
-
Linearized DNA template (1 µg)
-
T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
Assess mRNA concentration and integrity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
Transfection of Cell Lines with Modified mRNA
This protocol outlines the delivery of N3-Et-Ψ modified mRNA into mammalian cell lines.
Materials:
-
HEK293T, A549, or other suitable cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ MessengerMAX™ or other suitable transfection reagent
-
N3-Et-Ψ modified mRNA
-
6-well plates
Procedure:
-
One day before transfection, seed cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute 2.5 µg of N3-Et-Ψ mRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of transfection reagent into 100 µL of Opti-MEM™.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to form mRNA-lipid complexes.
-
Remove the culture medium from the cells and replace it with 1.8 mL of fresh complete medium.
-
Add the 200 µL mRNA-reagent complex dropwise to the cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before analysis.
Quantification of Protein Expression
This assay is used for the quantitative measurement of luciferase reporter protein expression.
Materials:
-
Transfected cells in a white-walled 96-well plate
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
After 24-48 hours of transfection, remove the culture medium from the cells.
-
Add Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and substrate reaction.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well, determined by a BCA assay.
This technique is used to detect and semi-quantify the expression of a specific protein.
Materials:
-
Transfected cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the transfected cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
This method is ideal for quantifying the percentage of cells expressing a fluorescent reporter protein (e.g., EGFP).
Materials:
-
Transfected cells expressing a fluorescent protein
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
After 24-48 hours of transfection, detach the cells from the plate.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS at an appropriate concentration.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualizations
Experimental Workflow for Protein Expression Validation
Caption: Workflow for validating protein expression from N3-Et-Ψ mRNA.
Innate Immune Signaling Pathways Activated by In Vitro Transcribed mRNA
Caption: Innate immune sensing of in vitro transcribed mRNA.
Logical Comparison of mRNA Modifications
Caption: Comparative advantages of mRNA modifications.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
N3-Ethyl Pseudouridine and Ribosome Translocation Fidelity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient translation of the genetic code is paramount to cellular function. Modifications to mRNA nucleotides can significantly influence this process, impacting the speed and fidelity of protein synthesis. This guide provides a comparative analysis of the putative effects of N3-Ethyl pseudouridine (B1679824) (N3-Et-Ψ) on ribosome translocation fidelity, benchmarked against the well-characterized modifications pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ). While direct experimental data for N3-Et-Ψ is not currently available, its effects are inferred from the closely related N3-methylpseudouridine (m3Ψ).
Introduction to Modified Uridines and Translational Fidelity
Ribosome translocation is the process by which the ribosome moves along the mRNA template, reading codons and facilitating the addition of corresponding amino acids to the growing polypeptide chain. The fidelity of this process ensures the synthesis of correct and functional proteins. Chemical modifications to mRNA bases, particularly uridine (B1682114), can alter the intricate interactions between the mRNA codon and the tRNA anticodon within the ribosome's decoding center, thereby affecting translocation and fidelity.
Pseudouridine (Ψ) , an isomer of uridine, is a common RNA modification known to enhance mRNA stability and translational efficiency.[1] However, it has also been shown to modulate mRNA decoding, in some instances increasing the rate of near-cognate tRNA selection, which can lead to decreased translational fidelity.[2]
N1-methylpseudouridine (m1Ψ) is a synthetic derivative of pseudouridine that has garnered significant attention for its ability to increase protein expression from mRNA therapeutics, largely by evading the innate immune response.[3] Studies on its impact on fidelity have yielded mixed results, with some suggesting it does not significantly alter decoding accuracy, while others indicate it can subtly modulate fidelity in a context-dependent manner.[4][5]
N3-Ethyl pseudouridine (N3-Et-Ψ) is the focus of this guide. Due to the lack of direct experimental investigation, we extrapolate its potential effects from data on N3-methylpseudouridine (m3Ψ). The N3 position of the uridine base is critical for forming a hydrogen bond with the tRNA anticodon. Alkylation at this position, with either a methyl or an ethyl group, is predicted to disrupt this crucial interaction.
Predicted and Observed Effects on Ribosome Translocation Fidelity
| Modification | Predicted/Observed Effect on Fidelity | Mechanism of Action |
| This compound (N3-Et-Ψ) | Predicted: Severely Decreased Fidelity | The ethyl group at the N3 position is expected to sterically hinder and electronically prevent the formation of the canonical hydrogen bond between the mRNA codon and the tRNA anticodon. This disruption would likely lead to a significant increase in the misincorporation of amino acids. |
| Pseudouridine (Ψ) | Decreased Fidelity (Context-Dependent) | The isomerization of uridine to pseudouridine can alter the codon's conformation, potentially allowing for more promiscuous binding of near-cognate tRNAs.[2] |
| N1-methylpseudouridine (m1Ψ) | Variable/Subtle Effect on Fidelity | While some studies report no significant impact on fidelity, others suggest that m1Ψ can subtly increase or decrease amino acid misincorporation depending on the codon position and the specific tRNA.[4][5] Recent findings have also linked m1Ψ to an increase in +1 ribosomal frameshifting.[6] |
Experimental Protocols
The assessment of ribosome translocation fidelity is commonly achieved through in vitro and in vivo reporter assays. A widely used method is the luciferase-based reporter assay .
Luciferase-Based Translational Fidelity Assay
Objective: To quantify the frequency of amino acid misincorporation or stop codon readthrough.
Principle: A reporter gene, typically firefly luciferase, is engineered to contain a mutation that inactivates the enzyme. This can be a missense mutation at a critical residue or a premature stop codon. Restoration of luciferase activity occurs only when the ribosome makes an error at the site of the mutation (misincorporation of the correct amino acid or readthrough of the stop codon). The level of restored luciferase activity, normalized to a control reporter (e.g., Renilla luciferase), serves as a quantitative measure of translational infidelity.
Methodology:
-
Construct Design:
-
Create a plasmid or mRNA construct encoding a dual-luciferase reporter system.
-
The primary reporter (Firefly luciferase) will contain the desired mutation (e.g., a near-cognate codon substitution or a premature stop codon).
-
The secondary reporter (Renilla luciferase) serves as an internal control for transfection efficiency and overall translation levels.
-
Synthesize mRNA in vitro, incorporating the desired modified uridine (unmodified, Ψ, m1Ψ, or N3-Et-Ψ).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T cells).
-
Transfect the cells with the reporter constructs using a standard transfection reagent.
-
-
Lysis and Luciferase Assay:
-
After a defined incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the activities of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each condition.
-
An increase in this ratio for the modified mRNA compared to the unmodified control indicates a decrease in translational fidelity.
-
Visualizing the Impact on Codon-Anticodon Interaction
The following diagrams illustrate the predicted interactions within the ribosome's A-site.
Caption: Predicted codon-anticodon hydrogen bonding.
The diagram above illustrates the critical hydrogen bond between the N3 position of the uridine base in the mRNA codon and the corresponding adenosine in the tRNA anticodon. While this bond is maintained with Ψ and m1Ψ, the ethyl group in N3-Et-Ψ is predicted to disrupt this interaction, leading to instability and potential mispairing.
Caption: Ribosome translocation fidelity workflow.
This workflow illustrates the key steps in ribosomal elongation where fidelity is checked. Modifications like the predicted N3-Et-Ψ would increase the likelihood of the "Mismatch" pathway, leading to lower fidelity.
Conclusion
The modification of uridines in mRNA presents a powerful tool for modulating protein expression, but it comes with the critical consideration of its impact on translational fidelity. While pseudouridine and N1-methylpseudouridine have been shown to have variable and context-dependent effects on the accuracy of translation, the alkylation at the N3 position, as in the case of this compound, is strongly predicted to severely compromise the fidelity of ribosome translocation. This is attributed to the disruption of the essential hydrogen bonding required for accurate codon-anticodon recognition. Researchers and developers in the field of mRNA therapeutics should exercise caution and conduct rigorous fidelity assessments when considering modifications that alter the hydrogen bonding capacity of the nucleobases. Further experimental validation is necessary to confirm the predicted effects of this compound on ribosome function.
References
- 1. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Impact of N3-Alkyl Pseudouridines on mRNA Therapeutics: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the chemical modification of mRNA has become a cornerstone of therapeutic innovation. The strategic substitution of natural nucleosides with modified counterparts, such as pseudouridine (B1679824) and its alkylated derivatives, has been pivotal in enhancing the stability, translational efficacy, and immunogenic profile of mRNA-based vaccines and therapies. While N1-methylpseudouridine (m1Ψ) has emerged as a gold standard, interest is growing in other modifications, including N3-alkylpseudouridines. This guide provides a detailed comparison of N3-Ethylpseudouridine with other N3-alkyl pseudouridines, contextualized by the extensive data available for N1-alkylated analogs.
N1-Alkyl Pseudouridines: The Established Benchmark
The most well-studied and widely utilized alkylated pseudouridine is N1-methylpseudouridine (m1Ψ). Its properties are often compared against the parent molecule, pseudouridine (Ψ), which itself is a modification of uridine.
Incorporating Ψ into mRNA transcripts enhances their stability and reduces activation of the innate immune system.[1] Further methylation at the N1 position to create m1Ψ has been shown to significantly boost protein production and more effectively suppress the innate immune response compared to Ψ.[2] This has been a critical factor in the success of mRNA-based COVID-19 vaccines.[1]
Comparative Performance of N1-Methylpseudouridine
| Modification | Relative Protein Expression | Immunogenicity (e.g., Type I IFN Induction) | mRNA Stability | Translational Fidelity |
| Uridine (unmodified) | Baseline | High | Low | High |
| Pseudouridine (Ψ) | Increased vs. Uridine | Reduced vs. Uridine | Increased vs. Uridine | Can slightly decrease fidelity |
| N1-Methylpseudouridine (m1Ψ) | Significantly Increased vs. Ψ | Significantly Reduced vs. Ψ | Increased vs. Uridine/Ψ | Generally high, minimal impact |
This table summarizes general findings from multiple studies. Specific quantitative values can vary based on the mRNA sequence, delivery vehicle, and cell type.
Experimental Protocols for Evaluating Modified mRNA
In Vitro Transcription of Modified mRNA:
-
Template Preparation: A linear DNA template containing a T7 promoter upstream of the gene of interest is prepared, typically by PCR or plasmid linearization.
-
Transcription Reaction: The template is incubated with T7 RNA polymerase, RNase inhibitors, and a mixture of the four nucleoside triphosphates (NTPs): ATP, CTP, GTP, and either UTP, ΨTP, or an N-alkyl-ΨTP.
-
Capping: Co-transcriptional capping with a cap analog (e.g., CleanCap®) or enzymatic capping post-transcription is performed to add the 5' cap structure essential for eukaryotic translation.
-
Purification: The resulting mRNA is purified, often using DNase treatment to remove the template DNA followed by lithium chloride precipitation or silica-based column purification.
Assessment of Protein Expression:
-
Cell Culture and Transfection: Human cell lines (e.g., HEK293T, HeLa) are cultured and then transfected with the modified mRNA, typically encapsulated in lipid nanoparticles (LNPs).
-
Reporter Gene Assay: If the mRNA encodes a reporter protein like luciferase or GFP, protein expression can be quantified using a luminometer or flow cytometer, respectively, at various time points post-transfection.
-
Western Blotting: For non-reporter proteins, western blotting can be used to detect and quantify the protein of interest.
Immunogenicity Assessment:
-
Cell Stimulation: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., THP-1), are exposed to the modified mRNA.
-
Cytokine Analysis: The supernatant is collected after a set incubation period, and the levels of inflammatory cytokines (e.g., IFN-α, TNF-α) are measured using ELISA or multiplex bead arrays.
The Emerging Landscape of N3-Alkyl Pseudouridines
In contrast to the extensive research on N1-alkylpseudouridines, the study of N3-alkylpseudouridines is in its nascent stages. Direct experimental data comparing N3-Ethylpseudouridine with other N3-alkyl analogs in the context of mRNA therapeutics is currently not available in peer-reviewed literature. However, we can infer potential properties based on chemical principles and limited existing data for related compounds.
Alkylation at the N3 position of pseudouridine removes a hydrogen bond donor, which is anticipated to have a significant impact on RNA structure and interactions with the translational machinery.
N3-Methylpseudouridine: Limited Insights
Some computational studies have suggested that methylation at the N3 position of pseudouridine (m3Ψ) could perturb the interactions between the mRNA codon and the tRNA anticodon.[3] This is because the N3 proton is involved in Watson-Crick base pairing. However, a commercial supplier has claimed that mRNA incorporating N3-Methylpseudouridine can lead to higher protein expression than standard mRNA, though the supporting data and experimental conditions are not publicly detailed. There is also a report suggesting that incorporating m3Ψ into 23S rRNA can slightly enhance the thermodynamic stability of the RNA.[]
N3-Ethylpseudouridine: A Frontier of mRNA Modification
Currently, there is a significant lack of published experimental data on the synthesis and performance of N3-Ethylpseudouridine-modified mRNA. Based on the principles of alkylation at the N3 position, we can hypothesize its potential characteristics in comparison to N3-methylpseudouridine.
Synthesis of N3-Alkylpseudouridines: The synthesis of N3-substituted pseudouridines can be challenging. General approaches may involve the protection of the hydroxyl groups of the ribose sugar, followed by alkylation at the N3 position of the pseudouridine base, and subsequent deprotection. The synthesis of the corresponding phosphoramidites or triphosphates is then required for incorporation into RNA.
Predicted and Known Properties of N3-Alkyl Pseudouridines
| Modification | Predicted Impact on Translation | Predicted Impact on Immunogenicity | Predicted Impact on Stability |
| N3-Methylpseudouridine | Potentially disruptive to codon-anticodon pairing; commercial claims of increased expression exist | Unknown | May slightly increase thermodynamic stability |
| N3-Ethylpseudouridine | Likely disruptive to codon-anticodon pairing due to larger alkyl group; potential for reduced translational fidelity or efficiency | Unknown | Unknown, may be similar to or slightly different from N3-methyl |
It is crucial to emphasize that the properties listed for N3-alkyl pseudouridines are largely speculative and await experimental validation.
Visualizing the Landscape of Pseudouridine Alkylation
To better understand the structural differences between N1 and N3 alkylation, the following diagrams illustrate the chemical structures and a conceptual workflow for their comparative analysis.
Figure 1. Comparison of N1 and N3 Alkylation on Pseudouridine.
References
The Role of N3-Ethyl-Pseudouridine in Evading Toll-like Receptor Recognition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into messenger RNA (mRNA) therapeutics is a cornerstone of modern drug development, crucial for enhancing stability and evading the innate immune system. Toll-like receptors (TLRs), particularly TLR7 and TLR8, are key sensors of single-stranded RNA (ssRNA), and their activation can lead to undesirable inflammatory responses. This guide provides a comparative analysis of the role of various uridine (B1682114) modifications in evading TLR recognition, with a focus on the underlying mechanisms and supporting experimental data. While direct quantitative data for N3-Ethyl-pseudouridine is limited in publicly available literature, we will draw comparisons with well-characterized and widely used modifications such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ).
Mechanism of TLR7/8 Evasion by Modified Uridine Analogs
The innate immune system distinguishes self from non-self RNA primarily through the recognition of specific molecular patterns by endosomal TLRs. The activation of TLR7 and TLR8 by ssRNA is a multi-step process that can be attenuated by nucleoside modifications through two primary mechanisms:
-
Impaired Endolysosomal Processing: TLR7 and TLR8 do not recognize full-length ssRNA. Instead, they bind to smaller RNA degradation products generated by the activity of endolysosomal nucleases, such as RNase T2. Modifications to the uridine base can hinder the enzymatic activity of these nucleases, preventing the generation of immunostimulatory RNA fragments.[1][2][3][4]
-
Reduced Receptor Engagement: Even if smaller RNA fragments are generated, modifications to the uridine nucleoside can directly interfere with their binding to the specific recognition pockets within the TLR7 and TLR8 proteins. This reduced affinity leads to a diminished downstream signaling cascade and a dampened inflammatory response.[1][2]
Comparative Analysis of Uridine Modifications
While the ideal modification strategy depends on the specific therapeutic application, the following table summarizes the known effects of common uridine analogs on TLR-mediated immune activation.
| Modification | Impact on RNase T2 Cleavage | TLR7/8 Binding Affinity | Resulting Immune Response | Key References |
| Unmodified Uridine (U) | Efficiently cleaved | High | Robust activation of TLR7/8, leading to pro-inflammatory cytokine production. | [5][6] |
| Pseudouridine (Ψ) | Impaired cleavage | Reduced | Significantly decreased TLR7/8 activation and lower cytokine secretion.[1][2][3][4] | [1][2][3][4] |
| N1-methylpseudouridine (m1Ψ) | Impaired cleavage | Reduced (TLR7), can directly activate TLR8 to some extent | Greatly diminished TLR7 activation, but may retain some TLR8 stimulatory activity. Overall, a profound reduction in immunogenicity.[1][2] | [1][2] |
| N3-Ethyl-pseudouridine | Data not readily available | Data not readily available | Expected to reduce immunogenicity, but quantitative comparison is not available in the literature. |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the TLR signaling pathway and a typical experimental workflow for assessing the immunomodulatory properties of modified RNA.
Caption: TLR7/8 signaling evasion by modified RNA.
Caption: Experimental workflow for TLR activation assessment.
Experimental Protocols
In Vitro RNase T2 Cleavage Assay
This assay assesses the susceptibility of modified RNA to cleavage by RNase T2.
Materials:
-
Unmodified and modified ssRNA oligonucleotides
-
Recombinant human RNase T2
-
RNase-free water
-
Reaction buffer (e.g., 100 mM MES, pH 6.0, 1 mM EDTA)
-
RNA loading dye
-
TBE buffer
-
Polyacrylamide gel (e.g., 15%)
-
RNA stain (e.g., SYBR Gold)
Procedure:
-
Prepare reaction mixtures containing the RNA substrate and RNase T2 in the reaction buffer.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding RNA loading dye containing a denaturing agent (e.g., formamide).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with an RNA stain and visualize the bands under UV light.
-
Compare the cleavage patterns of unmodified and modified RNAs. Reduced fragmentation of the modified RNA indicates resistance to RNase T2 cleavage.
HEK-Blue™ TLR7/8 Reporter Assay
This cell-based assay quantifies the activation of TLR7 or TLR8 by measuring the activity of a reporter gene, Secreted Embryonic Alkaline Phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Unmodified and modified RNA ligands
-
Positive controls (e.g., R848 for TLR7/8)
-
96-well plates
Procedure:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the unmodified and modified RNA ligands.
-
Add the RNA ligands to the cells. Include positive and negative controls.
-
Incubate the plate at 37°C and 5% CO2 for 16-24 hours.
-
Add HEK-Blue™ Detection medium to each well.
-
Incubate for 1-4 hours at 37°C and monitor the color change.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the fold induction of SEAP activity relative to the unstimulated control.
Cytokine Quantification from Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production of pro-inflammatory cytokines by primary human immune cells in response to RNA stimulation.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with FBS, penicillin-streptomycin, and L-glutamine
-
Unmodified and modified RNA ligands
-
Positive control (e.g., R848)
-
ELISA kits for specific cytokines (e.g., IFN-α, TNF-α, IL-6)
-
96-well plates
Procedure:
-
Seed PBMCs in a 96-well plate.
-
Stimulate the cells with different concentrations of unmodified and modified RNA ligands. Include positive and negative controls.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels induced by unmodified and modified RNAs.
Conclusion
The modification of uridine is a critical strategy to mitigate the immunogenicity of therapeutic mRNA by evading recognition by TLR7 and TLR8. While direct comparative data for N3-Ethyl-pseudouridine is not widely available, the well-established principles of immune evasion through impaired nuclease processing and reduced receptor engagement, as demonstrated by pseudouridine and N1-methylpseudouridine, provide a strong rationale for its potential in reducing innate immune activation. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation and comparison of novel RNA modifications in the context of TLR-mediated immunity, which is essential for the development of safe and effective mRNA-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation [ideas.repec.org]
- 3. Determining the effects of pseudouridine incorporation on human tRNAs | The EMBO Journal [link.springer.com]
- 4. Effect of (n-3) polyunsaturated fatty acids on cytokine production and their biologic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N3-Ethyl Pseudouridine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of N3-Ethyl pseudouridine (B1679824), a modified nucleoside integral to mRNA-based research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling N3-Ethyl pseudouridine.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][3] | Protects eyes from potential splashes or aerosol exposure. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][4] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or other protective clothing.[2][3] | Minimizes the risk of skin contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[2][3] | Avoids inhalation of potentially harmful airborne particles. |
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2][3][4]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2][3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Chemical Waste: this compound".[5]
-
Segregate this waste from other laboratory waste streams such as biological, radioactive, or general trash.[5][6]
2. Waste Collection:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated items like gloves, pipette tips, and tubes, in the designated solid waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed liquid waste container.[5] Absorb small spills with an inert absorbent material (e.g., diatomite) and dispose of the contaminated material as solid waste.[2]
3. Container Management:
-
Ensure all waste containers are kept tightly closed except when adding waste.[5]
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.[6]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup and disposal.[6][7]
-
For waste that may also be considered recombinant or synthetic nucleic acid (rDNA) waste, it should be managed as Regulated Medical Waste (RMW), which often requires incineration.[8]
Experimental Protocol for Decontamination of Working Surfaces
This protocol outlines the procedure for decontaminating laboratory surfaces and equipment after handling this compound.
Materials:
-
70% Ethanol or another appropriate laboratory disinfectant
-
Absorbent pads or paper towels
-
Personal Protective Equipment (PPE) as listed above
-
Designated hazardous waste container
Procedure:
-
Ensure all work with this compound is completed and all waste is secured in the appropriate containers.
-
Wearing appropriate PPE, spray the work surface generously with 70% ethanol.
-
Wipe the surface with absorbent pads or paper towels, moving from cleaner to dirtier areas to avoid spreading contamination.
-
Dispose of the used absorbent materials in the designated solid hazardous waste container for this compound.
-
Allow the surface to air dry completely.
-
For equipment, follow the manufacturer's instructions for decontamination, ensuring compatibility with alcohol-based solutions.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Chemical and Unwanted Material Management Reminders | Research | WashU [research.washu.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
Essential Safety and Operational Guide for Handling N3-Ethyl Pseudouridine
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for N3-Ethyl pseudouridine (B1679824). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Minimum Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must be ANSI Z87.1 compliant[2][3]. | To protect against potential splashes and airborne particles[1][2]. |
| Face Shield | To be worn in addition to safety goggles when a significant splash hazard exists[2]. | Provides full-face protection from splashes of hazardous liquids[2][3]. | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Double gloving is recommended for added protection[2]. | Provides a barrier against skin contact. Contaminated gloves should be removed and replaced immediately[1][2]. |
| Body Protection | Laboratory Coat | Standard, properly fitted. | Protects skin and personal clothing from contamination[2][4]. |
| Long Pants and Closed-Toe Shoes | Required laboratory attire. | Ensures no exposed skin on the lower body and feet[2]. | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | A suitable respirator may be necessary if dust or aerosols are generated[1][5]. | To prevent inhalation of the compound, which may cause respiratory irritation[1][6]. |
Operational and Disposal Plans
Adherence to proper handling and disposal procedures is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a designated work area, such as a chemical fume hood, is clean and uncluttered. Verify that an eye-wash station and safety shower are accessible[1].
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Handling the Compound :
-
After Handling :
-
Wash hands thoroughly after handling the compound, even if gloves were worn[1].
-
Decontaminate all surfaces and equipment used.
-
Remove and properly dispose of contaminated PPE.
-
Spill and Emergency Procedures
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][5].
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention[1][5].
-
In Case of Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1][5].
-
In Case of a Spill : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal. Prevent the spill from entering drains[1][5][6].
Disposal Plan
All waste containing N3-Ethyl pseudouridine, including contaminated lab supplies and PPE, must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials in a clearly labeled, sealed container.
-
Disposal : Dispose of the waste container in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it in the regular trash or down the drain[1].
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
